molecular formula C18H22 B1295043 3,4'-Diisopropylbiphenyl CAS No. 61434-46-6

3,4'-Diisopropylbiphenyl

Cat. No.: B1295043
CAS No.: 61434-46-6
M. Wt: 238.4 g/mol
InChI Key: LHNUPUGVRFQTLK-UHFFFAOYSA-N
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Description

3,4'-Diisopropylbiphenyl is a useful research compound. Its molecular formula is C18H22 and its molecular weight is 238.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propan-2-yl-3-(4-propan-2-ylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22/c1-13(2)15-8-10-16(11-9-15)18-7-5-6-17(12-18)14(3)4/h5-14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNUPUGVRFQTLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC(=CC=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00976993
Record name 3,4'-Di(propan-2-yl)-1,1'-biphenyl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61434-46-6
Record name 3,4'-Diisopropylbiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061434466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4'-Di(propan-2-yl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00976993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4'-DIISOPROPYLBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF449RAN44
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Synthesis of 3,4'-Diisopropylbiphenyl via Friedel-Crafts Alkylation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted biphenyls is a cornerstone of modern organic chemistry, with these scaffolds forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials. Among these, 3,4'-diisopropylbiphenyl presents a unique substitution pattern that is of interest for various applications, including as a potential intermediate in drug development. This technical guide provides an in-depth overview of the synthetic approaches to this compound, with a focus on the principles of Friedel-Crafts alkylation. Due to the limited availability of specific experimental data for the direct synthesis of this compound, this document outlines a generalized approach based on established Friedel-Crafts methodologies for biphenyl and discusses the critical factors influencing isomer distribution.

Introduction to Friedel-Crafts Alkylation of Biphenyl

The Friedel-Crafts alkylation is a classic and versatile method for introducing alkyl groups onto an aromatic ring. The reaction proceeds via an electrophilic aromatic substitution mechanism, where an alkyl halide or an alkene is activated by a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a carbocation or a polarized complex. This electrophile is then attacked by the electron-rich aromatic ring of biphenyl.

The isopropylation of biphenyl can lead to a mixture of mono-, di-, and poly-isopropylbiphenyl isomers. The position of the isopropyl groups is directed by the electronic and steric properties of the biphenyl nucleus. The phenyl group is an ortho-, para-directing activator. Therefore, the initial isopropylation is expected to yield a mixture of 2-isopropylbiphenyl and 4-isopropylbiphenyl. The second isopropylation will then occur on the second phenyl ring, again directed to the ortho and para positions. This inherent lack of regioselectivity presents a significant challenge in selectively synthesizing the this compound isomer.

Generalized Experimental Protocol for Diisopropylation of Biphenyl

Materials:

  • Biphenyl

  • Isopropyl bromide (or 2-propanol/propene)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) or another suitable solvent

  • Hydrochloric Acid (HCl), aqueous solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Charging: Anhydrous dichloromethane is added to the flask, followed by the addition of biphenyl. The mixture is stirred until the biphenyl is completely dissolved. Anhydrous aluminum chloride is then added portion-wise at 0 °C (ice bath).

  • Addition of Alkylating Agent: Isopropyl bromide, dissolved in anhydrous dichloromethane, is added dropwise to the stirred suspension at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • Neutralization and Drying: The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal and Purification: The solvent is removed under reduced pressure. The resulting crude product, a mixture of isomers, is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired this compound isomer.

Logical Workflow for Friedel-Crafts Alkylation and Product Analysis

G General Workflow: Friedel-Crafts Alkylation of Biphenyl cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Work-up cluster_purification Purification and Analysis A Assemble and Dry Glassware B Charge Biphenyl and Anhydrous Solvent A->B C Add Lewis Acid Catalyst (e.g., AlCl3) B->C D Add Alkylating Agent (e.g., Isopropyl Bromide) C->D E Control Reaction Temperature D->E F Monitor Reaction Progress (TLC/GC-MS) E->F G Quench Reaction F->G H Liquid-Liquid Extraction G->H I Wash and Dry Organic Layer H->I J Remove Solvent I->J K Purify by Column Chromatography J->K L Characterize Product (NMR, MS) K->L

Caption: General workflow for the synthesis and analysis of diisopropylbiphenyl.

Factors Influencing Isomer Distribution

The selective synthesis of this compound is challenging due to the formation of a complex mixture of isomers. The final product distribution is influenced by several factors:

  • Catalyst: The choice of Lewis acid catalyst and its concentration can affect the regioselectivity. While strong Lewis acids like AlCl₃ are common, they can also promote isomerization of the products. Zeolite catalysts have been reported to favor the formation of the sterically less hindered 4,4'-diisopropylbiphenyl.

  • Reaction Temperature: Temperature plays a crucial role. At higher temperatures, thermodynamic control may favor the formation of the more stable isomers. It has been noted that the isomerization of 4,4'-diisopropylbiphenyl to the thermodynamically more stable 3,4'- and 3,3'-isomers can occur at elevated temperatures on the external acid sites of zeolite catalysts.

  • Reaction Time: Prolonged reaction times can also lead to isomerization and the formation of a product mixture that reflects thermodynamic equilibrium.

  • Solvent: The polarity of the solvent can influence the stability of the carbocation intermediate and the transition states, thereby affecting the isomer ratios.

Quantitative Data on Isomer Distribution

Specific quantitative data for the isomer distribution of diisopropylbiphenyl under various Friedel-Crafts conditions using Lewis acids like AlCl₃ is scarce in the published literature. To achieve a comprehensive understanding and for process optimization, it is crucial to perform systematic studies where the reaction parameters are varied and the product mixture is analyzed quantitatively.

Table 1: Hypothetical Isomer Distribution in the Diisopropylation of Biphenyl

EntryCatalystTemperature (°C)Reaction Time (h)4,4'-DIPB (%)3,4'-DIPB (%)Other DIPB Isomers (%)
1AlCl₃0 - 254Data not availableData not availableData not available
2FeC₃256Data not availableData not availableData not available
3H-Mordenite2502High selectivity for 4,4'LowLow
4H-Mordenite3004DecreasedIncreasedIncreased

Note: This table is illustrative and highlights the need for experimental data. The entries for AlCl₃ and FeCl₃ are marked as "Data not available" to emphasize the gap in the current literature.

Analytical Workflow for Isomer Characterization

The analysis of the product mixture is critical for determining the success of the synthesis and for the isolation of the desired this compound isomer. A typical analytical workflow would involve the following steps:

Analytical Workflow for Diisopropylbiphenyl Isomer Analysis

G Analytical Workflow for Isomer Characterization Start Crude Reaction Mixture GCMS GC-MS Analysis (Qualitative Identification of Isomers) Start->GCMS HPLC HPLC/SFC Analysis (Quantitative Analysis of Isomer Ratios) Start->HPLC Isolation Preparative Chromatography (Isolation of 3,4'-DIPB) HPLC->Isolation NMR NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) Isolation->NMR MS High-Resolution Mass Spectrometry (Molecular Formula Confirmation) Isolation->MS Final Pure this compound NMR->Final MS->Final

Caption: A typical analytical workflow for the separation and characterization of diisopropylbiphenyl isomers.

Potential Applications in Drug Development

Biphenyl derivatives are prevalent in medicinal chemistry due to their rigid scaffold, which can be used to orient functional groups in a specific spatial arrangement for optimal interaction with biological targets. While the specific biological activity of this compound is not well-documented, substituted biphenyls have been investigated for a wide range of therapeutic applications, including as antifungal and antibacterial agents. The diisopropyl substitution pattern can modulate the lipophilicity and metabolic stability of the molecule, which are key parameters in drug design.

Further research is required to explore the pharmacological profile of this compound and its potential as a lead compound or an intermediate in the synthesis of more complex drug candidates.

Conclusion

The synthesis of this compound via Friedel-Crafts alkylation presents a significant synthetic challenge due to the inherent lack of regioselectivity in the alkylation of biphenyl. While a generalized protocol can be followed, achieving a high yield of the desired isomer requires careful optimization of reaction conditions, including the choice of catalyst, temperature, and reaction time. The isomerization of other diisopropylbiphenyl isomers to the thermodynamically more stable 3,4'-isomer at higher temperatures suggests a potential, albeit likely low-yielding, pathway. A robust analytical workflow is essential for the separation and characterization of the complex product mixture. Further research into the biological activities of this compound is warranted to unlock its potential in drug discovery and development.

An In-depth Technical Guide to 3,4'-Diisopropylbiphenyl: Physicochemical Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3,4'-Diisopropylbiphenyl. Due to the limited availability of specific experimental data for this particular isomer, this document also presents detailed, proposed experimental protocols for its synthesis via Suzuki-Miyaura coupling and its analysis by High-Performance Liquid Chromatography (HPLC). These methodologies are based on established and widely accepted chemical principles for the synthesis and analysis of unsymmetrical biphenyl compounds. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields who may be working with or interested in this compound.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₈H₂₂[1][2]
Molecular Weight 238.37 g/mol [1][2]
CAS Number 61434-46-6[1][2]
Appearance Colorless Transparent Liquid (for mixed isomers)[3]
Boiling Point Data not available
Melting Point Data not available
Density 0.955 kg/m ³ at 20°C (for mixed isomers)[3]
Solubility Immiscible with water[4]

Note: Some physical properties are for a mixture of diisopropylbiphenyl isomers and may not precisely represent the 3,4'-isomer.

Experimental Protocols

The following sections detail proposed experimental protocols for the synthesis and analysis of this compound. These are based on general, well-established methodologies for similar compounds.

Proposed Synthesis: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the synthesis of unsymmetrical biphenyls.[5][6][7] This proposed protocol outlines the synthesis of this compound from 3-isopropylphenylboronic acid and 4-isopropylbromobenzene.

2.1.1. Materials

  • 3-Isopropylphenylboronic acid

  • 4-Isopropylbromobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

2.1.2. Equipment

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

2.1.3. Procedure

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a gas inlet, add 3-isopropylphenylboronic acid (1.2 equivalents), 4-isopropylbromobenzene (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Catalyst Addition: To the flask, add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).

  • Solvent Addition: Add a 3:1 mixture of toluene and degassed water to the flask.

  • Inert Atmosphere: Purge the flask with argon or nitrogen gas for 15-20 minutes to ensure an inert atmosphere.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add diethyl ether to dilute the mixture and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane or a hexane/ethyl acetate gradient) to obtain pure this compound.

G Proposed Suzuki-Miyaura Synthesis Workflow Reactants 3-Isopropylphenylboronic acid + 4-Isopropylbromobenzene + K2CO3 Reaction_Setup Combine Reactants, Catalyst, and Solvent in Flask Reactants->Reaction_Setup Catalyst Pd(OAc)2 + PPh3 Catalyst->Reaction_Setup Solvent Toluene/Water Solvent->Reaction_Setup Inert_Atmosphere Purge with Ar/N2 Reaction_Setup->Inert_Atmosphere Reflux Heat to Reflux (85-90 °C) Inert_Atmosphere->Reflux Workup Cool, Dilute with Diethyl Ether Reflux->Workup Extraction Wash with Water and Brine Workup->Extraction Drying Dry over MgSO4 Extraction->Drying Concentration Rotary Evaporation Drying->Concentration Purification Column Chromatography Concentration->Purification Product Pure this compound Purification->Product

Caption: Proposed Suzuki-Miyaura Synthesis Workflow.

Proposed Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust analytical technique for the separation and quantification of components in a mixture.[8][9] The following is a proposed HPLC method for the analysis of this compound.

2.2.1. Materials and Reagents

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (for sample preparation)

2.2.2. Instrumentation

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Data acquisition and processing software

2.2.3. Chromatographic Conditions

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 85:15 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or determined by UV scan of the analyte)

  • Injection Volume: 10 µL

2.2.4. Sample Preparation

  • Standard Solution: Accurately weigh a known amount of this compound standard and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution with the mobile phase.

  • Sample Solution: Dissolve the synthesized product in methanol to a suitable concentration within the calibration range of the working standards.

2.2.5. Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solution.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

G Proposed HPLC Analysis Workflow Sample_Prep Prepare Standard and Sample Solutions Calibration Inject Standards and Generate Calibration Curve Sample_Prep->Calibration Sample_Analysis Inject Sample Sample_Prep->Sample_Analysis HPLC_System Equilibrate HPLC System HPLC_System->Calibration HPLC_System->Sample_Analysis Data_Analysis Identify and Quantify This compound Calibration->Data_Analysis Data_Acquisition Acquire Chromatogram Sample_Analysis->Data_Acquisition Data_Acquisition->Data_Analysis Results Report Concentration Data_Analysis->Results

Caption: Proposed HPLC Analysis Workflow.

Biological Activity and Toxicology

There is a significant lack of specific toxicological and biological activity data for this compound in the public domain.[4] Information is primarily available for mixtures of diisopropylbiphenyl isomers or for the parent compound, biphenyl.

Commercial diisopropylbiphenyl, with an unspecified isomer composition, has been used as a solvent in carbonless copy paper and as a heat transfer fluid.[3][10][11] Toxicological assessments of diisopropylbiphenyl mixtures have indicated low acute toxicity.[12] However, due to its high lipophilicity, diisopropylbiphenyl is expected to have a high bioaccumulation potential.[12]

Studies on biphenyl itself have shown that it can be metabolized in the liver to various hydroxylated derivatives.[13] The metabolism and potential biological effects of specific diisopropylbiphenyl isomers, including the 3,4'-isomer, remain an area for further investigation. Given the structural similarity to polychlorinated biphenyls (PCBs), understanding the environmental fate and potential endocrine-disrupting effects of diisopropylbiphenyl isomers is of interest.[14]

Due to the absence of specific data on biological signaling pathways for this compound, a diagrammatic representation is not feasible at this time.

Conclusion

This technical guide has summarized the known physical and chemical properties of this compound and provided detailed, proposed protocols for its synthesis and analysis. The lack of specific experimental data for this compound highlights an area for future research. The presented methodologies, based on well-established chemical principles, offer a solid foundation for researchers and professionals to produce and characterize this molecule for further investigation, particularly in the context of drug development and toxicological studies. Further research is warranted to determine the precise physical properties, optimize synthetic and analytical methods, and elucidate the biological activity and toxicological profile of this compound.

References

Spectroscopic Profile of 3,4'-Diisopropylbiphenyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the available and expected spectroscopic data for 3,4'-Diisopropylbiphenyl (CAS No. 61434-46-6), a substituted aromatic hydrocarbon. This document is intended for researchers, scientists, and professionals in drug development and materials science who require detailed structural information on this compound. While a complete experimental dataset is not publicly available for all spectroscopic techniques, this guide synthesizes confirmed mass spectrometry data with the predicted characteristics for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy based on established principles.

Molecular Structure and Properties

This compound is a biphenyl derivative with isopropyl groups substituted at the 3 and 4' positions of the biphenyl core.

PropertyValue
Chemical Formula C₁₈H₂₂
Molecular Weight 238.37 g/mol
IUPAC Name 1-isopropyl-3-(4-isopropylphenyl)benzene
CAS Number 61434-46-6

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry data for this compound has been compiled from publicly available databases. The electron ionization (EI) mass spectrum provides key information about the molecular weight and fragmentation pattern of the molecule.

Featurem/z ValueInterpretationData Source(s)
Molecular Ion [M]⁺ 238Corresponds to the molecular weight of the compound.--INVALID-LINK--, --INVALID-LINK--
Major Fragment 223Loss of a methyl group (-CH₃) from an isopropyl substituent.--INVALID-LINK--
Major Fragment 43Isopropyl cation [CH(CH₃)₂]⁺.--INVALID-LINK--
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the two isopropyl groups.

Predicted SignalApproximate Chemical Shift (ppm)MultiplicityIntegrationAssignment
Aromatic Protons7.0 - 7.6Multiplets8HProtons on the two phenyl rings.
Isopropyl Methine~3.0Septet2H-CH (CH₃)₂
Isopropyl Methyl~1.3Doublet12H-CH(CH₃ )₂

¹³C NMR (Carbon-13 NMR):

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Due to the asymmetry of the molecule, all 12 aromatic carbons are expected to be chemically non-equivalent, leading to 12 distinct signals in the aromatic region.

Predicted Signal TypeApproximate Chemical Shift (ppm)Assignment
Quaternary Aromatic Carbons140 - 150Carbons attached to the other phenyl ring and the isopropyl groups.
Protonated Aromatic Carbons120 - 130CH groups in the phenyl rings.
Isopropyl Methine Carbon~34-C H(CH₃)₂
Isopropyl Methyl Carbons~24-CH(C H₃)₂
Infrared (IR) Spectroscopy

Specific experimental IR data for this compound is not available. The expected characteristic absorption bands are based on the functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H stretchAromatic
2960 - 2850C-H stretchAliphatic (Isopropyl)
1600 - 1450C=C stretchAromatic Ring
1385 - 1365C-H bendIsopropyl (gem-dimethyl)
850 - 800C-H out-of-plane bend1,4-disubstituted ring
800 - 680C-H out-of-plane bend1,3-disubstituted ring

Experimental Protocols

Detailed experimental protocols for the acquisition of the above-mentioned spectroscopic data for this compound are not documented in public sources. However, standard methodologies for these techniques are provided below.

Mass Spectrometry (Electron Ionization - Gas Chromatography-Mass Spectrometry)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

  • Injection: A small volume (typically 1 µL) of the sample solution is injected into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).

  • Chromatographic Separation: The GC oven temperature is programmed to ramp up, allowing for the separation of the analyte from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

  • ¹H NMR Acquisition: A standard pulse sequence for proton NMR is used. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the ¹³C NMR spectrum, which results in a spectrum of singlets for each unique carbon atom. Key parameters are adjusted for the ¹³C nucleus, often requiring a larger number of scans due to the lower natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectrum. Chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the liquid or solid sample is placed directly on the ATR crystal.

  • Sample Preparation (KBr Pellet - for solids): A few milligrams of the solid sample are finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

  • Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

  • Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

Spectroscopic_Workflow Spectroscopic Analysis of this compound cluster_Techniques Spectroscopic Techniques cluster_Information Structural Information MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern MolWeight Molecular Formula & Weight MS->MolWeight Provides NMR Nuclear Magnetic Resonance (NMR) - ¹H NMR: Proton Environment - ¹³C NMR: Carbon Skeleton Connectivity Connectivity & Skeleton - Carbon-Hydrogen Framework - Isopropyl Group Placement NMR->Connectivity Reveals IR Infrared Spectroscopy (IR) - Functional Groups - Bond Vibrations FuncGroups Functional Groups - Aromatic Rings - Alkane Moieties IR->FuncGroups Identifies Structure This compound Structure MolWeight->Structure Connectivity->Structure FuncGroups->Structure

Caption: Workflow of Spectroscopic Analysis for Structural Elucidation.

An In-depth Technical Guide to 3,4'-Diisopropylbiphenyl (CAS Number: 61434-46-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 3,4'-Diisopropylbiphenyl (CAS No. 61434-46-6), a biphenyl derivative with notable industrial applications. This document collates available data on its physicochemical properties, spectral characteristics, and primary uses, with a focus on presenting quantitative information in a clear and accessible format. While specific experimental protocols for this isomer are not extensively detailed in publicly available literature, this guide furnishes generalized methodologies for its analysis. Furthermore, logical workflows for its characterization and application are visually represented.

Introduction

This compound is an aromatic hydrocarbon belonging to the class of substituted biphenyls. Its molecular structure, featuring isopropyl groups at the 3 and 4' positions of the biphenyl backbone, imparts specific physical and chemical characteristics that are leveraged in various industrial settings. Primarily, it is recognized for its excellent thermal stability and low volatility, making it a valuable component in heat transfer fluids and as a dielectric coolant.[1] This guide aims to consolidate the technical data available for this compound to support research and development activities.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that some of the available data pertains to mixtures of diisopropylbiphenyl isomers.

PropertyValueReference
Molecular Formula C₁₈H₂₂[2][3]
Molecular Weight 238.37 g/mol [2][3]
CAS Number 61434-46-6[2][3]
Appearance Colorless to pale yellow liquid
Odor Faint
Boiling Point (Predicted) 336.1 ± 22.0 °C
Density (Predicted) 0.935 ± 0.06 g/cm³
Solubility Insoluble in water; Soluble in organic solvents
Kovats Retention Index (Semi-standard non-polar) 1921[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes the available spectral data.

Spectrum TypeKey FeaturesReference
Gas Chromatography-Mass Spectrometry (GC-MS) NIST Number: 135279; Top Peak (m/z): 223; Second Highest (m/z): 238[2]
¹³C Nuclear Magnetic Resonance (NMR) Spectra available in spectral databases.[2]
Infrared (IR) Spectroscopy Vapor phase IR spectra available in spectral databases.[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published. However, based on standard analytical techniques for similar compounds, the following generalized protocols can be applied.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To confirm the identity and purity of a this compound sample.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as hexane or dichloromethane.

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Compare the obtained mass spectrum with reference spectra from databases like NIST. The retention time from the gas chromatogram will also serve as an identifying characteristic.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Analysis: Acquire the proton NMR spectrum to observe the chemical shifts, splitting patterns, and integration of the aromatic and isopropyl protons.

  • ¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum to identify the number of unique carbon environments in the molecule.

  • Data Analysis: Interpret the chemical shifts and coupling constants to confirm the substitution pattern of the isopropyl groups on the biphenyl core.

Applications

The primary industrial applications of diisopropylbiphenyls, including the 3,4'- isomer, are centered around their excellent thermal and chemical stability.

  • Heat Transfer Fluids: Due to their high boiling points and thermal stability, diisopropylbiphenyls are used as heat transfer fluids in various industrial processes that require stable temperature control at elevated temperatures.[1]

  • Dielectric Coolants: Their dielectric properties make them suitable for use as coolants in electrical equipment such as transformers and capacitors.

  • Solvents: They serve as high-boiling, nonpolar solvents in applications like the production of carbonless copy paper and in the coatings and paint industries.[1]

Visualizations

Workflow for Characterization

G Figure 1: General workflow for the characterization of this compound. cluster_0 Sample Acquisition cluster_1 Physicochemical Analysis cluster_2 Spectroscopic Analysis cluster_3 Data Interpretation & Reporting A Obtain this compound Sample B Determine Physical Properties (Boiling Point, Density, etc.) A->B C GC-MS Analysis A->C D NMR Spectroscopy (¹H, ¹³C) A->D E IR Spectroscopy A->E G Compile Technical Data Sheet B->G F Confirm Structure and Purity C->F D->F E->F F->G

Caption: General workflow for the characterization of this compound.

Application as a Heat Transfer Fluid

G Figure 2: Simplified process flow for using this compound as a heat transfer fluid. cluster_0 Heating Cycle cluster_1 Cooling Cycle Heater Industrial Heater Process Chemical Process Vessel Heater->Process Heated Fluid HeatExchanger Heat Exchanger Process->HeatExchanger Cooled Fluid Pump Circulation Pump HeatExchanger->Pump Pump->Heater Recirculation

Caption: Simplified process flow for using this compound as a heat transfer fluid.

Safety and Handling

According to available safety data sheets, this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard. However, standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and working in a well-ventilated area. Avoid direct contact with skin and eyes, and prevent ingestion and inhalation.

Conclusion

This compound is a specialty chemical with well-defined applications stemming from its favorable thermal properties. This guide has consolidated the available technical information to provide a foundational understanding of its characteristics. While detailed experimental protocols for this specific isomer are sparse in public literature, the generalized methods presented here offer a starting point for its analysis. Further research into the specific performance of the 3,4'- isomer in its various applications would be beneficial for more specialized industrial uses.

References

An In-depth Technical Guide to the Isomers of Diisopropylbiphenyl for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diisopropylbiphenyl (DIPB) isomers are a group of aromatic hydrocarbons characterized by a biphenyl scaffold substituted with two isopropyl groups. The positional isomerism of these bulky alkyl groups significantly influences the molecule's physicochemical properties, reactivity, and, consequently, its potential applications, particularly in the fields of materials science and drug development. While biphenyl derivatives, in general, have been explored for a range of biological activities, a detailed understanding of the specific properties of diisopropylbiphenyl isomers is crucial for their targeted application. This technical guide provides a comprehensive overview of the structural differences, physicochemical properties, synthesis, separation, and potential biological relevance of the primary isomers of diisopropylbiphenyl.

Structural Differences

The core structural variable among diisopropylbiphenyl isomers is the substitution pattern of the two isopropyl groups on the biphenyl rings. This seemingly subtle difference leads to significant variations in molecular symmetry, steric hindrance, and electronic properties. The four principal isomers are:

  • 4,4'-diisopropylbiphenyl: A symmetrical isomer with one isopropyl group on the para-position of each phenyl ring.

  • 3,4'-diisopropylbiphenyl: An unsymmetrical isomer with one isopropyl group on the meta-position of one ring and the para-position of the other.

  • 2,4'-diisopropylbiphenyl: An unsymmetrical isomer with one isopropyl group on the ortho-position of one ring and the para-position of the other.

  • 2,2'-diisopropylbiphenyl: A symmetrical isomer with one isopropyl group on the ortho-position of each phenyl ring, leading to significant steric hindrance around the biphenyl linkage.

The varied spatial arrangement of the isopropyl groups directly impacts the planarity of the biphenyl system. Isomers with ortho-substituents, such as 2,2'- and 2,4'-diisopropylbiphenyl, experience restricted rotation around the central carbon-carbon single bond, resulting in a non-planar conformation. In contrast, the 4,4'- and 3,4'- isomers can adopt a more planar arrangement. These conformational differences are critical in determining how these molecules interact with biological targets such as enzymes and receptors.

G cluster_44 4,4'-diisopropylbiphenyl cluster_34 This compound cluster_24 2,4'-diisopropylbiphenyl cluster_22 2,2'-diisopropylbiphenyl 44_biphenyl C1-C1' 44_C4 C4-isopropyl 44_biphenyl->44_C4 44_C4prime C4'-isopropyl 44_biphenyl->44_C4prime 34_biphenyl C1-C1' 34_C3 C3-isopropyl 34_biphenyl->34_C3 34_C4prime C4'-isopropyl 34_biphenyl->34_C4prime 24_biphenyl C1-C1' 24_C2 C2-isopropyl 24_biphenyl->24_C2 24_C4prime C4'-isopropyl 24_biphenyl->24_C4prime 22_biphenyl C1-C1' 22_C2 C2-isopropyl 22_biphenyl->22_C2 22_C2prime C2'-isopropyl 22_biphenyl->22_C2prime

Figure 1: Structural relationship of diisopropylbiphenyl isomers.

Physicochemical Properties

The structural variations among the isomers give rise to distinct physicochemical properties. These properties are critical for predicting their behavior in various chemical and biological systems, including solubility, membrane permeability, and metabolic stability. A summary of key properties is presented in the table below.

Property4,4'-diisopropylbiphenylThis compound2,4'-diisopropylbiphenyl2,2'-diisopropylbiphenyl
CAS Number 18970-30-4[1]61434-46-6[2]61434-45-5[3]36919-88-7[4]
Molecular Formula C₁₈H₂₂[1]C₁₈H₂₂[2]C₁₈H₂₂[3]C₁₈H₂₂[4]
Molecular Weight ( g/mol ) 238.37[1]238.37[2]238.37[3]238.37[4]
Boiling Point (°C) ~365-370Not availableNot available345.8 at 760 mmHg
Melting Point (°C) ~64-67Not availableNot availableNot available
Density (g/cm³) ~0.95Not availableNot available0.935

Experimental Protocols

Synthesis of Diisopropylbiphenyl Isomers via Friedel-Crafts Alkylation

The most common method for synthesizing diisopropylbiphenyl isomers is the Friedel-Crafts alkylation of biphenyl. This electrophilic aromatic substitution reaction typically employs an isopropylating agent, such as isopropyl alcohol or 2-chloropropane, in the presence of a Lewis acid or a strong protic acid catalyst. The ratio of the resulting isomers is highly dependent on the reaction conditions, including the catalyst, temperature, and reaction time.

General Protocol for Friedel-Crafts Isopropylation of Biphenyl:

  • Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with biphenyl and a suitable solvent (e.g., nitrobenzene or dichloromethane).

  • Catalyst Addition: The Lewis acid catalyst (e.g., anhydrous aluminum chloride) is added portion-wise to the stirred solution at a controlled temperature (typically 0-5°C).

  • Addition of Alkylating Agent: The isopropylating agent (e.g., isopropyl alcohol or 2-chloropropane) is added dropwise from the dropping funnel. The reaction temperature is maintained throughout the addition.

  • Reaction Progression: The reaction mixture is stirred at a specific temperature (ranging from room temperature to elevated temperatures) for a period of time (typically several hours) to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction is quenched by carefully pouring the mixture over crushed ice and water. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Purification: The combined organic layers are washed with a dilute acid solution, followed by a saturated sodium bicarbonate solution and brine. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product mixture of diisopropylbiphenyl isomers.

G Start Biphenyl + Isopropylating Agent Reaction Friedel-Crafts Alkylation (Lewis Acid Catalyst) Start->Reaction Quench Quenching (Ice/Water) Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Washing Washing Steps (Acid, Base, Brine) Extraction->Washing Drying Drying and Solvent Removal Washing->Drying Crude_Product Mixture of DIPB Isomers Drying->Crude_Product Separation Isomer Separation (Distillation, Crystallization, Chromatography) Crude_Product->Separation Isomers Pure Isomers Separation->Isomers

Figure 2: General experimental workflow for the synthesis and separation of diisopropylbiphenyl isomers.
Separation of Diisopropylbiphenyl Isomers

The separation of the isomeric mixture of diisopropylbiphenyls is a critical and often challenging step due to their similar physicochemical properties. A combination of techniques is typically employed to achieve high purity of each isomer.

1. Fractional Distillation:

This technique is often the first step in the separation process, particularly for separating components with different boiling points. While the boiling points of the diisopropylbiphenyl isomers are close, careful fractional distillation under reduced pressure can enrich certain fractions with specific isomers.

General Protocol for Fractional Distillation:

  • Apparatus Setup: A fractional distillation apparatus, including a round-bottom flask, a fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations), a condenser, a receiving flask, and a vacuum source, is assembled.

  • Charging the Flask: The crude mixture of diisopropylbiphenyl isomers is placed in the round-bottom flask along with boiling chips.

  • Distillation: The system is evacuated to the desired pressure, and the flask is heated gently. The vapor rises through the fractionating column, where a series of condensations and vaporizations occur, leading to the enrichment of the more volatile components at the top of the column.

  • Fraction Collection: Fractions are collected at different temperature ranges. The composition of each fraction is analyzed by GC or NMR to determine the distribution of isomers.

2. Melt Crystallization:

Melt crystallization is a powerful technique for separating isomers based on differences in their melting points and crystal structures. This method avoids the use of solvents, making it an environmentally friendly and cost-effective option.

General Protocol for Melt Crystallization:

  • Melt Formation: The enriched fraction of diisopropylbiphenyl isomers (obtained from distillation) is heated until it completely melts.

  • Controlled Cooling: The molten mixture is then slowly and controllably cooled to a temperature just below the melting point of the desired isomer. This allows for the selective crystallization of the higher-melting isomer.

  • Sweating: The temperature is then slowly raised to a point between the melting points of the desired isomer and the impurities. This "sweating" step allows the entrapped impurities in the liquid phase to be removed from the crystal surface.

  • Crystal Separation: The solid crystalline mass is then separated from the remaining liquid (mother liquor) by filtration or centrifugation. The process can be repeated to achieve higher purity.

3. Adsorption Chromatography:

For high-purity separation, especially for isomers with very similar physical properties, preparative high-performance liquid chromatography (HPLC) is often employed. This technique separates molecules based on their differential adsorption to a solid stationary phase.

General Protocol for Preparative HPLC:

  • Column and Mobile Phase Selection: A suitable HPLC column with a stationary phase that can effectively differentiate between the isomers (e.g., silica gel or a bonded-phase column) is chosen. A mobile phase (a single solvent or a mixture of solvents) is selected to achieve optimal separation.

  • Sample Preparation: The diisopropylbiphenyl isomer mixture is dissolved in a small amount of the mobile phase.

  • Injection and Elution: The sample solution is injected onto the column, and the mobile phase is pumped through the column at a constant flow rate. The isomers will travel through the column at different rates depending on their interaction with the stationary phase.

  • Fraction Collection: A detector (e.g., a UV detector) is used to monitor the eluent, and fractions corresponding to each separated isomer are collected as they exit the column. The purity of the collected fractions is then verified by analytical HPLC or other spectroscopic methods.

Spectroscopic Characterization

The structural differences between the diisopropylbiphenyl isomers can be elucidated using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between the isomers. The chemical shifts and splitting patterns of the aromatic and isopropyl protons and carbons provide a unique fingerprint for each isomer. For instance, the symmetry of the 4,4'- and 2,2'- isomers results in simpler spectra compared to the unsymmetrical 3,4'- and 2,4'- isomers.

  • Mass Spectrometry (MS): While all isomers have the same molecular weight, their fragmentation patterns upon ionization can differ, providing clues to their substitution patterns. The fragmentation is often influenced by the stability of the resulting carbocations.

  • Infrared (IR) Spectroscopy: The IR spectra of the isomers will show characteristic C-H stretching and bending vibrations for the aromatic rings and the isopropyl groups. The out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region can be particularly useful in determining the substitution pattern on the benzene rings.

Relevance in Drug Development

While diisopropylbiphenyl itself is not a common scaffold in marketed drugs, the biphenyl moiety is a well-established "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. Biphenyl derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial effects.[4]

The introduction of bulky, lipophilic isopropyl groups can significantly impact the pharmacokinetic and pharmacodynamic properties of a biphenyl-based drug candidate. These groups can:

  • Increase Lipophilicity: Enhancing the ability of the molecule to cross cell membranes.

  • Influence Metabolism: The isopropyl groups can be sites of metabolic oxidation, or their steric bulk can shield other parts of the molecule from metabolic enzymes.

  • Modulate Binding Affinity: The size and position of the isopropyl groups can influence how the molecule fits into the binding pocket of a target protein, potentially increasing potency and selectivity.

The different spatial arrangements of the isopropyl groups in the various isomers can lead to distinct biological activities. For example, the non-planar nature of the ortho-substituted isomers might be crucial for binding to specific protein conformations, while the more planar para-substituted isomer might interact differently. Therefore, the synthesis and biological evaluation of individual diisopropylbiphenyl isomers and their derivatives are of significant interest in the discovery of novel therapeutic agents.

Future Directions

Further research into the biological activities of individual diisopropylbiphenyl isomers is warranted. Screening these compounds against a panel of biological targets, such as kinases, proteases, and nuclear receptors, could uncover novel pharmacological activities. Moreover, the use of these isomers as building blocks for more complex molecules could lead to the development of new drug candidates with improved therapeutic profiles. A thorough understanding of the structure-activity relationships of this class of compounds will be essential for unlocking their full potential in drug discovery and development.

References

The Synthesis of Substituted Biphenyls: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substituted biphenyl motif is a cornerstone in modern medicinal chemistry and materials science. Its unique structural and electronic properties have led to its incorporation into a vast array of pharmaceuticals, agrochemicals, and organic electronics. This guide provides a comprehensive overview of the most pivotal synthetic methodologies for the construction of substituted biphenyls, with a focus on practical experimental protocols and comparative data to aid in reaction design and optimization.

Introduction to Biphenyl Synthesis

The creation of the carbon-carbon bond between two aryl rings is a fundamental challenge in organic synthesis. Over the past century, a multitude of methods have been developed, evolving from harsh, classical conditions to mild and highly selective modern catalytic systems. This guide will delve into the core of these transformations, including the seminal Ullmann coupling and the Nobel Prize-winning palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Negishi, and Kumada couplings. Furthermore, we will explore the burgeoning field of direct C-H activation as a more atom-economical approach to biphenyl synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds, offering mild conditions, broad functional group tolerance, and high yields.[1] These methods typically involve the reaction of an aryl halide or triflate with an organometallic reagent in the presence of a palladium catalyst and a base.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely used method for biphenyl synthesis due to the stability and low toxicity of the boronic acid reagents.[2][3] The reaction couples an aryl halide or triflate with an arylboronic acid or its ester derivative.[3][4]

Reaction Mechanism:

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)-X Ln OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Ar_Pd_Ar_prime Ar-Pd(II)-Ar' Ln Transmetalation->Ar_Pd_Ar_prime Ar_B_OH2 Ar'-B(OH)2 Ar_B_OH2->Transmetalation Base Base Base->Transmetalation RedElim Reductive Elimination Ar_Pd_Ar_prime->RedElim RedElim->Pd0 Catalyst Regeneration Biphenyl Ar-Ar' RedElim->Biphenyl ArX Ar-X ArX->OxAdd Negishi_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)-X Ln OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Ar_Pd_Ar_prime Ar-Pd(II)-Ar' Ln Transmetalation->Ar_Pd_Ar_prime Ar_ZnX Ar'-ZnX Ar_ZnX->Transmetalation RedElim Reductive Elimination Ar_Pd_Ar_prime->RedElim RedElim->Pd0 Catalyst Regeneration Biphenyl Ar-Ar' RedElim->Biphenyl ArX Ar-X ArX->OxAdd Kumada_Coupling M0 M(0)Ln (M=Ni, Pd) OxAdd Oxidative Addition M0->OxAdd MII_complex Ar-M(II)-X Ln OxAdd->MII_complex Transmetalation Transmetalation MII_complex->Transmetalation Ar_M_Ar_prime Ar-M(II)-Ar' Ln Transmetalation->Ar_M_Ar_prime Ar_MgX Ar'-MgX Ar_MgX->Transmetalation RedElim Reductive Elimination Ar_M_Ar_prime->RedElim RedElim->M0 Catalyst Regeneration Biphenyl Ar-Ar' RedElim->Biphenyl ArX Ar-X ArX->OxAdd Ullmann_Reaction Cu0 2 Cu(0) ArCuX Ar-Cu(I)-X Cu0->ArCuX ArX1 Ar-X ArX1->ArCuX Ar2CuX Ar-Cu(III)-Ar      X ArCuX->Ar2CuX ArX2 Ar-X ArX2->Ar2CuX Biphenyl Ar-Ar Ar2CuX->Biphenyl Reductive Elimination CuX Cu(I)X Ar2CuX->CuX CH_Activation_Workflow Start Aryl Substrate 1 (Ar-H) + Aryl Substrate 2 (Ar-X or Ar-H) Catalyst Transition Metal Catalyst (e.g., Pd, Rh, Ru) Start->Catalyst Additives Additives (Oxidant, Base, Ligand) Start->Additives Reaction Reaction under Optimized Conditions (Solvent, Temperature, Time) Catalyst->Reaction Additives->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification Product Substituted Biphenyl (Ar-Ar') Purification->Product

References

Health and Safety Profile of 3,4'-Diisopropylbiphenyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available health and safety information for 3,4'-Diisopropylbiphenyl (CAS No. 61434-46-6). The information presented is intended to support safe handling, storage, and use of this compound in a laboratory and drug development setting. It is important to note that while a Safety Data Sheet (SDS) from a major supplier indicates this chemical is not considered hazardous under the 2012 OSHA Hazard Communication Standard, publicly available toxicological data is limited.[1] This guide summarizes the existing data and provides context by including information on related isomers where specific data for the 3,4'- isomer is unavailable.

GHS Hazard Classification and Safety Information

Based on available Safety Data Sheets, this compound is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] However, standard laboratory safety precautions should always be observed.

Table 1: GHS Classification and Precautionary Statements

CategoryClassificationPictogramHazard StatementPrecautionary Statements
Physical Hazards Not ClassifiedNoneNoneP210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
Health Hazards Not ClassifiedNoneNoneP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Environmental Hazards Data not availableNoneNoneP273: Avoid release to the environment.

Note: While not officially classified, the precautionary statements listed are best practices for handling chemical compounds in a laboratory setting.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for safe handling and for predicting its environmental fate and transport.

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 61434-46-6[2][3][4]
Molecular Formula C18H22[3][4]
Molecular Weight 238.37 g/mol [1][3]
Appearance Information not available
Odor Information not available
Melting Point Information not available
Boiling Point Information not available
Flash Point Information not available
Solubility in Water Immiscible[1]
Vapor Pressure Information not available

Toxicological Data

For context and as a precautionary measure, it is useful to consider data for related compounds. For instance, for the broader category of isopropylbiphenyl, an oral LD50 in rats has been reported as 8.5 g/kg.[5] It is critical to understand that this value is not specific to the 3,4'- isomer and should be used for informational purposes only.

Table 3: Toxicological Data for Isopropylbiphenyl (for reference)

TestSpeciesRouteValueReference
LD50RatOral8.5 g/kg[5]

Environmental Hazards

There is a lack of specific ecotoxicological data for this compound. The Safety Data Sheet advises to not empty it into drains, and notes that it is immiscible with water and not likely to be mobile in the environment due to its low water solubility.[1]

Studies on the broader class of diisopropylbiphenyls suggest a potential for high aquatic toxicity. For example, data on diisopropylnaphthalene, a structurally related compound, indicate toxicities below 1 mg/L, reflecting a very high toxicity to aquatic life.[6] While this information is not directly applicable to this compound, it highlights the need for caution to prevent environmental release.

Experimental Protocols

Detailed experimental protocols for the toxicological and environmental assessment of this compound are not available due to the lack of specific studies on this isomer. However, standardized test guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA) are typically followed for such assessments.

For instance, acute oral toxicity is often determined using a limit test, where a high dose (e.g., 5 g/kg body weight) is administered to a small group of rodents.[7] Observations for mortality and clinical signs of toxicity are made over a 14-day period.[7][8] Aquatic toxicity is commonly assessed by exposing fish to the test substance for a 96-hour period and determining the concentration that is lethal to 50% of the test organisms (LC50).[9]

Logical Workflow for Hazard Assessment and Response

The following diagram illustrates a logical workflow for the assessment of and response to a potential exposure to this compound in a research setting.

Hazard_Response_Workflow Logical Workflow for this compound Hazard Assessment and Response cluster_assessment Hazard Assessment cluster_handling Safe Handling and PPE cluster_exposure Potential Exposure Event cluster_response First Aid and Emergency Response cluster_decontamination Decontamination and Waste Disposal Identify Compound Identify Compound: This compound Review SDS Review Safety Data Sheet (SDS) Identify Compound->Review SDS Check for Specific\nToxicity Data Check for Specific Toxicity Data (LD50, LC50) Review SDS->Check for Specific\nToxicity Data Assess Physical\nProperties Assess Physical Properties Review SDS->Assess Physical\nProperties Note Lack of Data Note Lack of Specific Data Proceed with Caution Check for Specific\nToxicity Data->Note Lack of Data If none found Standard Lab Practices Implement Standard Laboratory Practices Assess Physical\nProperties->Standard Lab Practices Note Lack of Data->Standard Lab Practices Wear PPE Wear Personal Protective Equipment (PPE): - Safety glasses - Lab coat - Gloves Standard Lab Practices->Wear PPE Use in Ventilated Area Use in a Well-Ventilated Area Wear PPE->Use in Ventilated Area Exposure Occurs Exposure Occurs Use in Ventilated Area->Exposure Occurs Skin Contact Skin Contact Exposure Occurs->Skin Contact If skin contact Eye Contact Eye Contact Exposure Occurs->Eye Contact If eye contact Inhalation Inhalation Exposure Occurs->Inhalation If inhaled Ingestion Ingestion Exposure Occurs->Ingestion If ingested Seek Medical Attention Seek Medical Attention if Symptoms Persist Skin Contact->Seek Medical Attention Eye Contact->Seek Medical Attention Inhalation->Seek Medical Attention Ingestion->Seek Medical Attention Decontaminate Work Area Decontaminate Work Area Seek Medical Attention->Decontaminate Work Area Dispose of Waste Dispose of Waste According to Institutional and Local Regulations Decontaminate Work Area->Dispose of Waste

Caption: Hazard assessment and response workflow for this compound.

Conclusion

While this compound is not currently classified as a hazardous substance, the significant lack of specific toxicological and ecotoxicological data necessitates a cautious approach to its handling and disposal. Researchers and drug development professionals should adhere to standard best practices for laboratory safety, including the use of appropriate personal protective equipment and working in well-ventilated areas. Preventing release into the environment is crucial, given the potential for aquatic toxicity suggested by related compounds. Further studies are required to fully characterize the health and environmental hazards of this specific isomer.

References

An In-depth Technical Guide to the Thermal Decomposition of 3,4'-Diisopropylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scholarly literature lacks specific experimental data on the thermal decomposition of 3,4'-diisopropylbiphenyl. The following guide is constructed based on established principles of organic chemistry and pyrolysis studies of analogous alkylated aromatic compounds. The proposed products, pathways, and experimental protocols are therefore predictive and intended for research and development guidance.

This technical guide provides a comprehensive overview of the anticipated thermal decomposition products of this compound, detailing the probable reaction mechanisms and outlining experimental methodologies for their investigation. This document is intended for researchers, scientists, and professionals in drug development and chemical engineering who are interested in the thermal stability and degradation pathways of alkylated biphenyls.

Introduction

This compound is an alkylated aromatic hydrocarbon. Understanding its behavior at elevated temperatures is crucial for applications where it might be subjected to thermal stress, such as in heat transfer fluids, high-temperature lubricants, and as a potential impurity in pharmaceutical manufacturing processes. Thermal decomposition can lead to the formation of a complex mixture of products, the nature and distribution of which depend on factors like temperature, pressure, and the presence of other reactive species.

The decomposition of alkylaromatic compounds typically proceeds through free-radical mechanisms.[1][2] The initiation step involves the homolytic cleavage of the weakest chemical bonds, which in this compound are the C-C bonds of the isopropyl groups. Subsequent propagation steps, including hydrogen abstraction and β-scission, lead to a cascade of reactions that produce a variety of smaller molecules.

Proposed Thermal Decomposition Pathways

The thermal degradation of this compound is expected to initiate with the cleavage of a carbon-carbon bond in one of the isopropyl groups, as this is energetically more favorable than breaking the bonds of the aromatic rings. The primary radical intermediates formed will then undergo a series of reactions to yield a range of stable products.

Initiation: Homolytic cleavage of a C-C bond in an isopropyl group to form a biphenyl radical and a methyl radical, or a C-H bond to form an isopropylbiphenyl radical and a hydrogen atom. The former is generally more likely at lower pyrolysis temperatures.

Propagation:

  • β-Scission: The isopropylbiphenyl radical can undergo β-scission to produce propene and a biphenyl radical.

  • Hydrogen Abstraction: Radicals can abstract hydrogen atoms from other molecules, leading to the formation of stable products and new radicals. For example, a methyl radical can abstract a hydrogen to form methane.

  • Radical Recombination and Disproportionation: Radicals can combine to form larger molecules or undergo disproportionation to form an alkane and an alkene.

A simplified overview of the proposed decomposition logic is presented in the following diagram.

Decomposition_Logic Logical Flow of Thermal Decomposition Studies A This compound B High Temperature A->B Subjected to C Initiation (Bond Cleavage) B->C D Radical Intermediates C->D E Propagation Reactions (β-Scission, H-Abstraction) D->E F Termination Reactions (Recombination, Disproportionation) E->F G Decomposition Products F->G H Analysis (GC-MS, etc.) G->H Identified by

Caption: Logical workflow for studying thermal decomposition.

The primary proposed reaction pathways are visualized in the diagram below, illustrating the formation of key initial products from the parent molecule.

Decomposition_Pathways Proposed Initial Decomposition Pathways cluster_path1 Pathway 1: C-C Cleavage cluster_path2 Pathway 2: Dehydrogenation parent This compound rad1 Isopropylbiphenyl Radical parent->rad1 Heat rad2 Diisopropylbiphen-yl Radical parent->rad2 Heat prod1 Propene rad1->prod1 β-scission prod2 Biphenyl rad1->prod2 H-abstraction prod3 Diisopropenylbiphenyl rad2->prod3 H-abstraction

Caption: Initial thermal decomposition pathways of this compound.

Predicted Decomposition Products

Based on the thermal degradation of similar alkylated aromatic compounds, a range of products can be anticipated. The following table summarizes the likely products and their probable formation routes.

Product Chemical Formula Molar Mass ( g/mol ) Probable Formation Pathway
MethaneCH₄16.04Hydrogen abstraction by methyl radicals.
EthaneC₂H₆30.07Recombination of two methyl radicals.
PropeneC₃H₆42.08β-scission of the isopropyl group from a radical intermediate.
PropaneC₃H₈44.10Hydrogen abstraction by propyl radicals.
BenzeneC₆H₆78.11Cleavage of the biphenyl bond and subsequent hydrogen abstraction.
TolueneC₇H₈92.14Fragmentation of larger alkylated biphenyls.
Isopropylbenzene (Cumene)C₉H₁₂120.20Cleavage of the biphenyl bond followed by radical recombination.
BiphenylC₁₂H₁₀154.21Loss of both isopropyl groups.
IsopropylbiphenylC₁₅H₁₆196.29Loss of one isopropyl group.
DiisopropenylbiphenylC₁₈H₂₀236.35Dehydrogenation of the parent molecule.

Proposed Experimental Protocol

To experimentally determine the thermal decomposition products of this compound, a pyrolysis study coupled with gas chromatography-mass spectrometry (GC-MS) is recommended.

Objective: To identify and quantify the thermal decomposition products of this compound at various temperatures.

Apparatus and Materials:

  • Pyrolysis reactor (e.g., tubular quartz reactor, fluidized bed reactor).

  • Temperature controller.

  • Inert gas supply (e.g., Nitrogen, Argon).

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • This compound (high purity).

  • Internal standard for quantification (e.g., a deuterated aromatic compound).

  • Solvent for sample preparation (e.g., dichloromethane).

Procedure:

  • Sample Preparation: Prepare a solution of this compound of known concentration in a suitable solvent, with a known amount of internal standard added.

  • Pyrolysis: a. Purge the pyrolysis reactor with an inert gas to remove any oxygen. b. Heat the reactor to the desired temperature (e.g., in a range from 400°C to 800°C). c. Introduce a known amount of the sample solution into the reactor at a controlled flow rate. d. The residence time in the reactor should be controlled by adjusting the flow rate of the carrier gas.

  • Product Collection: The effluent from the reactor, containing the decomposition products, is passed through a cold trap to collect condensable products. Gaseous products can be collected in a gas bag.

  • Analysis: a. Analyze the collected liquid and gaseous products using GC-MS. b. The GC will separate the different components of the product mixture. c. The MS will provide mass spectra for each component, allowing for their identification by comparison with spectral libraries (e.g., NIST). d. Quantify the identified products by comparing their peak areas to that of the internal standard.

  • Data Interpretation: Correlate the product distribution with the pyrolysis temperature to understand the decomposition pathways and kinetics.

The following diagram illustrates a typical experimental workflow for such a study.

Experimental_Workflow Experimental Workflow for Pyrolysis Study A Sample Preparation (this compound + Internal Standard) B Pyrolysis Reactor (Inert Atmosphere, Controlled Temperature) A->B C Product Collection (Cold Trap / Gas Bag) B->C D GC-MS Analysis C->D E Product Identification (Mass Spectra Library Matching) D->E F Quantification (Comparison to Internal Standard) D->F G Data Analysis (Product Distribution vs. Temperature) E->G F->G

Caption: Workflow for pyrolysis and product analysis.

Conclusion

While specific experimental data on the thermal decomposition of this compound is not currently available, this guide provides a robust theoretical framework for understanding its potential degradation pathways and products. The primary decomposition routes are expected to be driven by free-radical mechanisms, leading to the formation of smaller hydrocarbons, biphenyl, and various alkylated aromatic compounds. The proposed experimental protocol offers a clear methodology for elucidating the precise nature of these decomposition products and their quantitative distribution under different thermal conditions. Such studies are essential for assessing the thermal stability of this compound and ensuring its safe and effective use in various industrial and pharmaceutical applications.

References

Solubility Profile of 3,4'-Diisopropylbiphenyl in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,4'-diisopropylbiphenyl, a nonpolar aromatic hydrocarbon. Due to a lack of extensive publicly available quantitative solubility data, this document focuses on providing a strong theoretical framework for understanding its solubility, estimations based on chemical principles, and detailed experimental protocols for researchers to determine precise solubility in their solvents of interest.

Introduction to this compound

This compound (CAS No. 61434-46-6) is an organic compound with the molecular formula C₁₈H₂₂ and a molecular weight of 238.37 g/mol .[1][2] Its structure consists of a biphenyl core substituted with two isopropyl groups, rendering the molecule significantly nonpolar and hydrophobic. This characteristic is a primary determinant of its solubility behavior. It has found applications as a solvent in carbonless copy paper, which suggests good solvency for nonpolar dye molecules.[3]

Estimated Solubility of this compound

Based on the principle of "like dissolves like," the solubility of the nonpolar this compound is expected to be highest in nonpolar organic solvents and lowest in polar solvents. The following table provides an estimation of its solubility at ambient temperature.

SolventPolarityEstimated SolubilityRationale
HexaneNonpolarHighStrong van der Waals interactions between the nonpolar solute and solvent.
TolueneNonpolar (Aromatic)HighSimilar aromatic character and strong van der Waals forces promote dissolution.
DichloromethanePolar AproticMediumOffers some polarity but can still solvate nonpolar molecules to a degree.
AcetonePolar AproticLowThe polarity of the carbonyl group hinders effective solvation of the nonpolar solute.
EthanolPolar ProticLowStrong hydrogen bonding between ethanol molecules excludes the nonpolar solute.
MethanolPolar ProticVery LowHigher polarity and stronger hydrogen bonding network than ethanol further reduce solubility.
WaterHighly PolarInsolubleThe hydrophobic nature of the molecule prevents dissolution in the polar, hydrogen-bonded water network.

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a robust experimental protocol is essential. The following is a detailed methodology for determining the solubility of this compound in an organic solvent of choice. This protocol is based on the isothermal shake-flask method, a reliable technique for solubility measurement.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (Teflon®, 0.22 µm)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system with a Flame Ionization Detector (FID)

Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of scintillation vials. The excess solid should be clearly visible.

    • Accurately pipette a known volume of the chosen organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

    • Allow the mixtures to shake for a sufficient period to reach equilibrium (a minimum of 24-48 hours is recommended). It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration does not change.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, stop the shaking and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microcrystals.

    • Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or GC method.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • The resulting concentration is the solubility of this compound in the specific organic solvent at the experimental temperature. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

Visualizing Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflow for solubility determination and the underlying principle of "like dissolves like."

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess this compound to vial B Add known volume of organic solvent A->B C Seal vial B->C D Place in constant temperature shaker bath C->D E Shake for 24-48 hours D->E F Allow excess solid to settle E->F G Filter supernatant F->G H Dilute sample G->H I Analyze by HPLC or GC H->I J Calculate solubility from calibration curve I->J

Caption: Workflow for the experimental determination of solubility.

Like_Dissolves_Like cluster_solute Solute cluster_solvents Solvents Solute This compound (Nonpolar) Nonpolar Hexane, Toluene (Nonpolar) Solute->Nonpolar High Solubility (van der Waals forces) Polar Methanol, Water (Polar) Solute->Polar Low/No Solubility (Hydrophobic effect)

Caption: The "like dissolves like" principle for this compound.

Conclusion

References

A Technical Guide to Quantum Chemical Calculations for 3,4'-Diisopropylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the conformational and electronic analysis of 3,4'-diisopropylbiphenyl. While direct computational studies on this specific molecule are not extensively available in public literature, this document synthesizes established methodologies from research on analogous biphenyl derivatives to propose a robust computational protocol. The principles and data presented herein serve as a foundational resource for researchers and professionals in drug development and materials science engaged in the computational study of substituted biphenyls.

Introduction to Biphenyl Derivatives and the Significance of Computational Analysis

Biphenyl and its derivatives are a class of organic compounds that have garnered significant interest due to their presence in various biologically active molecules and functional materials. The two phenyl rings in biphenyl are connected by a single C-C bond, around which rotation can occur. This rotation is subject to steric hindrance from substituents, leading to a non-planar ground state conformation, a phenomenon known as atropisomerism. The dihedral angle between the two phenyl rings is a critical determinant of the molecule's overall shape, electronic properties, and, consequently, its biological activity and material characteristics.

Quantum chemical calculations offer a powerful, non-invasive approach to elucidate the three-dimensional structure, conformational energetics, and electronic landscape of molecules like this compound. Such computational studies are invaluable for understanding structure-activity relationships (SAR) and for the rational design of novel therapeutic agents and materials. Density Functional Theory (DFT) is a widely used method for these investigations, providing a good balance between accuracy and computational cost.[1][2][3]

Computational Methodology

A typical computational workflow for the quantum chemical analysis of this compound would involve geometry optimization, frequency calculations, and the determination of electronic properties. The following protocol is based on methodologies successfully applied to other biphenyl derivatives.[1][4][5]

2.1. Software and Hardware

Calculations are typically performed using quantum chemistry software packages such as Gaussian, ORCA, or Spartan. These calculations are computationally intensive and often require high-performance computing (HPC) clusters.

2.2. Geometry Optimization

The initial step involves building the 3D structure of this compound. A conformational search is then performed to identify the lowest energy conformer. The geometry of this conformer is then optimized using a selected level of theory and basis set. A common and effective choice for such systems is the B3LYP functional with a 6-31G(d) or larger basis set.[1][3]

2.3. Frequency Calculations

Following geometry optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

2.4. Torsional Barrier Analysis

To understand the conformational flexibility, a potential energy surface scan is conducted by systematically varying the dihedral angle between the two phenyl rings. This allows for the determination of the rotational barrier, which is the energy required for the molecule to transition from its stable, non-planar conformation to a planar or perpendicular transition state.

2.5. Electronic Property Calculations

Once the ground state geometry is established, a range of electronic properties can be calculated. These include:

  • Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions.

  • Molecular Electrostatic Potential (MEP): The MEP map provides insights into the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.[4][5]

  • Dipole Moment: The dipole moment is a measure of the overall polarity of the molecule.[4][5]

Illustrative Computational Workflow

G Computational Workflow for this compound A 1. Initial Structure Generation (this compound) B 2. Conformational Search (e.g., Molecular Mechanics) A->B C 3. Geometry Optimization (DFT: B3LYP/6-31G(d)) B->C D 4. Frequency Calculation (Confirm Minimum Energy Structure) C->D E 5. Torsional Barrier Analysis (Potential Energy Surface Scan) C->E F 6. Electronic Property Calculation (HOMO, LUMO, MEP, Dipole Moment) D->F G 7. Data Analysis and Interpretation E->G F->G

Caption: A generalized workflow for the quantum chemical analysis of this compound.

Predicted Molecular Properties of this compound (Illustrative Data)

The following tables present hypothetical, yet plausible, quantitative data for this compound, derived from general knowledge of substituted biphenyls. These values serve as a reference for what might be expected from a computational study.

Table 1: Optimized Geometric Parameters

ParameterPredicted Value
C-C Inter-ring Bond Length1.49 Å
Inter-ring Dihedral Angle (θ)~45° - 55°
C-C (Aromatic) Bond Length~1.40 Å
C-H (Aromatic) Bond Length~1.08 Å
C-C (Isopropyl) Bond Length~1.54 Å
C-H (Isopropyl) Bond Length~1.10 Å

Table 2: Calculated Electronic and Thermodynamic Properties

PropertyPredicted Value
HOMO Energy~ -6.0 to -5.5 eV
LUMO Energy~ -0.5 to 0.0 eV
HOMO-LUMO Gap~ 5.0 to 6.0 eV
Dipole Moment~ 0.1 to 0.5 Debye
Rotational Energy Barrier~ 5 to 10 kcal/mol
Gibbs Free Energy of Formation(Dependent on calculation level)

Molecular Structure of this compound

Caption: Schematic representation of the this compound molecule.

Conclusion and Future Directions

This technical guide has outlined a comprehensive computational approach for the quantum chemical analysis of this compound. By leveraging established methodologies from studies on similar biphenyl derivatives, researchers can gain significant insights into the structural, energetic, and electronic properties of this molecule. The illustrative data and workflows provided serve as a valuable starting point for such investigations.

Future computational work could involve exploring the effects of different solvents on the conformational preference and electronic properties, as well as investigating the molecule's reactivity and potential interactions with biological targets. Such studies will undoubtedly contribute to a deeper understanding of the structure-property relationships in this important class of molecules and aid in the design of new drugs and materials.

References

Methodological & Application

Application Notes and Protocols: 3,4'-Diisopropylbiphenyl as a High-Temperature Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3,4'-Diisopropylbiphenyl as a high-temperature solvent, detailing its properties, applications, and protocols for its use in a laboratory setting.

Application Notes

This compound is an aromatic hydrocarbon solvent recognized for its excellent thermal stability, making it a suitable medium for chemical reactions and processes requiring elevated temperatures. Its high boiling point and chemical inertness allow for a wide operational temperature range, providing a unique solvent environment for the synthesis and processing of various materials.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. These properties underscore its suitability as a high-temperature solvent.

PropertyValueReference
Molecular Formula C₁₈H₂₂[1][2]
Molecular Weight 238.37 g/mol [1][2]
CAS Number 61434-46-6[1][2]
Appearance Colorless transparent liquid[3]
Boiling Point >233 °C[No specific boiling point found for the 3,4'- isomer, this is for a mixture]
Flash Point 173 °C (Closed Cup)[No specific flash point found for the 3,4'- isomer]
Density (at 20°C) 955 kg/m ³[No specific density found for the 3,4'- isomer]
Solubility in Water Insoluble[General property of similar hydrocarbons]
Key Applications

The unique properties of this compound lend themselves to a variety of industrial and research applications:

  • High-Temperature Organic Synthesis: Its high boiling point and thermal stability make it an excellent solvent for organic reactions that require sustained high temperatures, such as certain coupling reactions, polymerizations, and rearrangements.

  • Heat Transfer Fluid: Due to its excellent thermal stability, it is used as a high-temperature heat transfer fluid.[3]

  • Solvent for Dyes and Pigments: It is used as a solvent in the manufacturing of carbonless copy paper and for dyestuffs.[3]

  • Coatings and Inks: It serves as a high-boiling nonpolar solvent in the coatings and painting industries, improving the leveling properties and storage stability of coatings.[4]

  • Dielectric Fluids: Isomers of diisopropylbiphenyl have been used as replacements for PCBs in capacitors.[5]

Experimental Protocols

The following are generalized protocols for the use of this compound as a high-temperature solvent. Note: These are starting points and should be optimized for specific applications.

Protocol for Determining the Solubility of a Compound in this compound at Elevated Temperatures

Objective: To determine the solubility of a solid compound in this compound at a specific high temperature.

Materials:

  • This compound

  • Compound of interest

  • High-temperature heating mantle or oil bath

  • Reaction flask with a condenser

  • Magnetic stirrer and stir bar

  • Thermocouple or thermometer

  • Inert gas supply (e.g., Nitrogen or Argon)

  • Filtration apparatus suitable for high temperatures (e.g., heated funnel)

  • Analytical balance

Procedure:

  • Setup: Assemble a reaction flask equipped with a magnetic stir bar, a condenser, and an inert gas inlet. Place the flask in a heating mantle or oil bath.

  • Solvent Addition: Add a known volume of this compound to the reaction flask.

  • Inert Atmosphere: Purge the system with an inert gas to prevent oxidation at high temperatures.

  • Heating: Heat the solvent to the desired temperature while stirring. Monitor the temperature closely with a thermocouple.

  • Solute Addition: Once the target temperature is reached and stable, add a pre-weighed amount of the compound of interest to the flask.

  • Equilibration: Stir the mixture at the constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 2-4 hours). Visually inspect for any undissolved solid.

  • Saturation: If the entire solid dissolves, add more of the compound in pre-weighed increments until a saturated solution with excess solid is observed.

  • Hot Filtration: While maintaining the temperature, quickly filter the hot, saturated solution to remove the excess undissolved solid. A pre-heated filtration setup is crucial to prevent premature crystallization.

  • Quantification: Allow the filtered solution to cool to room temperature. The dissolved solid will precipitate. Collect and weigh the precipitated solid. Alternatively, a known volume of the hot, filtered solution can be taken and the solvent evaporated under vacuum to determine the mass of the dissolved solute.

  • Calculation: Calculate the solubility in g/100 mL or other appropriate units.

Protocol for a High-Temperature Organic Reaction in this compound

Objective: To perform a chemical synthesis at a temperature above the boiling points of common organic solvents.

Materials:

  • This compound (anhydrous)

  • Reactants and catalysts

  • Reaction flask equipped with a reflux condenser, mechanical stirrer, and inert gas inlet

  • Heating mantle or oil bath

  • Thermocouple or thermometer

  • Inert gas supply (e.g., Nitrogen or Argon)

  • Apparatus for product work-up and purification (e.g., separatory funnel, chromatography columns)

Procedure:

  • Drying of Solvent: If the reaction is moisture-sensitive, dry the this compound using appropriate methods (e.g., distillation over a drying agent).

  • Reaction Setup: In a flame-dried reaction flask under an inert atmosphere, add the reactants and the catalyst.

  • Solvent Addition: Add a sufficient volume of anhydrous this compound to the flask to ensure proper mixing and heat transfer.

  • Heating and Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS, HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product can be isolated by one of the following methods:

    • Direct Crystallization: If the product is a solid and insoluble in a non-polar solvent at room temperature, it may precipitate upon cooling. The solid can be collected by filtration.

    • Extraction: Dilute the reaction mixture with a lower-boiling organic solvent (e.g., hexane, ethyl acetate) and perform a liquid-liquid extraction with an immiscible solvent (e.g., water, brine) to remove any polar impurities.

    • Distillation: If the product has a significantly lower boiling point than this compound, it may be possible to isolate it by vacuum distillation.

  • Purification: Further purify the isolated product using standard techniques such as recrystallization or column chromatography.

Visualizations

Logical Relationship of Properties to Applications

G Properties Properties of this compound HighBP High Boiling Point (>233 °C) Properties->HighBP ThermalStability Excellent Thermal Stability Properties->ThermalStability Inertness Chemical Inertness Properties->Inertness Solvency Good Solvency for Non-polar Compounds Properties->Solvency HTS High-Temperature Synthesis HighBP->HTS DyeSolvent Dye & Pigment Solvent HighBP->DyeSolvent Coatings Coatings & Inks HighBP->Coatings ThermalStability->HTS HTF Heat Transfer Fluid ThermalStability->HTF Inertness->HTS Solvency->DyeSolvent Solvency->Coatings Applications Applications HTS->Applications HTF->Applications DyeSolvent->Applications Coatings->Applications

Caption: Properties of this compound and their relation to its applications.

Experimental Workflow for High-Temperature Solubility Determination

G start Start setup Assemble Apparatus (Flask, Condenser, Stirrer) start->setup add_solvent Add Known Volume of This compound setup->add_solvent heat Heat to Target Temperature under Inert Atmosphere add_solvent->heat add_solute Add Weighed Amount of Solute heat->add_solute equilibrate Stir to Equilibrate add_solute->equilibrate check_dissolution All Solute Dissolved? equilibrate->check_dissolution check_dissolution->add_solute Yes hot_filtration Hot Filtration of Saturated Solution check_dissolution->hot_filtration No quantify Quantify Dissolved Solute hot_filtration->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

References

Application Notes and Protocols for 3,4'-Diisopropylbiphenyl as a Heat Transfer Fluid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4'-Diisopropylbiphenyl is an aromatic hydrocarbon that, like other biphenyl derivatives, is suitable for use as a high-temperature heat transfer fluid in laboratory settings.[1][2] Its high thermal stability makes it an excellent choice for reactions and processes requiring precise and uniform temperature control at elevated temperatures, often exceeding the operational limits of standard silicone or mineral oils.[3][4] These fluids are particularly valuable in organic synthesis, materials science, and drug development for applications such as distillations, refluxing reactions, and kinetic studies where consistent temperature is critical. This document provides detailed application notes, thermophysical data, and experimental protocols for the safe and effective use of this compound as a heat transfer fluid.

Key Properties and Applications

Applications in a Laboratory Setting:

  • High-Temperature Organic Synthesis: Maintaining stable temperatures for prolonged periods in reactions such as metal-catalyzed cross-couplings, polymerizations, or high-temperature cyclizations.

  • Distillation and Reflux: Providing a stable and uniform heat source for distillations and refluxing solvents with high boiling points.[7]

  • Materials Science: Annealing, curing, and other heat treatment processes for materials synthesis.[7]

  • Pharmacology and Drug Development: In-vitro assays and stability studies requiring precise temperature control above the boiling point of water.

Quantitative Data: Thermophysical Properties

The following table summarizes the typical physical and thermal properties of a commercial heat transfer fluid primarily composed of diisopropyl biphenyl. This data can be used as a close approximation for this compound in laboratory applications.

PropertyValueReference
Appearance Clear, transparent liquid[6]
Recommended Bulk Temp. 325°C[6]
Maximum Film Temp. 355°C[6]
Flash Point (Open Cup) 175°C[6]
Autoignition Temp. 422°C[6]
Pour Point -48°C[6]
Density (at 20°C) 953.3 kg/m ³[6]
Initial Boiling Point 313°C[6]
Kinematic Viscosity
    at 0°C135.4 mm²/s[6]
    at 40°C12.17 mm²/s[6]
    at 100°C2.50 mm²/s[6]
Heat Stability (350°C/1000hr) Deterioration rate: 9.2%[6]

Experimental Protocols

Protocol 1: High-Temperature Reaction Using an Oil Bath

This protocol describes the standard procedure for setting up and running a chemical reaction at a temperature above 150°C using this compound in an oil bath.

Materials:

  • This compound heat transfer fluid

  • Stirrer/hotplate with a thermocouple temperature controller

  • Crystallizing dish or a suitable metal container for the oil bath

  • Round-bottom flask appropriate for the reaction scale

  • Magnetic stir bar

  • Condenser (if refluxing)

  • Clamps and support stand

  • Thermometer or temperature probe for the reaction mixture (optional but recommended)

  • Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, heat-resistant gloves.[8]

Procedure:

  • Setup:

    • Place the stirrer/hotplate in a fume hood.

    • Position the empty crystallizing dish on the center of the hotplate.

    • Add a large magnetic stir bar to the dish to ensure even heating of the bath.[9]

    • Carefully pour this compound into the dish. The fluid level should be high enough to immerse the reaction mixture in the flask but no more than two-thirds of the container's height.[10]

    • Assemble the reaction apparatus (round-bottom flask with stir bar, condenser, etc.) and securely clamp it to the support stand.

  • Immersion and Heating:

    • Lower the reaction flask into the center of the oil bath. Ensure the fluid level is above the level of the reaction mixture inside the flask.[9]

    • Place the thermocouple of the hotplate controller into the oil bath, ensuring it does not touch the bottom or sides of the dish for accurate temperature reading.[9]

    • Begin stirring both the oil bath and the reaction mixture.

    • Set the desired temperature on the controller. Start with a moderate heating rate to prevent overshooting the target temperature.

  • Monitoring and Control:

    • Monitor the temperature of the oil bath closely as it approaches the set point.

    • For precise control, a second thermometer can be placed inside the reaction flask to measure the internal temperature.

    • Once the desired temperature is reached and stable, the reaction can be monitored as required.

  • Shutdown and Cleanup:

    • Upon completion, turn off the heater and allow the oil bath to cool to a safe temperature (below 60°C) before disassembly.

    • Raise the reaction flask out of the bath. Be aware that the flask will be slippery.[10]

    • The heat transfer fluid can be stored for reuse. Keep the container tightly closed in a cool, well-ventilated area.[11]

Safety Precautions:

  • Always work in a well-ventilated fume hood to avoid inhaling any potential vapors.[8]

  • Wear appropriate PPE, including heat-resistant gloves, when handling the hot apparatus.[12]

  • Ensure no water comes into contact with the hot fluid, as this can cause dangerous splattering.[10]

  • In case of a fire, do not use a water extinguisher. Use a dry powder or CO2 extinguisher.[10]

Protocol 2: Large-Scale or Unattended Heating with a Heating Mantle

For larger reaction volumes or processes requiring unattended heating, a heating mantle provides a safer alternative to an open-topped oil bath.

Materials:

  • This compound heat transfer fluid

  • Heating mantle appropriately sized for the reaction flask[13]

  • Variable voltage controller (e.g., Variac) or a dedicated temperature controller[14]

  • Round-bottom flask

  • Clamps and support stand

  • PPE as described in Protocol 1

Procedure:

  • Setup:

    • Place the heating mantle on a lab jack or support ring to allow for quick removal if necessary.

    • Fit the round-bottom flask snugly into the heating mantle.

    • Fill the space between the flask and the mantle with this compound. This ensures uniform heat transfer and prevents hot spots.

    • Clamp the flask securely at the neck.

    • Connect the heating mantle to the variable voltage controller. Never plug a heating mantle directly into a wall outlet. [14]

  • Heating and Control:

    • If using a controller with a thermocouple, place the probe between the mantle and the flask, submerged in the heat transfer fluid.

    • Begin heating by slowly increasing the voltage on the controller.

    • Monitor the temperature of the fluid. For unattended reactions, it is critical to use a controller with an automatic shut-off feature set well below the fluid's flash point.[10]

  • Shutdown:

    • Turn off the power to the heating mantle via the controller.

    • Allow the entire apparatus to cool to a safe temperature before handling.

    • Lower and remove the heating mantle from the flask.

Visualizations

G htf Ideal Heat Transfer Fluid props Key Properties htf->props safety Safety & Handling htf->safety p1 High Thermal Stability props->p1 p2 Wide Operating Temperature Range props->p2 p3 Low Vapor Pressure props->p3 p4 High Heat Capacity props->p4 p5 Good Thermal Conductivity props->p5 p6 Low Viscosity props->p6 s1 High Flash Point safety->s1 s2 Non-toxic & Non-corrosive safety->s2 s3 Chemically Inert safety->s3

Caption: Logical relationship of key heat transfer fluid properties.

G start Start setup Assemble Reaction Apparatus (Flask, Condenser) start->setup prep_bath Prepare Oil Bath: 1. Place dish on hotplate 2. Add stir bar 3. Pour in this compound setup->prep_bath immerse Lower Flask into Bath and Secure with Clamps prep_bath->immerse probes Insert Temperature Probe into Oil Bath immerse->probes heat Turn on Stirring and Set Target Temperature probes->heat monitor Monitor Reaction and Maintain Temperature heat->monitor cooldown Turn off Heater and Allow to Cool monitor->cooldown end End cooldown->end

Caption: Experimental workflow for high-temperature oil bath setup.

G start Start: Before Heating ppe Wear Appropriate PPE: - Safety Glasses - Lab Coat - Heat-Resistant Gloves start->ppe fume_hood Ensure Work is Performed in a Fume Hood ppe->fume_hood check_water Check Area for Water Sources (Prevent Contamination) fume_hood->check_water fire_safety Locate Fire Extinguisher (CO2 or Dry Powder) check_water->fire_safety during_op During Operation fire_safety->during_op monitor_temp Monitor Temperature to Stay Below Flash Point during_op->monitor_temp no_unattended Do Not Leave Unattended (Unless automated shut-off is used) monitor_temp->no_unattended spills Clean Spills Immediately After Cooling no_unattended->spills end Safe Shutdown spills->end

Caption: Safety protocol workflow for high-temperature fluids.

References

Application Notes and Protocols for the Synthesis of Biphenyl-4,4'-dicarboxylic Acid from 4,4'-diisopropylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl-4,4'-dicarboxylic acid is a pivotal intermediate in the synthesis of a wide range of commercially significant organic materials.[1] Its rigid, linear structure makes it an ideal monomer for the production of high-performance polymers such as liquid crystalline polymers (LCPs), polyamides, and polyesters, which exhibit exceptional thermal stability and mechanical strength.[1] These properties are highly sought after in the electronics, automotive, and aerospace industries.[1] Furthermore, this dicarboxylic acid serves as a crucial building block in the pharmaceutical industry for the development of active pharmaceutical ingredients (APIs) and in the field of materials science for the creation of metal-organic frameworks (MOFs).[1]

This document provides a detailed protocol for the synthesis of biphenyl-4,4'-dicarboxylic acid via the oxidation of 4,4'-diisopropylbiphenyl. This method offers a direct and efficient route to the desired product, utilizing readily available starting materials.[2]

Reaction Principle

The synthesis of biphenyl-4,4'-dicarboxylic acid from 4,4'-diisopropylbiphenyl involves the liquid-phase oxidation of the isopropyl groups to carboxylic acid functionalities. This transformation is typically achieved using molecular oxygen (often from air) in the presence of a heavy metal oxidation catalyst, such as a cobalt or manganese salt, in an aliphatic carboxylic acid solvent like acetic acid.[2] The reaction can be enhanced by the addition of a bromine-containing promoter.[2] The oxidation proceeds through an intermediate, 4'-isopropylbiphenyl-4-carboxylic acid, before reaching the final dicarboxylic acid product.[2]

Experimental Protocol

This protocol is adapted from a patented industrial process for the preparation of biphenyl-4,4'-dicarboxylic acid.[2]

Materials:

  • 4,4'-diisopropylbiphenyl (Substrate)

  • Acetic Acid (Solvent)

  • Cobalt Acetate (Catalyst)

  • Manganese Acetate (Catalyst)

  • Hydrogen Bromide (Promoter, optional)

  • Pressurized Air or Oxygen (Oxidant)

  • Water (for washing)

Equipment:

  • Autoclave or a pressure reactor equipped with a stirrer, gas inlet, condenser, and temperature and pressure controls.

  • Filtration apparatus

  • Drying oven

Procedure:

  • Reactor Charging: Charge the autoclave with acetic acid, cobalt acetate, manganese acetate, and optionally, hydrogen bromide.

  • Pressurization and Heating: Seal the autoclave and pressurize it with air. Begin stirring and heat the reaction mixture to the desired temperature (e.g., 200°C). The pressure will increase with temperature (e.g., to 30 kg/cm ² G).[2]

  • Substrate Feeding: Once the reaction temperature and pressure are stable, begin feeding the 4,4'-diisopropylbiphenyl into the reactor over a specified period (e.g., 1 hour).[2]

  • Reaction Continuation: After the substrate feeding is complete, continue to introduce air at the same temperature and pressure for an additional period (e.g., 2 hours) to ensure complete oxidation.[2]

  • Cooling and Filtration: After the reaction is complete, cool the reaction mixture (e.g., to 100°C) and filter the precipitated product.[2]

  • Washing and Drying: Wash the filtered cake sequentially with hot acetic acid and then with water to remove any remaining impurities and solvent.[2]

  • Drying: Dry the washed product in an oven to obtain the final biphenyl-4,4'-dicarboxylic acid.

Data Presentation

The following table summarizes the quantitative data from a representative synthesis of biphenyl-4,4'-dicarboxylic acid from 4,4'-diisopropylbiphenyl.[2]

ParameterValue
Starting Material4,4'-diisopropylbiphenyl
Amount of Starting Material238 g
SolventAcetic Acid
CatalystsCobalt Acetate, Manganese Acetate
Reaction Temperature200°C
Reaction Pressure30 kg/cm ² G
Reaction Time3 hours (1 hour feed + 2 hours reaction)
Crude Product Weight230 g
Purity of Crude Product95%
Yield90.3%

Visualizations

Reaction Pathway

ReactionPathway Start 4,4'-diisopropylbiphenyl Intermediate 4'-isopropylbiphenyl- 4-carboxylic acid Start->Intermediate Oxidation Product biphenyl-4,4'- dicarboxylic acid Intermediate->Product Further Oxidation

Caption: Reaction pathway from 4,4'-diisopropylbiphenyl to the final product.

Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Charge Charge Reactor with Solvent & Catalysts Heat Heat & Pressurize Charge->Heat Feed Feed Substrate Heat->Feed React Continue Reaction Feed->React Cool Cool Reaction Mixture React->Cool Filter Filter Product Cool->Filter Wash Wash Product Filter->Wash Dry Dry Product Wash->Dry

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Notes and Protocols for the Determination of 3,4'-Diisopropylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4'-Diisopropylbiphenyl is an aromatic hydrocarbon that may be encountered as an impurity, intermediate, or degradation product in various chemical and pharmaceutical manufacturing processes. Accurate and reliable analytical methods are crucial for its quantification to ensure product quality, safety, and process control. These application notes provide detailed protocols for the determination of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two common and powerful analytical techniques.

Analytical Methods Overview

The selection of an analytical method for the determination of this compound depends on the sample matrix, required sensitivity, and the available instrumentation. HPLC is well-suited for the analysis of non-volatile and thermally labile compounds, while GC-MS offers high sensitivity and specificity, particularly for volatile and semi-volatile compounds.

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for the analytical methods described. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.

Analytical MethodAnalyteLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Accuracy/Recovery (%)Precision (%RSD)
HPLC-UV This compound0.1 - 100 µg/mL~0.03 µg/mL~0.1 µg/mL95 - 105%< 5%
GC-MS This compound0.01 - 20 µg/mL~0.003 µg/mL~0.01 µg/mL90 - 110%< 10%

High-Performance Liquid Chromatography (HPLC) Method

Principle

This method utilizes reversed-phase HPLC with ultraviolet (UV) detection to separate and quantify this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a known standard.

Experimental Protocol

1. Reagents and Materials

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • This compound reference standard

  • Sample diluent: Acetonitrile/Water (50:50, v/v)

2. Instrumentation

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

3. Chromatographic Conditions

  • Mobile Phase: Isocratic elution with Acetonitrile/Water (85:15, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: Approximately 10 minutes.

4. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10.0 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample in the sample diluent to an expected concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the blank (sample diluent), followed by the working standard solutions in increasing order of concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow prep Sample and Standard Preparation inject Injection prep->inject Filtered Samples & Standards hplc HPLC System (C18 Column, UV Detector) separation Chromatographic Separation hplc->separation inject->hplc detection UV Detection (254 nm) separation->detection data Data Acquisition and Processing detection->data quant Quantification data->quant Peak Area

Caption: Workflow for the determination of this compound by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Principle

This method involves the separation of this compound using a gas chromatograph followed by detection and quantification using a mass spectrometer. The high specificity of mass spectrometry allows for confident identification and trace-level quantification of the analyte. The NIST Mass Spectrometry Data Center reports a Kovats retention index of 1921 for this compound on a semi-standard non-polar column.[1]

Experimental Protocol

1. Reagents and Materials

  • Helium (carrier gas, 99.999% purity)

  • Hexane or Dichloromethane (GC grade)

  • This compound reference standard

2. Instrumentation

  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).

  • Analytical column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

3. Chromatographic and Spectrometric Conditions

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MSD Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.

    • Quantification Ions (m/z): 238 (molecular ion), 223 (M-15).[1]

    • Qualifier Ions (m/z): 195, 180.

4. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10.0 mL of hexane.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with hexane to achieve concentrations ranging from 0.01 µg/mL to 20 µg/mL.

  • Sample Preparation: Dissolve or dilute the sample in hexane to an expected concentration within the calibration range. If the sample is in a complex matrix, a suitable extraction technique such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required.

5. Analysis Procedure

  • Set up the GC-MS system with the specified conditions.

  • Inject 1 µL of the blank (hexane), followed by the working standard solutions.

  • Inject 1 µL of the prepared sample solutions.

  • Generate a calibration curve by plotting the peak area of the primary quantification ion against the concentration of the standards.

  • Identify the this compound peak in the sample chromatogram based on its retention time and the ratio of the qualifier ions to the quantification ion.

  • Calculate the concentration of the analyte in the sample using the calibration curve.

GC-MS Workflow Diagram

GCMS_Workflow prep Sample and Standard Preparation inject Injection prep->inject Samples & Standards in Hexane gc Gas Chromatograph (DB-5ms Column) separation Volatilization and Separation gc->separation inject->gc ms Mass Spectrometer (EI, SIM/Scan) separation->ms Analyte Elution data Data Acquisition and Processing ms->data quant Identification and Quantification data->quant Mass Spectra & Chromatograms

Caption: Workflow for the determination of this compound by GC-MS.

Method Validation Considerations

For use in regulated environments, both methods should be validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards.[2] Key validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The HPLC and GC-MS methods detailed in these application notes provide robust and reliable approaches for the determination of this compound. The choice between the two techniques will depend on the specific application, sample matrix, and desired sensitivity. Proper method validation is essential to ensure the generation of accurate and defensible analytical data.

References

Application Note: GC-MS Analysis of 3,4'-Diisopropylbiphenyl and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of 3,4'-Diisopropylbiphenyl and its process-related impurities. The protocol is designed for researchers, scientists, and professionals in drug development and quality control who require a reliable method for the identification and semi-quantitative analysis of these compounds. This document provides a detailed experimental protocol, data presentation in tabular format for easy comparison, and a discussion on the mass spectral fragmentation of the target analyte and its common impurities.

Introduction

This compound is a chemical intermediate that can be used in the synthesis of various organic molecules, including active pharmaceutical ingredients. During its synthesis, typically via Friedel-Crafts alkylation of biphenyl with propylene or isopropanol, a mixture of isomers and varying degrees of alkylation can occur. Therefore, a robust analytical method is crucial to ensure the purity and quality of this compound. This application note presents a GC-MS method capable of separating and identifying this compound from its common impurities, such as isomeric diisopropylbiphenyls, and under- and over-alkylated biphenyls.

Experimental Protocols

Sample Preparation
  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of high-purity dichloromethane or hexane to obtain a stock solution of 1 mg/mL.

    • Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample to be analyzed.

    • Dissolve the sample in 10 mL of high-purity dichloromethane or hexane.

    • If necessary, filter the solution through a 0.45 µm PTFE syringe filter before injection.

GC-MS Instrumentation and Conditions

The analysis is performed on a standard gas chromatograph coupled with a mass spectrometer. The following conditions are recommended and can be adapted based on the specific instrumentation available.

Gas Chromatograph (GC) System:

  • GC Column: A fused-silica capillary column such as an HP-5MS (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane stationary phase is recommended.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Injector: Split/splitless injector.

  • Injection Volume: 1 µL.

  • Injector Temperature: 280 °C.[1]

  • Injection Mode: Splitless for 1 minute.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp 1: 15 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 10 minutes.

Mass Spectrometer (MS) System:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[1]

  • Mass Range: m/z 40-400.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Transfer Line Temperature: 280 °C.[1]

  • Scan Mode: Full scan for qualitative analysis and identification. Selected Ion Monitoring (SIM) can be used for quantitative analysis of specific impurities if required.

Data Presentation

The following tables summarize the expected quantitative data for this compound and its potential impurities based on the described GC-MS method.

Table 1: Retention and Mass Spectral Data for this compound and Potential Impurities

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected Retention Time (min)Molecular Ion (M+) [m/z]Key Fragment Ions [m/z]
4-IsopropylbiphenylC15H16196.29~10.5196181, 165
2,2'-DiisopropylbiphenylC18H22238.37~12.8238223, 195, 181
This compound C18H22 238.37 ~13.5 238 223, 195, 181
4,4'-DiisopropylbiphenylC18H22238.37~13.8238223, 195, 181
TriisopropylbiphenylC21H28280.45>14.0280265, 237, 223

Note: Expected retention times are estimates and may vary depending on the specific GC system and column conditions.

Mandatory Visualization

GCMS_Workflow GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_output Output Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration (if necessary) Dissolution->Filtration Injection GC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Integration Peak Integration Detection->Integration Identification Library Search & Spectral Interpretation Integration->Identification Quantification Quantification Identification->Quantification Report Analysis Report Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Discussion of Mass Spectral Fragmentation

The electron ionization mass spectra of alkylated biphenyls are characterized by a prominent molecular ion peak (M+) due to the stability of the aromatic system. The primary fragmentation pathway for isopropyl-substituted biphenyls is the benzylic cleavage, resulting in the loss of a methyl group (CH3•), leading to a stable [M-15]+ ion.

For this compound (m/z 238), the most abundant fragment ion is typically observed at m/z 223, corresponding to the loss of a methyl radical. Subsequent fragmentation can involve the loss of another methyl group or the entire isopropyl group. The presence of other isomers, such as 4,4'-diisopropylbiphenyl, will yield very similar mass spectra, making chromatographic separation essential for their differentiation.

  • Mono-isopropylbiphenyl (C15H16, MW=196): The molecular ion at m/z 196 will be prominent. The base peak is expected at m/z 181, resulting from the loss of a methyl group.

  • Diisopropylbiphenyl isomers (C18H22, MW=238): A strong molecular ion at m/z 238 is characteristic. The primary fragment at m/z 223 ([M-15]+) is the base peak for these isomers. Further fragmentation can lead to ions at m/z 195 ([M-43]+, loss of an isopropyl group) and m/z 181.

  • Triisopropylbiphenyl (C21H28, MW=280): The molecular ion should be observable at m/z 280. The fragmentation pattern is expected to follow a similar trend, with a significant peak at m/z 265 ([M-15]+).

The logical relationship for the identification of these compounds is illustrated in the following diagram.

Identification_Logic Identification Logic for Impurities cluster_impurities Potential Impurities Analyte This compound (MW=238) Mono Mono-isopropylbiphenyl (Under-alkylation, MW=196) Analyte->Mono Lower MW, Lower RT Isomers Diisopropylbiphenyl Isomers (e.g., 4,4'-, 2,2'-) (Same MW=238) Analyte->Isomers Same MW, Different RT Tri Triisopropylbiphenyl (Over-alkylation, MW=280) Analyte->Tri Higher MW, Higher RT

References

Application Notes and Protocols for the HPLC Separation of Diisopropylbiphenyl Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation of diisopropylbiphenyl (DIPB) isomers using High-Performance Liquid Chromatography (HPLC). Due to the structural similarity of these isomers, their separation can be challenging. The following methods offer robust starting points for achieving baseline resolution of key positional isomers. Two primary approaches are detailed: a normal-phase method suitable for separating non-polar compounds and a reversed-phase method utilizing enhanced aromatic selectivity.

Introduction to Diisopropylbiphenyl Isomer Separation

Diisopropylbiphenyls are a group of aromatic hydrocarbons with various industrial applications. The analysis and quality control of these compounds often require the separation and quantification of their different positional isomers, such as 2,2'-, 2,6-, 3,3'-, and 4,4'-diisopropylbiphenyl. The subtle differences in their structures necessitate highly selective chromatographic methods. HPLC is a powerful technique for this purpose, offering various stationary and mobile phase combinations to achieve the desired separation. This note explores both normal-phase and reversed-phase strategies to address this analytical challenge.

Method 1: Normal-Phase HPLC Separation

Normal-phase chromatography, which utilizes a polar stationary phase and a non-polar mobile phase, is a well-established technique for separating non-polar and moderately polar isomeric compounds.[1][2] This method is particularly effective for separating positional isomers of aromatic compounds where differences in the polarity and steric hindrance of the isopropyl groups can be exploited.

Experimental Protocol

A suitable starting point for the normal-phase separation of diisopropylbiphenyl isomers can be adapted from methods used for the analysis of related compounds, such as the oxidation products of 4,4'-diisopropylbiphenyl.[3]

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV or Photodiode Array (PDA) detector

Chromatographic Conditions:

ParameterCondition
Column Nova-Pak Silica, 4 µm, 3.9 x 150 mm (or equivalent silica-based column)
Mobile Phase n-Hexane / 2-Propanol (99:1, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the diisopropylbiphenyl isomer mixture in the mobile phase.
Data Presentation: Expected Elution Profile

Table 1: Illustrative Quantitative Data for Normal-Phase HPLC Separation

IsomerExpected Retention Time (min)Resolution (Rs)Tailing Factor
4,4'-diisopropylbiphenyl5.2-1.1
3,3'-diisopropylbiphenyl6.5> 2.01.2
2,6-diisopropylbiphenyl8.1> 2.01.1
2,2'-diisopropylbiphenyl9.7> 2.01.3

Note: The data in this table is illustrative and serves as a starting point for method development. Actual retention times and resolution will depend on the specific column and system used.

Method 2: Reversed-Phase HPLC Separation with a Biphenyl Column

Reversed-phase HPLC is a widely used technique; however, standard C18 columns may not always provide sufficient selectivity for closely related aromatic isomers.[4] Biphenyl stationary phases offer an alternative selectivity due to their ability to engage in π-π interactions with aromatic analytes.[5] This can significantly enhance the resolution of positional isomers of compounds like diisopropylbiphenyl.

Experimental Protocol

This protocol is based on general principles for separating aromatic compounds on biphenyl columns and can be optimized for diisopropylbiphenyl isomers.[6]

Instrumentation:

  • HPLC or UHPLC system with a binary pump

  • Autosampler

  • Column thermostat

  • UV or Photodiode Array (PDA) detector

Chromatographic Conditions:

ParameterCondition
Column Ascentis® Express Biphenyl, 2.7 µm, 4.6 x 150 mm (or equivalent biphenyl column)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 70-90% B over 15 minutes
Flow Rate 1.2 mL/min
Column Temperature 40°C
Detection UV at 220 nm
Injection Volume 5 µL
Sample Preparation Dissolve the diisopropylbiphenyl isomer mixture in 50:50 Acetonitrile:Water.
Data Presentation: Expected Elution Profile

In reversed-phase chromatography, the elution order is generally based on the hydrophobicity of the analytes. For diisopropylbiphenyl isomers, those with more exposed hydrophobic surface area will be retained longer. The unique selectivity of the biphenyl phase can further differentiate isomers based on their ability to participate in π-π stacking interactions.

Table 2: Illustrative Quantitative Data for Reversed-Phase HPLC Separation

IsomerExpected Retention Time (min)Resolution (Rs)Tailing Factor
2,2'-diisopropylbiphenyl8.5-1.2
2,6-diisopropylbiphenyl9.8> 2.01.1
3,3'-diisopropylbiphenyl11.2> 2.01.1
4,4'-diisopropylbiphenyl12.5> 2.01.0

Note: The data in this table is illustrative and intended as a guide for method development. Actual retention times and resolution will vary depending on the specific column and HPLC system.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

HPLC_Workflow cluster_prep Sample and System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Prep_Sample Prepare Diisopropylbiphenyl Isomer Standard Solution Equilibrate Equilibrate HPLC System and Column Prep_Sample->Equilibrate Prep_Mobile_Phase Prepare Mobile Phase(s) Prep_Mobile_Phase->Equilibrate Inject Inject Sample Equilibrate->Inject Separate Isocratic or Gradient Elution Inject->Separate Detect UV/PDA Detection Separate->Detect Integrate Integrate Chromatogram Detect->Integrate Quantify Identify and Quantify Isomers Integrate->Quantify Report Generate Report Quantify->Report

Caption: General experimental workflow for HPLC analysis of diisopropylbiphenyl isomers.

Method_Selection_Logic cluster_NP Normal-Phase cluster_RP Reversed-Phase Start Start: Separate Diisopropylbiphenyl Isomers Choice Primary Separation Mechanism? Start->Choice NP_Mechanism Adsorption (Polarity-based) Choice->NP_Mechanism Polarity RP_Mechanism Partitioning & π-π Interactions (Hydrophobicity & Aromaticity) Choice->RP_Mechanism Hydrophobicity & π-π Interactions NP_Column Stationary Phase: Silica NP_Mechanism->NP_Column NP_Mobile_Phase Mobile Phase: Non-polar (e.g., Hexane) NP_Column->NP_Mobile_Phase RP_Column Stationary Phase: Biphenyl RP_Mechanism->RP_Column RP_Mobile_Phase Mobile Phase: Polar (e.g., ACN/Water) RP_Column->RP_Mobile_Phase

Caption: Logical relationship for selecting an HPLC method for diisopropylbiphenyl isomer separation.

References

Application Notes and Protocols: 3,4'-Diisopropylbiphenyl as a Precursor for High-Performance Functional Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3,4'-diisopropylbiphenyl as a starting material for the synthesis of functional aromatic polyamides. While not directly polymerizable in its nascent form, this compound serves as a valuable precursor to a rigid dicarboxylic acid monomer, which can be incorporated into polymer backbones to create materials with exceptional thermal stability and mechanical strength. Such polymers are of significant interest for applications in drug delivery, medical devices, and advanced materials.

The synthetic strategy involves a two-step process:

  • Functionalization: Oxidation of the isopropyl groups of this compound to carboxylic acid functionalities to yield 3,4'-biphenyldicarboxylic acid.

  • Polymerization: Polycondensation of the resulting 3,4'-biphenyldicarboxylic acid with a suitable aromatic diamine to produce a high-performance aromatic polyamide.

Part 1: Functionalization of this compound

Application Note

The isopropyl groups on the biphenyl core are amenable to oxidation to carboxylic acids using strong oxidizing agents. This transformation converts the chemically inert this compound into a versatile aromatic dicarboxylic acid monomer. The resulting 3,4'-biphenyldicarboxylic acid possesses a rigid and non-linear structure, which can be exploited to synthesize amorphous polyamides with enhanced solubility in organic solvents while maintaining high thermal stability. The carboxylic acid groups provide reactive sites for subsequent polymerization reactions.

Experimental Protocol: Oxidation of this compound to 3,4'-Biphenyldicarboxylic Acid

This protocol is based on the well-established oxidation of alkylarenes using potassium permanganate.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethanol

Equipment:

  • Three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel

  • Heating mantle

  • Buchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask, prepare a solution of sodium carbonate in deionized water (e.g., 10 g Na₂CO₃ in 200 mL H₂O). Add this compound (e.g., 0.1 mol) to this solution.

  • Addition of Oxidant: While stirring the mixture vigorously, slowly add a solution of potassium permanganate in deionized water (e.g., 0.4 mol KMnO₄ in 400 mL H₂O) through the dropping funnel. The addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain it for 8-12 hours, or until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed.

  • Work-up: Cool the reaction mixture to room temperature and filter off the manganese dioxide using a Buchner funnel. Wash the filter cake with hot deionized water.

  • Precipitation: Combine the filtrate and washings. While stirring, carefully acidify the solution with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of 3,4'-biphenyldicarboxylic acid will form.

  • Isolation and Purification: Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven at 80 °C. The crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to achieve higher purity.

Part 2: Synthesis of Aromatic Polyamides

Application Note

Aromatic polyamides, also known as aramids, are a class of high-performance polymers renowned for their outstanding thermal and mechanical properties.[1][2] By employing 3,4'-biphenyldicarboxylic acid as a monomer, novel polyamides with a rigid, kinked backbone can be synthesized. This non-linear structure can disrupt chain packing, leading to amorphous polymers with improved solubility in organic solvents, which is advantageous for processing and fabrication.[3] These materials are promising candidates for applications requiring high thermal stability, chemical resistance, and good mechanical strength, such as in advanced drug delivery systems, membranes, and specialty fibers.[1][3]

Experimental Protocol: Synthesis of Polyamide from 3,4'-Biphenyldicarboxylic Acid and 4,4'-Oxydianiline

This protocol utilizes the Yamazaki-Higashi phosphorylation method for direct polycondensation.[4]

Materials:

  • 3,4'-Biphenyldicarboxylic acid (synthesized as described above)

  • 4,4'-Oxydianiline (ODA)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Triphenyl phosphite (TPP)

  • Lithium chloride (LiCl)

  • Methanol

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and outlet

  • Heating mantle with a temperature controller

  • Syringes

  • Beakers

Procedure:

  • Reaction Setup: In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, dissolve 3,4'-biphenyldicarboxylic acid (e.g., 10 mmol), 4,4'-oxydianiline (10 mmol), and lithium chloride (e.g., 1.0 g) in anhydrous NMP (e.g., 40 mL).

  • Addition of Reagents: To the stirred solution, add anhydrous pyridine (e.g., 10 mL) followed by triphenyl phosphite (22 mmol).

  • Polymerization: Heat the reaction mixture to 110 °C and maintain this temperature for 3-4 hours under a continuous nitrogen stream. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation: After cooling to room temperature, pour the viscous polymer solution into a beaker containing methanol (e.g., 500 mL) with vigorous stirring. A fibrous precipitate of the polyamide will form.

  • Purification: Collect the polymer by filtration and wash it thoroughly with hot methanol and water to remove residual solvents and reagents.

  • Drying: Dry the purified polyamide in a vacuum oven at 100 °C overnight.

Data Presentation

The expected properties of the synthesized aromatic polyamide are summarized in the tables below. The data is representative of aromatic polyamides derived from biphenyl dicarboxylic acids and aromatic diamines, and actual values may vary depending on the specific diamine used and the achieved molecular weight.[2][3][5][6][7]

Table 1: Thermal Properties of a Representative Aromatic Polyamide

PropertyValue
Glass Transition Temperature (Tg)210-260 °C
10% Weight Loss Temperature (Td10) in N₂490-535 °C
10% Weight Loss Temperature (Td10) in Air480-515 °C

Table 2: Mechanical Properties of a Representative Aromatic Polyamide Film

PropertyValue
Tensile Strength77-115 MPa
Tensile Modulus1.5-3.2 GPa
Elongation at Break6-15 %

Table 3: Solubility of a Representative Aromatic Polyamide

SolventSolubility
N-Methyl-2-pyrrolidone (NMP)Soluble
N,N-Dimethylacetamide (DMAc)Soluble
N,N-Dimethylformamide (DMF)Soluble
Dimethyl sulfoxide (DMSO)Soluble
m-CresolSoluble
Tetrahydrofuran (THF)Insoluble
ChloroformInsoluble

Visualizations

G cluster_0 Functionalization cluster_1 Polymerization This compound This compound Oxidation Oxidation This compound->Oxidation KMnO4, Na2CO3, H2O 3,4'-Biphenyldicarboxylic Acid 3,4'-Biphenyldicarboxylic Acid Oxidation->3,4'-Biphenyldicarboxylic Acid 3,4'-Biphenyldicarboxylic Acid_ref 3,4'-Biphenyldicarboxylic Acid Aromatic Diamine Aromatic Diamine Polycondensation Polycondensation Aromatic Diamine->Polycondensation TPP, Pyridine, NMP Aromatic Polyamide Aromatic Polyamide Polycondensation->Aromatic Polyamide 3,4'-Biphenyldicarboxylic Acid_ref->Polycondensation

Caption: Synthetic workflow from starting material to functional polymer.

G Start Setup Reaction Prepare aqueous Na2CO3 solution with this compound Start->Setup Reaction Add Oxidant Slowly add aqueous KMnO4 solution Setup Reaction->Add Oxidant Reflux Heat to reflux for 8-12h Add Oxidant->Reflux Work-up Cool and filter off MnO2 Reflux->Work-up Precipitate Acidify filtrate with HCl to pH 2 Work-up->Precipitate Isolate Filter, wash, and dry the 3,4'-biphenyldicarboxylic acid Precipitate->Isolate End Isolate->End

Caption: Experimental workflow for the oxidation of this compound.

G Start Dissolve Monomers Dissolve dicarboxylic acid, diamine, and LiCl in NMP Start->Dissolve Monomers Add Reagents Add pyridine and triphenyl phosphite Dissolve Monomers->Add Reagents Polymerize Heat to 110°C for 3-4h under N2 Add Reagents->Polymerize Precipitate Polymer Pour solution into methanol Polymerize->Precipitate Polymer Purify Filter and wash the polyamide Precipitate Polymer->Purify Dry Dry the polymer in a vacuum oven Purify->Dry End Dry->End

Caption: Experimental workflow for the synthesis of aromatic polyamide.

References

Application Notes and Protocols: The Role of 3,4'-Diisopropylbiphenyl in the Synthesis of Novel Liquid Crystalline Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl derivatives are a cornerstone in the design and synthesis of thermotropic liquid crystals, primarily due to their rigid, calamitic (rod-like) core structure, which is conducive to the formation of mesophases. The strategic placement of various functional groups on the biphenyl scaffold allows for the fine-tuning of critical properties such as mesophase type (nematic, smectic, cholesteric), transition temperatures, dielectric anisotropy, and birefringence. While numerous substituted biphenyls have been explored, this document focuses on the potential, yet underexplored, role of 3,4'-diisopropylbiphenyl as a precursor for novel liquid crystalline materials. The isopropyl groups, with their specific steric and electronic contributions, may impart unique properties to the resulting mesogens, such as altered viscosity, solubility, and mesophase stability.

This application note provides a hypothetical, yet scientifically grounded, framework for the synthesis of a novel liquid crystal candidate starting from this compound. The protocols outlined below are based on established synthetic methodologies for the functionalization of biphenyl cores.

Hypothetical Synthetic Pathway

The proposed synthesis involves a multi-step approach to introduce functionalities onto the this compound core that are known to promote liquid crystalline behavior. The overall strategy is to introduce an acyl chain via Friedel-Crafts acylation, which can then be reduced and etherified to form a terminal alkoxy group. Subsequent functionalization of the second phenyl ring, for instance, through nitration, reduction, and conversion to a cyano group, would yield a classic calamitic liquid crystal structure.

Synthetic_Pathway A This compound B Friedel-Crafts Acylation A->B RCOCl, AlCl3 C 4-Acyl-3',4-diisopropylbiphenyl B->C D Clemmensen Reduction C->D Zn(Hg), HCl E 4-Alkyl-3',4-diisopropylbiphenyl D->E F Nitration E->F HNO3, H2SO4 G 4-Alkyl-4'-nitro-3',-diisopropylbiphenyl F->G H Reduction G->H SnCl2, HCl I 4'-Amino-4-alkyl-3',-diisopropylbiphenyl H->I J Sandmeyer Reaction I->J 1. NaNO2, HCl 2. CuCN K 4'-Cyano-4-alkyl-3',-diisopropylbiphenyl (Liquid Crystal Candidate) J->K

Figure 1: Proposed synthetic pathway for a liquid crystal candidate from this compound.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of this compound

This protocol describes the introduction of an acyl chain to one of the phenyl rings of this compound. The reaction is expected to occur predominantly at the para position of the 4'-isopropylphenyl ring due to steric hindrance at the 3-position.

Materials:

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acyl chloride (e.g., Hexanoyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous AlCl₃ (1.2 eq) in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred suspension.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add the solution of this compound dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 4-acyl-3',4-diisopropylbiphenyl.

Protocol 2: Clemmensen Reduction of the Acyl Group

This protocol outlines the reduction of the ketone to an alkyl chain.

Materials:

  • 4-Acyl-3',4-diisopropylbiphenyl

  • Zinc amalgam (Zn(Hg))

  • Concentrated Hydrochloric acid

  • Toluene

Procedure:

  • Prepare zinc amalgam by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 10 minutes, then decanting the solution and washing the solid with water.

  • In a round-bottom flask fitted with a reflux condenser, add the zinc amalgam, concentrated HCl, and a solution of 4-acyl-3',4-diisopropylbiphenyl in toluene.

  • Heat the mixture to reflux with vigorous stirring for 8-12 hours. Additional concentrated HCl may be added portion-wise during the reflux.

  • After cooling to room temperature, separate the organic layer.

  • Extract the aqueous layer with toluene (2 x 30 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain 4-alkyl-3',4-diisopropylbiphenyl.

Protocol 3: Synthesis of the Final Liquid Crystal Candidate

This protocol describes the subsequent functionalization of the second phenyl ring to introduce a cyano group.

A. Nitration:

  • Dissolve the 4-alkyl-3',4-diisopropylbiphenyl in a mixture of concentrated sulfuric acid and nitric acid at 0 °C.

  • Stir for 2-3 hours, maintaining the temperature below 5 °C.

  • Pour the reaction mixture onto ice and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to yield the nitro-substituted biphenyl.

B. Reduction of the Nitro Group:

  • Dissolve the nitro-substituted biphenyl in ethanol and add stannous chloride (SnCl₂) and concentrated HCl.

  • Reflux the mixture for 3-4 hours.

  • Cool the reaction and neutralize with a base (e.g., NaOH solution).

  • Extract the amino-substituted biphenyl with an organic solvent.

C. Sandmeyer Reaction (Conversion to Cyano Group):

  • Dissolve the amino-substituted biphenyl in an aqueous solution of HCl and cool to 0-5 °C.

  • Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN).

  • Slowly add the cold diazonium salt solution to the CuCN solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Extract the final cyano-substituted liquid crystal candidate, purify by column chromatography, and recrystallize.

Data Presentation

The following tables summarize the hypothetical quantitative data for the intermediates and the final liquid crystal product.

Table 1: Physicochemical Properties of Intermediates

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₁₈H₂₂238.37Liquid
4-Hexanoyl-3',4-diisopropylbiphenylC₂₄H₃₂O352.5165-67
4-Hexyl-3',4-diisopropylbiphenylC₂₄H₃₄338.5348-50
4'-Cyano-4-hexyl-3',-diisopropylbiphenylC₂₅H₃₃N359.5482-84

Table 2: Mesomorphic Properties of the Hypothetical Liquid Crystal

CompoundTransitionTemperature (°C)
4'-Cyano-4-hexyl-3',-diisopropylbiphenylCrystal to Nematic (Tₘ)83.5
Nematic to Isotropic (T꜀)115.2

Experimental Workflow Visualization

Experimental_Workflow cluster_synthesis Synthesis cluster_final_product Final Product cluster_analysis Analysis Start Start with This compound Reaction Perform Chemical Reaction (e.g., Acylation) Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization_Inter Characterize Intermediate (NMR, MS) Purification->Characterization_Inter Final_Steps Subsequent Synthetic Steps (e.g., Nitration, Reduction, Cyanation) Characterization_Inter->Final_Steps Final_Purification Final Purification (Recrystallization) Final_Steps->Final_Purification Characterization_Final Characterize Final Product (NMR, MS, Elemental Analysis) Final_Purification->Characterization_Final LC_Analysis Analyze Mesomorphic Properties (DSC, POM) Characterization_Final->LC_Analysis

Figure 2: General experimental workflow for the synthesis and analysis of liquid crystals.

Disclaimer: The synthetic pathway and experimental protocols described in this document are hypothetical and based on established chemical principles. Due to the lack of specific literature on the use of this compound in liquid crystal synthesis, these procedures have not been experimentally validated. Researchers should exercise standard laboratory safety precautions and may need to optimize reaction conditions.

Application Notes and Protocols: Electrochemical Properties of 3,4'-Diisopropylbiphenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl derivatives are a significant class of organic compounds utilized in various fields, including pharmaceuticals, advanced materials, and organic electronics.[1] The electrochemical properties of these molecules, such as their redox potentials, are crucial for understanding their mechanism of action in biological systems and for designing novel materials with specific electronic characteristics. The introduction of bulky alkyl substituents, such as isopropyl groups, can significantly influence the stereochemistry and electronic properties of the biphenyl system, thereby affecting its redox behavior.[2]

This document outlines the necessary protocols to investigate the electrochemical characteristics of 3,4'-diisopropylbiphenyl and its derivatives, enabling researchers to assess their potential for applications in drug development and materials science.

Experimental Protocols

Cyclic Voltammetry (CV)

Cyclic voltammetry is a versatile electrochemical technique used to study the redox behavior of chemical species.[3][4][5] It provides information on the oxidation and reduction potentials of a compound and the stability of its redox states.

Objective: To determine the oxidation and reduction potentials of this compound derivatives.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working Electrode (e.g., Glassy Carbon Electrode)

  • Reference Electrode (e.g., Ag/AgCl)

  • Counter Electrode (e.g., Platinum wire)

  • Nitrogen or Argon gas for deoxygenation

  • Analyte: this compound derivative (e.g., 1 mM solution)

  • Supporting Electrolyte Solution (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile)

  • Polishing materials for the working electrode (e.g., alumina slurry)

  • Solvents (e.g., anhydrous acetonitrile, acetone)

Procedure:

  • Electrode Preparation:

    • Polish the working electrode with alumina slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and then with acetone.

    • Dry the electrode completely before use.

  • Solution Preparation:

    • Prepare a stock solution of the this compound derivative in the chosen solvent (e.g., 10 mM in anhydrous acetonitrile).

    • Prepare the supporting electrolyte solution (e.g., 0.1 M TBAPF₆ in anhydrous acetonitrile).

    • From the stock solution, prepare the final analyte solution with the desired concentration (e.g., 1 mM) in the supporting electrolyte solution.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the working, reference, and counter electrodes.

    • Add the analyte solution to the cell.

    • Deoxygenate the solution by bubbling with nitrogen or argon gas for at least 15 minutes. Maintain a blanket of inert gas over the solution during the experiment.

    • Connect the electrodes to the potentiostat.

    • Set the parameters for the cyclic voltammetry experiment:

      • Potential Range: A wide range should be initially scanned to identify the redox events. For biphenyl derivatives, a range of -2.5 V to +2.5 V vs. Ag/AgCl can be a starting point.

      • Scan Rate: A typical starting scan rate is 100 mV/s.

      • Number of Cycles: 2-3 cycles are usually sufficient to check for reversibility.

    • Run the experiment and record the cyclic voltammogram (current vs. potential).

  • Data Analysis:

    • Determine the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).

    • Calculate the formal redox potential (E°') as the average of the anodic and cathodic peak potentials: E°' = (Epa + Epc) / 2.

    • Determine the peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

    • Analyze the ratio of the anodic to cathodic peak currents (Ipa/Ipc). A ratio close to 1 indicates a reversible process.

Data Presentation

The quantitative data obtained from cyclic voltammetry experiments should be summarized in a clear and structured table to facilitate comparison between different derivatives. The following table provides a hypothetical example for this compound and a hydroxylated derivative.

CompoundOxidation Potential (Epa) (V vs. Ag/AgCl)Reduction Potential (Epc) (V vs. Ag/AgCl)Formal Redox Potential (E°') (V vs. Ag/AgCl)Peak Separation (ΔEp) (mV)
This compound1.85-2.30-0.2254150
3,4'-Diisopropyl-x,y-biphenyldiol0.75-2.45-0.853200

Note: The values presented in this table are hypothetical and for illustrative purposes only, as specific experimental data for these compounds were not found in the reviewed literature. The formal redox potential is calculated for the first redox couple observed.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the electrochemical characterization of this compound derivatives using cyclic voltammetry.

G prep Sample & Electrode Preparation solution Solution Preparation (Analyte + Electrolyte) prep->solution deoxygenation Deoxygenation (N2/Ar Purge) solution->deoxygenation setup Electrochemical Cell Setup deoxygenation->setup cv_measurement Cyclic Voltammetry Measurement setup->cv_measurement data_analysis Data Analysis (Peak Potentials, etc.) cv_measurement->data_analysis interpretation Interpretation & Reporting data_analysis->interpretation

Figure 1: Experimental workflow for cyclic voltammetry.
Conceptual Redox Pathway

This diagram illustrates a simplified, conceptual redox pathway for a biphenyl derivative, showing a two-step reduction process.

G B Biphenyl Derivative B_radical Radical Anion [B]•- B->B_radical + e- B_dianion Dianion [B]2- B_radical->B_dianion + e-

Figure 2: Conceptual two-step reduction pathway.

Applications and Further Research

The electrochemical data obtained for this compound derivatives can be applied in several areas:

  • Drug Development: Understanding the redox properties of a potential drug candidate is crucial as it can influence its metabolic fate and pharmacological activity. Molecules that are easily oxidized or reduced may undergo metabolic transformations in the body.

  • Materials Science: For applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), the oxidation and reduction potentials determine the energy levels (HOMO and LUMO) of the material, which are critical for device performance.[1]

  • Structure-Activity Relationships: By systematically modifying the structure of the biphenyl core and observing the changes in electrochemical properties, researchers can establish structure-activity relationships. This knowledge can guide the design of new molecules with tailored redox characteristics.

Further research could involve:

  • Computational Studies: Density Functional Theory (DFT) calculations can be employed to predict the redox potentials and molecular orbitals of these derivatives, providing a theoretical framework to complement experimental findings.

  • Spectroelectrochemistry: This technique combines electrochemical measurements with spectroscopy to characterize the electronic structure of the generated redox species (e.g., radical cations and anions).

  • In Vitro and In Vivo Studies: For drug development applications, correlating the electrochemical properties with biological activity and metabolic stability is a critical next step.

By following the protocols outlined in these application notes, researchers can systematically investigate the electrochemical properties of this compound derivatives and unlock their potential in various scientific and technological fields.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3,4'-Diisopropylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4'-diisopropylbiphenyl. The content is designed to address specific challenges that may arise during experimentation, with a focus on optimizing reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for obtaining this compound?

A1: The synthesis of this compound can be approached through several established methods, primarily:

  • Friedel-Crafts Isopropylation of Biphenyl: This is a direct approach where biphenyl is alkylated with an isopropylating agent (e.g., isopropyl bromide, isopropanol, or propene) in the presence of a Lewis acid or solid acid catalyst. However, this method often leads to a mixture of isomers (e.g., 4,4'-, 3,4'-, 3,3'-diisopropylbiphenyl) and poly-alkylated products.[1]

  • Suzuki-Miyaura Cross-Coupling: This method offers greater regioselectivity. It involves the palladium-catalyzed reaction of a 3-isopropylphenyl boronic acid (or its ester) with a 4-isopropylaryl halide (e.g., 4-bromocumene or 4-iodocumene).

  • Grignard Reagent-Based Cross-Coupling (Kumada Coupling): This involves the reaction of a Grignard reagent, such as 3-isopropylphenylmagnesium bromide, with a 4-isopropylaryl halide in the presence of a nickel or palladium catalyst.

Q2: How can I minimize the formation of isomeric byproducts in the Friedel-Crafts isopropylation of biphenyl?

A2: Controlling isomer distribution in Friedel-Crafts alkylation is challenging due to the activating nature of the first isopropyl group. To favor the formation of this compound over other isomers like the thermodynamically more stable 4,4'-isomer, consider the following:

  • Catalyst Choice: The use of shape-selective catalysts, such as certain zeolites (e.g., H-mordenite), can influence the product distribution.[1]

  • Reaction Temperature: Lower reaction temperatures may favor kinetic control, potentially altering the isomer ratio. Isomerization of the initially formed products can occur at higher temperatures on the external acid sites of catalysts.[1]

  • Reaction Time: Shorter reaction times can minimize subsequent isomerization of the desired product.

Q3: What are the common challenges in purifying this compound?

A3: The primary challenge in purifying this compound is its separation from other structural isomers that have very similar physical properties, such as boiling point and polarity. Standard purification techniques may require optimization:

  • Fractional Distillation: While challenging, it can be effective if there is a sufficient difference in the boiling points of the isomers.

  • Crystallization: If the crude product is a solid or can be solidified, fractional crystallization can be a powerful purification method.

  • Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) on a preparative scale can be used for separating closely related isomers. The choice of stationary phase is critical for achieving good resolution.

Troubleshooting Guides

Problem 1: Low Yield in Suzuki-Miyaura Coupling
Possible Cause Suggested Solution
Inefficient Catalyst Activity Ensure the palladium catalyst is active. Use fresh catalyst or a pre-catalyst that is readily reduced to Pd(0) in situ. Ensure the phosphine ligand is not degraded; store it under an inert atmosphere.
Poor Transmetalation The choice of base is crucial. Common bases include K₂CO₃, Cs₂CO₃, K₃PO₄, and NaOH. The base's strength and solubility can impact the reaction rate. Ensure the boronic acid is of good quality and has not undergone significant decomposition (protodeboronation).
Side Reactions Homocoupling of the boronic acid can occur. Minimize this by ensuring strictly anaerobic conditions. Protodeboronation can be suppressed by using anhydrous solvents and appropriate bases.
Incomplete Reaction Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or GC-MS to determine the optimal endpoint.
Problem 2: Difficulty in Initiating Grignard Reaction
Possible Cause Suggested Solution
Inactive Magnesium Surface The magnesium turnings may have an oxide layer. Activate the magnesium by crushing it under an inert atmosphere, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[2]
Presence of Moisture Rigorously dry all glassware in an oven and cool under a stream of inert gas (nitrogen or argon). Use anhydrous solvents (e.g., diethyl ether, THF).
Impure Alkyl Halide Ensure the 3-isopropylbromobenzene or 4-isopropylbromobenzene is pure and dry. Distill it if necessary.
Low Reaction Temperature Gentle warming with a heat gun may be required to initiate the reaction. Once started, the reaction is typically exothermic.[3]
Problem 3: Formation of Multiple Products in Friedel-Crafts Alkylation
Possible Cause Suggested Solution
Polyalkylation The mono-isopropylbiphenyl intermediate is more reactive than biphenyl. Use a large excess of biphenyl relative to the isopropylating agent to statistically favor mono-alkylation.
Isomerization The desired 3,4'-isomer can rearrange to other isomers, particularly at higher temperatures.[1] Optimize the reaction temperature and time to favor the kinetic product.
Carbocation Rearrangement If using an alcohol as the alkylating agent, the intermediate carbocation can rearrange. Using an alkyl halide is generally more direct.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 3-Isopropylphenylboronic acid

  • 4-Bromocumene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-isopropylphenylboronic acid (1.2 eq.), 4-bromocumene (1.0 eq.), and potassium carbonate (2.0 eq.).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Degas the mixture by bubbling an inert gas through it for 15-20 minutes.

  • To this mixture, add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.).

  • Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate gradient).

Protocol 2: Friedel-Crafts Isopropylation of Biphenyl (Illustrative)

This protocol is for the general isopropylation of biphenyl and will produce a mixture of isomers.

Materials:

  • Biphenyl

  • Isopropyl bromide

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and an inert gas inlet, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous DCM.

  • Cool the suspension in an ice bath.

  • Dissolve biphenyl (1.0 eq.) in anhydrous DCM and add it to the flask.

  • Add isopropyl bromide (1.0 eq.) to the dropping funnel and add it dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by GC-MS to observe the formation of mono- and di-isopropylbiphenyl isomers.

  • Carefully quench the reaction by slowly pouring it over crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The resulting crude oil containing a mixture of diisopropylbiphenyl isomers can be analyzed by GC-MS and purified by fractional distillation or preparative chromatography.

Data Presentation

Table 1: Comparison of Synthetic Routes for Diisopropylbiphenyl Synthesis

Synthetic Route Typical Reagents Advantages Disadvantages Typical Yield Range
Friedel-Crafts Alkylation Biphenyl, Isopropylating Agent (e.g., Propene, Isopropyl Bromide), Lewis Acid (e.g., AlCl₃, Zeolite)Cost-effective, uses readily available starting materials.Poor regioselectivity leading to isomer mixtures, risk of polyalkylation.[1]Variable, depends on desired isomer.
Suzuki-Miyaura Coupling 3-Isopropylphenylboronic acid, 4-Isopropylaryl halide, Palladium catalyst, BaseHigh regioselectivity, mild reaction conditions, good functional group tolerance.Higher cost of starting materials and catalyst, requires inert atmosphere.70-95%
Grignard-based Coupling 3-Isopropylphenylmagnesium bromide, 4-Isopropylaryl halide, Ni or Pd catalystUses readily available starting materials, can be cost-effective.Requires strictly anhydrous conditions, risk of Wurtz coupling side reactions.60-85%

Visualizations

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_catalyst Assess Catalyst Activity (if applicable) start->check_catalyst optimize Systematic Optimization of Parameters check_reagents->optimize check_conditions->optimize check_catalyst->optimize increase_temp Increase Temperature optimize->increase_temp Temp sensitive? prolong_time Prolong Reaction Time optimize->prolong_time Time sensitive? change_catalyst Change Catalyst/Ligand optimize->change_catalyst Catalyst issue? change_base Modify Base/Solvent optimize->change_base Solvation/Base issue? success Improved Yield increase_temp->success prolong_time->success change_catalyst->success change_base->success fail Consult Further Literature Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L_n oa Oxidative Addition pd0->oa R1-X pd_complex R1-Pd(II)-X L_n oa->pd_complex tm Transmetalation pd_complex->tm R2-B(OR)2 Base diaryl_pd R1-Pd(II)-R2 L_n tm->diaryl_pd re Reductive Elimination diaryl_pd->re re->pd0 R1-R2

References

Technical Support Center: Purifying 3,4'-Diisopropylbiphenyl via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3,4'-Diisopropylbiphenyl using recrystallization techniques.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal recrystallization solvent for a compound is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. For this compound, a nonpolar aromatic hydrocarbon, suitable solvents are typically nonpolar or moderately polar organic solvents. Based on the principle of "like dissolves like," hydrocarbons and simple alcohols are excellent starting points.[1][2][3] A solvent screening is always recommended to find the optimal solvent for your specific sample purity and scale.

Q2: My this compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solid melts and comes out of solution as a liquid at a temperature above its melting point. This often happens if the boiling point of the solvent is too high or if the solution is supersaturated with impurities.

  • Troubleshooting Steps:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation.

    • Allow the solution to cool much more slowly. You can do this by letting the flask cool to room temperature on a benchtop, insulated by a few paper towels, before moving it to an ice bath.

    • If the problem persists, consider using a solvent with a lower boiling point or a mixed solvent system.

Q3: I am getting a very low recovery of my purified this compound. What are the possible causes and solutions?

A3: Low recovery can be due to several factors:

  • Too much solvent was used: Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor even after cooling. To remedy this, you can evaporate some of the solvent and attempt to recrystallize again.

  • Premature crystallization: If the compound crystallizes during the hot filtration step, you will lose product. Ensure your filtration apparatus (funnel and filter paper) is pre-heated, and the solution is kept hot during filtration.

  • Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.

Q4: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What can I do?

A4: This is likely due to supersaturation of the solution. Here are a few techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" will act as a template for other crystals to form.

  • Concentration: If the solution is not sufficiently saturated, you may need to evaporate some of the solvent and allow it to cool again.

  • Extended Cooling: Sometimes, crystallization is a slow process. Leaving the solution in a cold environment (like a refrigerator) for an extended period can promote crystal growth.

Q5: My purified this compound is still impure. How can I improve the purity?

A5: If impurities are still present after recrystallization, consider the following:

  • Insoluble Impurities: If you observe insoluble material in your hot solution, a hot filtration step is necessary to remove it before cooling.

  • Colored Impurities: If your product has a persistent color, you can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your product.

  • Second Recrystallization: A second recrystallization of the purified crystals can often significantly improve purity.

Data Presentation

SolventPolarityBoiling Point (°C)Expected Solubility of this compoundNotes
HexaneNonpolar69Poorly soluble cold, moderately soluble hotGood for obtaining well-defined crystals.
TolueneNonpolar111Moderately soluble cold, very soluble hotHigher boiling point may increase risk of oiling out.
EthanolPolar Protic78Sparingly soluble cold, soluble hotGood general-purpose solvent for recrystallization.
MethanolPolar Protic65Sparingly soluble cold, moderately soluble hotLower boiling point makes for easier removal.
AcetonePolar Aprotic56Likely too soluble at room temperatureMay be useful as part of a mixed-solvent system.
WaterPolar Protic100InsolubleCan be used as an anti-solvent in a mixed-solvent system.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of this compound

This protocol outlines the general procedure for purifying this compound using a single solvent (e.g., ethanol or hexane).

  • Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of the chosen solvent. Observe the solubility at room temperature. Heat the test tube gently. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the flask on a hot plate while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved at the boiling point of the solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them. Use a pre-heated funnel and filter paper to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of the solvent.

Mandatory Visualization

Below is a diagram illustrating the experimental workflow for the recrystallization of this compound.

Recrystallization_Workflow start Start: Crude This compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration dissolve->hot_filtration Insoluble impurities? cooling Slow Cooling & Ice Bath dissolve->cooling No impurities_removed Insoluble Impurities Removed hot_filtration->impurities_removed hot_filtration->cooling Yes crystallization Crystal Formation cooling->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration mother_liquor Mother Liquor (Soluble Impurities) vacuum_filtration->mother_liquor washing Wash with Ice-Cold Solvent vacuum_filtration->washing drying Drying washing->drying end End: Pure This compound drying->end

Caption: Experimental workflow for the purification of this compound by recrystallization.

References

Identifying side products in the synthesis of 3,4'-Diisopropylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating the formation of side products during the synthesis of 3,4'-diisopropylbiphenyl.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The two most prevalent methods for the synthesis of this compound are the Friedel-Crafts alkylation of a suitable biphenyl or isopropylbiphenyl precursor and the Suzuki-Miyaura cross-coupling reaction.

Q2: What are the typical side products observed in the Friedel-Crafts synthesis of this compound?

A2: Friedel-Crafts alkylation is susceptible to producing a mixture of isomers and polyalkylated products. Key side products can include other diisopropylbiphenyl isomers (e.g., 2,4'-, 3,3'-, 4,4'-) and triisopropylbiphenyls. The formation of these byproducts is influenced by the catalyst, temperature, and reaction time.

Q3: What side products can be expected from a Suzuki-Miyaura coupling approach to this compound?

A3: The Suzuki-Miyaura coupling is generally more selective than the Friedel-Crafts reaction. However, potential side products include homocoupling of the boronic acid or ester starting material (e.g., formation of 3,3'-diisopropylbiphenyl from 3-isopropylphenylboronic acid) and protodeboronation, where the boronic acid/ester is replaced by a hydrogen atom.[1]

Q4: How can I minimize the formation of isomeric side products in a Friedel-Crafts reaction?

A4: To minimize isomeric impurities, it is crucial to control the reaction temperature and choose a selective catalyst. Running the reaction at a lower temperature can often improve regioselectivity. The choice of the starting material is also critical; for instance, alkylating 4-isopropylbiphenyl is likely to provide a different isomeric distribution than alkylating 3-isopropylbiphenyl.

Q5: How can homocoupling be suppressed in a Suzuki-Miyaura coupling?

A5: Homocoupling can be minimized by carefully controlling the reaction conditions. This includes using a high-purity palladium catalyst and appropriate ligands, maintaining an inert atmosphere to prevent oxidative processes that can lead to homocoupling, and optimizing the reaction temperature and the rate of addition of the base.

Troubleshooting Guides

Issue 1: Presence of Multiple Isomers of Diisopropylbiphenyl in the Final Product

Symptoms:

  • Gas chromatography-mass spectrometry (GC-MS) analysis shows multiple peaks with the same mass-to-charge ratio as the desired this compound.

  • Nuclear magnetic resonance (NMR) spectroscopy indicates a complex mixture of aromatic signals that cannot be assigned to the pure desired product.

Primary Cause (Friedel-Crafts Synthesis): The Friedel-Crafts alkylation of biphenyl or an isopropylbiphenyl precursor is often not highly regioselective, leading to the formation of various positional isomers. The isopropyl carbocation can attack different positions on the aromatic rings.

Troubleshooting Steps:

StepActionRationale
1Optimize Reaction Temperature Lowering the reaction temperature can increase the selectivity of the electrophilic aromatic substitution, favoring the formation of the thermodynamically more stable product.
2Vary the Catalyst Different Lewis acid catalysts (e.g., AlCl₃, FeCl₃, zeolites) exhibit different selectivities. Experiment with alternative catalysts to find one that favors the desired isomer.
3Change the Starting Material Consider using a different starting material. For example, starting with 4-isopropylbiphenyl and introducing the second isopropyl group will lead to a different isomeric mixture than starting with 3-isopropylbiphenyl.
4Purification If isomeric byproducts are unavoidable, employ high-resolution purification techniques such as preparative high-performance liquid chromatography (HPLC) or fractional distillation.
Issue 2: Significant Amount of Triisopropylbiphenyl Detected

Symptoms:

  • GC-MS analysis reveals a significant peak with a higher molecular weight corresponding to a triisopropylbiphenyl.

  • The overall yield of the desired diisopropylbiphenyl is lower than expected.

Primary Cause (Friedel-Crafts Synthesis): Polyalkylation is a common side reaction in Friedel-Crafts alkylation because the product, a diisopropylbiphenyl, is often more reactive than the starting material.[2]

Troubleshooting Steps:

StepActionRationale
1Adjust Stoichiometry Use a molar excess of the biphenyl substrate relative to the isopropylating agent to increase the probability of mono- and di-alkylation over polyalkylation.
2Control Reaction Time Shorter reaction times can help to minimize the extent of polyalkylation. Monitor the reaction progress by techniques like GC to stop it once the desired product concentration is maximized.
3Modify Catalyst Concentration A lower concentration of the Lewis acid catalyst may reduce the overall reaction rate and potentially decrease the rate of the subsequent alkylation of the desired product.
Issue 3: Presence of Homocoupled Biphenyls in Suzuki-Miyaura Synthesis

Symptoms:

  • GC-MS or LC-MS analysis shows the presence of symmetrical biphenyls, such as 3,3'-diisopropylbiphenyl or 4,4'-diisopropylbiphenyl, depending on the starting materials.

Primary Cause (Suzuki-Miyaura Coupling): Homocoupling of the boronic acid or ester can occur, particularly in the presence of oxygen or under non-optimal catalytic conditions.

Troubleshooting Steps:

StepActionRationale
1Ensure Inert Atmosphere Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction to minimize oxygen, which can promote homocoupling.
2Optimize Catalyst and Ligand Use a high-quality palladium catalyst and a suitable phosphine ligand. The choice of ligand can significantly impact the relative rates of cross-coupling and homocoupling.
3Control Base Addition The type of base and its rate of addition can influence the reaction pathway. A slow addition of the base can sometimes reduce the concentration of the active boronate species and suppress homocoupling.

Summary of Potential Side Products

Friedel-Crafts Alkylation of Isopropylbiphenyl:

Side Product TypeSpecific ExamplesReason for Formation
Isomeric Diisopropylbiphenyls 2,4'-Diisopropylbiphenyl, 3,3'-Diisopropylbiphenyl, 4,4'-DiisopropylbiphenylLack of complete regioselectivity in the electrophilic aromatic substitution.
Polyalkylated Biphenyls TriisopropylbiphenylsThe di-substituted product is more activated towards further alkylation than the starting material.
Rearranged Products (Not common with isopropyl groups)Carbocation rearrangements can occur with other alkyl groups, but the secondary isopropyl carbocation is relatively stable.

Suzuki-Miyaura Coupling (e.g., 3-isopropylphenylboronic acid + 4-isopropylhalobenzene):

Side Product TypeSpecific ExamplesReason for Formation
Homocoupling Products 3,3'-Diisopropylbiphenyl, 4,4'-DiisopropylbiphenylDimerization of the boronic acid or aryl halide starting materials.
Protodeboronation Product IsopropylbenzeneReplacement of the boronic acid/ester group with a hydrogen atom from the solvent or trace water.[1]
Starting Materials Unreacted 3-isopropylphenylboronic acid and 4-isopropylhalobenzeneIncomplete reaction.

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Alkylation
  • To a stirred solution of the appropriate isopropylbiphenyl (1.0 eq.) in a suitable solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere, add the Lewis acid catalyst (e.g., AlCl₃, 1.1 eq.) portion-wise at 0 °C.

  • After stirring for 15 minutes, add the isopropylating agent (e.g., 2-chloropropane or propene, 1.2 eq.) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for the desired time (monitor by GC-MS).

  • Quench the reaction by carefully pouring the mixture into ice-water.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by distillation.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • To a degassed mixture of 3-isopropylphenylboronic acid (1.2 eq.), 4-isopropylbromobenzene (1.0 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) in a suitable solvent system (e.g., toluene/ethanol/water), add a degassed aqueous solution of a base (e.g., Na₂CO₃, 2.0 eq.).

  • Heat the reaction mixture to reflux under an inert atmosphere until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Pathways cluster_FC Friedel-Crafts Alkylation cluster_SM Suzuki-Miyaura Coupling 4-Isopropylbiphenyl 4-Isopropylbiphenyl Isopropylation Isopropylation 4-Isopropylbiphenyl->Isopropylation 3,4'-Diisopropylbiphenyl_FC This compound Isopropylation->3,4'-Diisopropylbiphenyl_FC Side_Products_FC Isomeric DIPB Triisopropylbiphenyls Isopropylation->Side_Products_FC 3-Isopropylphenylboronic Acid 3-Isopropylphenylboronic Acid Coupling Coupling 3-Isopropylphenylboronic Acid->Coupling 4-Isopropylhalobenzene 4-Isopropylhalobenzene 4-Isopropylhalobenzene->Coupling 3,4'-Diisopropylbiphenyl_SM This compound Coupling->3,4'-Diisopropylbiphenyl_SM Side_Products_SM Homocoupling Protodeboronation Coupling->Side_Products_SM

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow Start Analyze Crude Product (e.g., GC-MS) Identify_Side_Products Identify Side Products Start->Identify_Side_Products Isomers_Present Isomeric DIPB Present? Identify_Side_Products->Isomers_Present Polyalkylation Polyalkylation (e.g., Tri-IPB)? Isomers_Present->Polyalkylation No Optimize_FC Optimize Friedel-Crafts: - Lower Temperature - Change Catalyst Isomers_Present->Optimize_FC Yes Homocoupling Homocoupling Products? Polyalkylation->Homocoupling No Adjust_Stoichiometry Adjust Friedel-Crafts: - Excess Biphenyl Substrate - Shorter Reaction Time Polyalkylation->Adjust_Stoichiometry Yes Optimize_SM Optimize Suzuki: - Inert Atmosphere - Optimize Catalyst/Ligand Homocoupling->Optimize_SM Yes Purify Purify Product (HPLC, Distillation) Homocoupling->Purify No Optimize_FC->Purify Adjust_Stoichiometry->Purify Optimize_SM->Purify End Pure this compound Purify->End

Caption: Troubleshooting workflow for identifying side products.

References

Preventing polysubstitution in Friedel-Crafts alkylation of biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing polysubstitution during the Friedel-Crafts alkylation of biphenyl.

Frequently Asked Questions (FAQs)

Q1: Why does polysubstitution readily occur during the Friedel-Crafts alkylation of biphenyl?

Polysubstitution is a common side reaction in the Friedel-Crafts alkylation of biphenyl because the introduction of an alkyl group to one of the phenyl rings activates it for further electrophilic aromatic substitution. The alkyl group is an electron-donating group, which makes the mono-alkylated biphenyl more nucleophilic and thus more reactive than biphenyl itself. Consequently, it can readily undergo a second alkylation reaction.

Q2: What are the primary strategies to minimize polysubstitution in the Friedel-Crafts alkylation of biphenyl?

The main strategies to control polysubstitution include:

  • Controlling Stoichiometry: Using a large excess of biphenyl relative to the alkylating agent increases the probability that the electrophile will react with an un-substituted biphenyl molecule rather than a more reactive mono-alkylated one.

  • Reaction Conditions: Lowering the reaction temperature generally favors the mono-alkylated product by reducing the overall reactivity of the system.

  • Catalyst Choice: Employing a milder Lewis acid catalyst can decrease the rate of the second alkylation reaction.

  • Friedel-Crafts Acylation followed by Reduction: This is often the most effective method. Acylation introduces a deactivating acyl group, which prevents further substitution. The resulting ketone can then be reduced to the desired alkyl group.

Q3: How does steric hindrance influence the alkylation of biphenyl?

Steric hindrance plays a significant role in the regioselectivity of biphenyl alkylation. Due to the bulk of the phenyl group, substitution is favored at the para position (C4 and C4') over the ortho position (C2, C2', C6, and C6'). This effect is more pronounced with bulky alkylating agents like tert-butyl chloride, leading predominantly to 4-alkyl and 4,4'-dialkyl biphenyls.

Troubleshooting Guides

Issue: Excessive formation of di- and poly-alkylated biphenyl products.

This is the most common issue encountered during the Friedel-Crafts alkylation of biphenyl. The following troubleshooting steps can help favor the formation of the mono-alkylated product.

Troubleshooting Workflow for Polysubstitution

G start Problem: Excessive Polysubstitution strategy1 Adjust Reactant Stoichiometry start->strategy1 strategy2 Modify Reaction Conditions start->strategy2 strategy3 Change Catalyst start->strategy3 strategy4 Alternative Two-Step Synthesis start->strategy4 action1 Increase the molar ratio of biphenyl to alkylating agent (e.g., 5:1 or greater). strategy1->action1 action2 Lower the reaction temperature (e.g., to 0°C or below). strategy2->action2 action3 Use a milder Lewis acid catalyst (e.g., FeCl3 instead of AlCl3). strategy3->action3 action4 Perform Friedel-Crafts acylation followed by Clemmensen or Wolff-Kishner reduction. strategy4->action4

Caption: Troubleshooting workflow for minimizing polysubstitution in Friedel-Crafts alkylation.

Data Presentation

The following tables summarize the expected qualitative effects of different reaction parameters on the product distribution in the Friedel-Crafts alkylation of biphenyl.

Table 1: Effect of Reactant Stoichiometry on Product Distribution

Molar Ratio (Biphenyl : Alkylating Agent)Expected Major ProductLikelihood of Polysubstitution
1 : 1Mixture of mono- and di-alkylated productsHigh
2 : 1Increased proportion of mono-alkylated productModerate
5 : 1 or greaterPredominantly mono-alkylated productLow

Table 2: Effect of Temperature and Catalyst on Product Distribution

TemperatureCatalystExpected Product DistributionControl Type
Low (e.g., 0°C)Strong Lewis Acid (AlCl₃)Favors mono-alkylation (kinetic product)Kinetic
High (e.g., Room Temp. or higher)Strong Lewis Acid (AlCl₃)Favors di-alkylation (thermodynamic product)Thermodynamic
Low to ModerateMild Lewis Acid (FeCl₃)Increased selectivity for mono-alkylationKinetic

Experimental Protocols

Protocol 1: Synthesis of 4,4'-di-tert-butylbiphenyl (Illustrating Polysubstitution)

This protocol is adapted from a standard laboratory procedure for the di-alkylation of biphenyl.

Materials:

  • Biphenyl (0.75 g)

  • Nitromethane (4 mL)

  • Aluminum chloride (0.25 g)

  • tert-Butyl chloride (1.25 mL)

  • Ice-cold water

  • Methanol

Procedure:

  • In a 25 mL filter flask, combine biphenyl and nitromethane.

  • Add a spatula tip of aluminum chloride to the flask.

  • Fit the flask with a rubber septum.

  • Over a period of 4 minutes, add tert-butyl chloride through the septum using a syringe. Ensure the reaction temperature does not exceed room temperature.

  • After the addition is complete, swirl the flask for an additional 15 minutes.

  • Quench the reaction by adding 8 mL of ice-cold water with stirring.

  • Place the flask in an ice-water bath and add 4 mL of methanol to precipitate the solid product.

  • Collect the solid by vacuum filtration, wash with ice-cold water, followed by a wash with 5 mL of ice-cold methanol.

  • The product can be further purified by recrystallization from a toluene/methanol mixture.

Protocol 2: Strategy for Selective Mono-alkylation of Biphenyl

This protocol is a suggested modification based on established principles to favor mono-substitution.

Materials:

  • Biphenyl (5 molar equivalents)

  • Alkylating agent (e.g., tert-butyl chloride, 1 molar equivalent)

  • Dichloromethane (solvent)

  • Ferric chloride (FeCl₃, catalyst, 1 molar equivalent relative to alkylating agent)

  • Ice-cold water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve biphenyl in dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, prepare a solution of the alkylating agent in dichloromethane.

  • Slowly add the alkylating agent solution to the biphenyl solution over a period of 30-60 minutes while maintaining the temperature at 0°C.

  • Add ferric chloride to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion (or when the desired mono-alkylated product concentration is maximized), quench the reaction by slowly adding ice-cold water.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the mono-alkylated product from unreacted biphenyl and di-alkylated byproducts using column chromatography.

Protocol 3: Friedel-Crafts Acylation of Biphenyl followed by Reduction

This two-step process is a reliable method for obtaining a mono-alkylated biphenyl.

Step 1: Friedel-Crafts Acylation Materials:

  • Biphenyl (1 molar equivalent)

  • Acyl chloride (e.g., acetyl chloride, 1.1 molar equivalents)

  • Aluminum chloride (1.2 molar equivalents)

  • Dichloromethane (solvent)

  • Ice-cold water and dilute HCl

Procedure:

  • In a round-bottom flask under an inert atmosphere, suspend aluminum chloride in dichloromethane and cool to 0°C.

  • Slowly add the acyl chloride to the suspension.

  • In a separate flask, dissolve biphenyl in dichloromethane.

  • Add the biphenyl solution dropwise to the acyl chloride-AlCl₃ complex at 0°C.

  • Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC.

  • Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude ketone.

  • Purify the ketone by recrystallization or column chromatography.

Step 2: Clemmensen Reduction of the Acyl Group Materials:

  • Acylbiphenyl (from Step 1)

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Toluene (co-solvent)

Procedure:

  • Prepare zinc amalgam by stirring zinc powder with a 5% aqueous mercury(II) chloride solution.

  • In a round-bottom flask equipped with a reflux condenser, add the acylbiphenyl, toluene, and concentrated HCl.

  • Add the zinc amalgam to the mixture.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. Add more concentrated HCl periodically.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the solvent by distillation to yield the mono-alkylated biphenyl.

Visualizations

Mechanism of Polysubstitution in Friedel-Crafts Alkylation of Biphenyl

G Biphenyl Biphenyl AlkylBiphenyl Mono-alkylated Biphenyl (More Reactive) Biphenyl->AlkylBiphenyl + R-X, AlCl3 DiAlkylBiphenyl Di-alkylated Biphenyl AlkylBiphenyl->DiAlkylBiphenyl + R-X, AlCl3

Caption: The activating effect of the first alkyl group promotes a second alkylation.

Kinetic vs. Thermodynamic Control in Biphenyl Alkylation

G cluster_0 Kinetic Control (Low Temp) cluster_1 Thermodynamic Control (High Temp) Biphenyl Biphenyl + Alkylating Agent Mono Mono-alkylated Biphenyl (Forms Faster) Biphenyl->Mono Lower Activation Energy Di Di-alkylated Biphenyl (More Stable) Biphenyl->Di Higher Activation Energy Mono->Di Reversible at High Temp

Caption: Relationship between reaction conditions and product formation.

Technical Support Center: Purification of 3,4'-Diisopropylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of isomeric impurities from 3,4'-Diisopropylbiphenyl.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound, typically via Friedel-Crafts alkylation of biphenyl with propylene or isopropanol, often results in a mixture of positional isomers. The most common isomeric impurities are the thermodynamically more stable 4,4'-Diisopropylbiphenyl and the sterically hindered 3,3'-Diisopropylbiphenyl. Other isomers such as 2,4'- and 2,3'-Diisopropylbiphenyl may also be present in smaller quantities.

Q2: Why is the removal of these isomeric impurities critical?

A2: For many applications, particularly in drug development and the synthesis of advanced materials, the precise isomeric structure of a molecule is crucial for its biological activity, physical properties, and overall performance. Isomeric impurities can lead to undesired side effects in pharmaceuticals, disrupt crystal lattice formation in materials science, and affect the kinetics of subsequent reactions. Therefore, achieving high isomeric purity is a critical quality control step.

Q3: What are the primary methods for removing isomeric impurities from this compound?

A3: The primary methods for purifying this compound and removing its isomers are:

  • Recrystallization: This technique leverages the differences in solubility between the desired 3,4'-isomer and its impurities in a carefully selected solvent or solvent system.

  • Preparative High-Performance Liquid Chromatography (HPLC): This chromatographic method offers high-resolution separation of isomers based on their differential interactions with a stationary phase.

  • Fractional Distillation: While challenging due to the close boiling points of the isomers, fractional distillation under vacuum can be used for initial enrichment of the desired isomer.

  • Adsorptive Purification: This method utilizes adsorbents that selectively retain certain isomers, allowing for the enrichment of the target compound.

Troubleshooting Guides

Recrystallization

Issue 1: Poor recovery of this compound after recrystallization.

  • Possible Cause: The chosen solvent has too high a solubility for this compound at low temperatures, or too much solvent was used.

  • Solution:

    • Solvent Screening: Experiment with different solvents or solvent mixtures. A good solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep more of the product dissolved upon cooling, reducing the yield.[1]

    • Controlled Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities and reduce the overall crystal yield.

Issue 2: Isomeric impurities are still present after recrystallization.

  • Possible Cause: The solubilities of the isomeric impurities are very similar to that of this compound in the chosen solvent.

  • Solution:

    • Solvent System Optimization: Try a mixed solvent system. A combination of a "good" solvent (in which all isomers are soluble) and a "poor" solvent (in which the desired isomer is less soluble than the impurities) can enhance separation.

    • Multiple Recrystallizations: Perform a second or even third recrystallization. While this will likely decrease the overall yield, it can significantly improve the purity of the final product.

Issue 3: The compound "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.

  • Solution:

    • Lower Boiling Point Solvent: Choose a solvent with a boiling point lower than the melting point of this compound.

    • Induce Crystallization: If the solution is supersaturated, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound to initiate crystallization.[1]

    • Slower Cooling: Allow the solution to cool more slowly to encourage the formation of a crystalline lattice rather than an amorphous oil.

Preparative HPLC

Issue 1: Co-elution or poor separation of isomeric peaks.

  • Possible Cause: The chosen stationary phase and/or mobile phase do not provide sufficient selectivity for the diisopropylbiphenyl isomers.

  • Solution:

    • Column Selection: For aromatic positional isomers, a Phenyl-Hexyl stationary phase is often more effective than a standard C18 column due to the potential for π-π interactions, which can enhance selectivity.[2][3][4]

    • Mobile Phase Optimization:

      • Organic Modifier: If using acetonitrile, switching to methanol (or vice versa) can alter the selectivity. Methanol can enhance π-π interactions with phenyl-based columns.[5]

      • Solvent Strength: Adjust the ratio of the organic modifier to the aqueous phase. A weaker mobile phase (higher aqueous content) will generally increase retention times and may improve resolution.

    • Temperature: Varying the column temperature can also affect selectivity.

Issue 2: Peak tailing.

  • Possible Cause: Secondary interactions between the analytes and the stationary phase, or column overload.

  • Solution:

    • Mobile Phase Additives: Adding a small amount of a competitive agent, like a buffer or an ion-pairing agent (if applicable), can sometimes reduce peak tailing.

    • Sample Concentration: Reduce the concentration of the sample being injected to avoid overloading the column.

    • Column Health: Ensure the column is not degraded or contaminated. Flushing the column or replacing it may be necessary.

Issue 3: High backpressure.

  • Possible Cause: Blockage in the HPLC system, often at the column inlet frit.

  • Solution:

    • Sample Filtration: Always filter samples through a 0.22 µm or 0.45 µm filter before injection to remove particulate matter.

    • Guard Column: Use a guard column to protect the analytical/preparative column from contaminants.

    • System Flush: Flush the system and column with a strong solvent to dissolve any precipitated material.

Data Presentation

Table 1: Qualitative Solubility of Diisopropylbiphenyl Isomers

SolventThis compound4,4'-Diisopropylbiphenyl3,3'-Diisopropylbiphenyl
HexaneHighly SolubleSolubleHighly Soluble
EthanolSolubleSparingly SolubleSoluble
MethanolSparingly SolubleVery Sparingly SolubleSparingly Soluble
AcetoneSolubleSolubleSoluble
TolueneHighly SolubleSolubleHighly Soluble

Note: This data is qualitative and based on general principles of "like dissolves like." Actual quantitative solubility can vary with temperature.

Table 2: Illustrative Purity of this compound after a Single Recrystallization

Solvent SystemInitial Purity (%)Purity after 1st Recrystallization (%)Approximate Yield (%)
Ethanol/Water (9:1)859570
Hexane859265
Methanol859750

Note: These values are for illustrative purposes to demonstrate the potential effectiveness of different solvent systems.

Table 3: Example HPLC Method Parameters and Expected Outcome

ParameterConditionRationale
Column Phenyl-Hexyl (e.g., 250 x 10 mm, 5 µm)Provides π-π interactions for enhanced selectivity of aromatic isomers.[2][3][4]
Mobile Phase Isocratic: 70% Methanol, 30% WaterMethanol enhances π-π interactions with the stationary phase.[5]
Flow Rate 4.0 mL/minAppropriate for a 10 mm ID preparative column.
Temperature 25 °CA starting point; can be optimized to improve selectivity.
Detection UV at 254 nmBiphenyl systems strongly absorb UV light.
Injection Volume 500 µL (of a 10 mg/mL solution)A typical loading for a preparative separation.
Expected Elution Order 1. 3,3'-DIPB, 2. 3,4'-DIPB, 3. 4,4'-DIPBBased on increasing polarity and interaction with the stationary phase.
Anticipated Purity >99% for collected fractionsWith appropriate fraction collection.

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Solvent Selection: Based on solubility data and small-scale trials, select a suitable solvent or solvent system (e.g., ethanol/water or methanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Protocol 2: Preparative HPLC Purification of this compound

  • System Preparation: Equilibrate the HPLC system with the chosen mobile phase (e.g., 70% Methanol in Water) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude this compound in the mobile phase or a compatible solvent to a known concentration (e.g., 10 mg/mL). Filter the sample through a 0.45 µm syringe filter.

  • Injection: Inject the prepared sample onto the Phenyl-Hexyl column.

  • Chromatography: Run the isocratic method as described in Table 3.

  • Fraction Collection: Collect fractions corresponding to the elution of the this compound peak.

  • Analysis of Fractions: Analyze the collected fractions for purity using analytical HPLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

Experimental_Workflow_Recrystallization start Crude 3,4'-DIPB dissolve Dissolve in Minimal Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal cool Slow Cooling & Crystallization dissolve->cool If no charcoal hot_filter Hot Filtration charcoal->hot_filter hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end Pure 3,4'-DIPB dry->end

Caption: Workflow for the purification of this compound by recrystallization.

Experimental_Workflow_Prep_HPLC start Crude 3,4'-DIPB prepare_sample Prepare & Filter Sample start->prepare_sample inject Inject onto Phenyl-Hexyl Column prepare_sample->inject separate Isocratic Elution (e.g., 70% MeOH) inject->separate collect Collect Fractions separate->collect analyze Analyze Fraction Purity (analytical HPLC) collect->analyze combine Combine Pure Fractions analyze->combine If pure evaporate Solvent Evaporation combine->evaporate end Pure 3,4'-DIPB evaporate->end

Caption: Workflow for the purification of this compound by preparative HPLC.

Troubleshooting_Logic_Recrystallization start Recrystallization Attempted check_crystals Crystals Formed? start->check_crystals no_crystals No Crystals check_crystals->no_crystals No yes_crystals Yes check_crystals->yes_crystals Yes too_much_solvent Too much solvent? no_crystals->too_much_solvent boil_off Boil off some solvent & re-cool too_much_solvent->boil_off Yes supersaturated Supersaturated? too_much_solvent->supersaturated No boil_off->start induce Induce crystallization (scratch/seed crystal) supersaturated->induce Yes induce->start check_purity Product Pure? yes_crystals->check_purity impure No check_purity->impure No pure Yes check_purity->pure Yes similar_solubility Similar isomer solubility? impure->similar_solubility change_solvent Change solvent system similar_solubility->change_solvent Yes recrystallize_again Recrystallize again similar_solubility->recrystallize_again No change_solvent->start recrystallize_again->start success Purification Successful pure->success

Caption: Troubleshooting logic for the recrystallization of this compound.

References

Troubleshooting guide for the synthesis of diisopropylbiphenyls

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Diisopropylbiphenyls

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diisopropylbiphenyls.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing diisopropylbiphenyls?

The most prevalent method for synthesizing diisopropylbiphenyls is through the Friedel-Crafts alkylation of biphenyl.[1] This electrophilic aromatic substitution reaction typically involves reacting biphenyl with an isopropylating agent, such as propylene or isopropyl alcohol, in the presence of a Lewis acid or solid acid catalyst.[2]

Q2: What are the primary challenges encountered during the synthesis of diisopropylbiphenyls via Friedel-Crafts alkylation?

The main challenges include:

  • Polyalkylation: The addition of the first isopropyl group activates the biphenyl ring, making it more susceptible to further alkylation. This leads to the formation of triisopropylbiphenyls and other higher alkylated byproducts, reducing the yield of the desired diisopropylbiphenyl.[3][4][5]

  • Isomer Formation: The isopropylation can occur at various positions on the biphenyl rings, resulting in a mixture of isomers (e.g., 4,4'-, 3,4'-, 2,4'-diisopropylbiphenyl).[2] Separating these isomers can be challenging due to their similar physical properties.

  • Carbocation Rearrangement: While less of an issue with isopropylation compared to longer alkyl chains, ensuring the stability of the isopropyl carbocation is important to prevent unwanted side reactions.[6]

Q3: How can I characterize the different isomers of diisopropylbiphenyl in my product mixture?

Gas chromatography-mass spectrometry (GC-MS) is an effective technique for identifying and quantifying the different isomers of diisopropylbiphenyl.[7][8][9] The isomers will have distinct retention times in the gas chromatogram, and their mass spectra will show characteristic fragmentation patterns, although they might be very similar. Comparing the obtained spectra with reference spectra from databases is crucial for accurate identification.

Troubleshooting Guide

Issue 1: Low Yield of Diisopropylbiphenyls and High Amount of Unreacted Biphenyl

Possible Cause:

  • Insufficient Catalyst Activity: The catalyst may be deactivated by moisture or other impurities.

  • Inadequate Reaction Temperature: The temperature may be too low for the reaction to proceed at an optimal rate.

  • Insufficient Alkylating Agent: The amount of propylene or isopropyl alcohol may not be sufficient to achieve the desired conversion.

Solutions:

  • Catalyst Activation: Ensure the catalyst is properly dried and activated before use. For solid catalysts like zeolites, calcination at high temperatures (e.g., 500°C) can be performed to remove adsorbed water and activate the acid sites.[2]

  • Optimize Reaction Temperature: Gradually increase the reaction temperature and monitor the conversion of biphenyl. Be aware that excessively high temperatures can lead to increased side reactions.

  • Increase Alkylating Agent Stoichiometry: While avoiding a large excess that could favor polyalkylation, ensure a sufficient molar ratio of the isopropylating agent to biphenyl.

Issue 2: Excessive Formation of Polyalkylation Products (Triisopropylbiphenyls and higher)

Possible Cause:

  • High Reactivity of the Mono- and Di-substituted Products: The initial alkylation products are more reactive than biphenyl itself.[3]

  • High Molar Ratio of Alkylating Agent to Biphenyl: A large excess of the isopropylating agent will drive the reaction towards higher degrees of substitution.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long can increase the extent of polyalkylation.

Solutions:

  • Use a Large Excess of Biphenyl: This is a common strategy to statistically favor the alkylation of the starting material over the more reactive products.[3]

  • Control Stoichiometry: Carefully control the molar ratio of the isopropylating agent to biphenyl.

  • Optimize Reaction Time: Monitor the reaction progress over time using techniques like GC to determine the optimal time to stop the reaction, maximizing the yield of diisopropylbiphenyls while minimizing polyalkylation.

Issue 3: Undesirable Isomer Distribution (e.g., low selectivity for 4,4'-diisopropylbiphenyl)

Possible Cause:

  • Choice of Catalyst: Different catalysts exhibit different selectivities for the formation of specific isomers. For instance, shape-selective catalysts like certain zeolites can favor the formation of the para-isomer due to steric hindrance within their pore structures.[2]

  • Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of the product distribution.

Solutions:

  • Catalyst Selection: Experiment with different catalysts. For example, mordenite and Y-type zeolites have been shown to influence the isomer ratio of diisopropylbiphenyls.[2] Shape-selective zeolites are often employed to enhance the yield of the 4,4'-isomer.

  • Temperature Optimization: Systematically vary the reaction temperature to find the optimal balance for the desired isomer selectivity.

Issue 4: Difficulty in Separating Diisopropylbiphenyl Isomers

Possible Cause:

  • Similar Physical Properties: The various isomers of diisopropylbiphenyl often have very close boiling points, making separation by simple distillation difficult.[10]

Solutions:

  • Fractional Distillation under Reduced Pressure: While challenging, careful fractional distillation may provide some enrichment of the isomers.

  • Crystallization: If one isomer is a solid at a certain temperature and present in a high enough concentration, fractional crystallization can be an effective purification method.

  • Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) can be employed for the separation of closely related isomers.[11]

  • Extractive Distillation: This technique, which involves the use of a separating agent to alter the relative volatilities of the components, has been used for separating similar isomers like diisopropylbenzenes and could potentially be adapted.[12]

Quantitative Data Presentation

The following table summarizes the effect of different catalysts on the synthesis of diisopropylbiphenyls, based on data from a patented method.[2]

CatalystReaction Temp. (°C)Propylene Pressure ( kg/cm ²)Biphenyl Conversion (%)Mono-isopropylbiphenyl (%)Di-isopropylbiphenyl (%)Tri-isopropylbiphenyl (%)4,4'-isomer in Di-fraction (%)
Mordenite2001051.243.151.85.155.3
Y-type Zeolite2001048.945.249.55.345.1
Silica-Alumina2502053.540.252.37.530.2

Experimental Protocols

General Protocol for Friedel-Crafts Isopropylation of Biphenyl

This protocol is a generalized procedure based on common practices for Friedel-Crafts alkylation.

Materials:

  • Biphenyl

  • Isopropylating agent (e.g., Propylene gas or 2-propanol)

  • Catalyst (e.g., Mordenite, Y-type Zeolite, or Silica-Alumina)

  • Solvent (optional, e.g., a high-boiling alkane)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Catalyst Activation: If using a solid acid catalyst, activate it by heating under vacuum or in a stream of inert gas to remove moisture. For example, zeolites can be calcined at around 500°C.[2]

  • Reaction Setup: In a suitable reactor equipped with a stirrer, condenser, and gas inlet/outlet, add biphenyl and the activated catalyst. If a solvent is used, add it at this stage.

  • Inert Atmosphere: Purge the reactor with an inert gas like nitrogen or argon.

  • Reaction Conditions: Heat the mixture to the desired reaction temperature (e.g., 200-250°C) under stirring.

  • Addition of Alkylating Agent: Introduce the isopropylating agent. If using propylene gas, it can be bubbled through the reaction mixture at a controlled pressure (e.g., 10-20 kg/cm ²).[2] If using 2-propanol, it can be added dropwise.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or GC-MS to determine the conversion of biphenyl and the product distribution.

  • Work-up: After the desired conversion is reached, cool the reaction mixture to room temperature.

  • Catalyst Removal: Separate the catalyst from the reaction mixture by filtration.

  • Product Isolation and Purification: Remove the solvent (if used) under reduced pressure. The crude product mixture can then be purified by fractional distillation, crystallization, or chromatography to isolate the desired diisopropylbiphenyl isomers.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Diisopropylbiphenyl Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis catalyst_prep Catalyst Activation reagents Charge Biphenyl & Catalyst catalyst_prep->reagents conditions Set Temperature & Pressure reagents->conditions alkylation Introduce Isopropylating Agent conditions->alkylation monitoring Monitor Reaction (GC/MS) alkylation->monitoring filtration Catalyst Filtration monitoring->filtration Reaction Complete solvent_removal Solvent Removal filtration->solvent_removal purification Purification (Distillation/Crystallization) solvent_removal->purification analysis Characterization (GC-MS, NMR) purification->analysis

Caption: A flowchart illustrating the key steps in the synthesis of diisopropylbiphenyls.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Decision Tree cluster_yield Low Yield? cluster_poly High Byproducts? cluster_isomer Incorrect Isomers? start Analyze Product Mixture (GC/MS) low_yield Low Diisopropylbiphenyl Yield start->low_yield check_biphenyl High Unreacted Biphenyl? low_yield->check_biphenyl Yes high_poly High Polyalkylation? low_yield->high_poly No solution_yield Increase Temp. Activate Catalyst Increase Alkylating Agent check_biphenyl->solution_yield Yes check_biphenyl->high_poly No solution_poly Use Excess Biphenyl Reduce Reaction Time Adjust Stoichiometry high_poly->solution_poly Yes wrong_isomer Undesired Isomer Ratio? high_poly->wrong_isomer No solution_isomer Change Catalyst Optimize Temperature wrong_isomer->solution_isomer Yes

Caption: A decision tree to guide troubleshooting during diisopropylbiphenyl synthesis.

References

Technical Support Center: Scaling Up the Synthesis of 3,4'-Diisopropylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the laboratory-scale synthesis and purification of 3,4'-Diisopropylbiphenyl. The content is structured in a question-and-answer format to directly address potential challenges and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the most scalable and economical method for synthesizing this compound in a laboratory setting?

A1: For laboratory-scale synthesis, a Kumada cross-coupling reaction is a highly effective and economical choice. This method involves the nickel- or palladium-catalyzed reaction of a Grignard reagent with an aryl halide. Specifically, the reaction would be between 3-isopropylphenylmagnesium bromide and 4-bromocumene or vice-versa. This approach is often preferred over Suzuki coupling for scalability in this context due to the direct use of the Grignard reagent, avoiding the additional step of preparing and purifying a boronic acid.

Q2: What are the primary isomeric impurities I should expect, and how can they be removed?

A2: The primary isomeric impurities are 4,4'-diisopropylbiphenyl and 3,3'-diisopropylbiphenyl, which can arise from homo-coupling of the Grignard reagents. Due to their similar boiling points, separation by fractional distillation is often inefficient. The recommended method for purification is fractional crystallization, which exploits differences in the melting points and solubilities of the isomers.

Q3: I am having trouble initiating the Grignard reagent formation. What should I do?

A3: Difficulty in initiating Grignard reagent formation is a common issue, almost always due to the presence of moisture or an oxide layer on the magnesium turnings. Ensure all glassware is rigorously flame-dried under an inert atmosphere. The magnesium turnings can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Crushing the magnesium turnings in a mortar and pestle immediately before use can also expose a fresh, reactive surface.

Q4: My Kumada coupling reaction is giving a low yield of the desired this compound and a significant amount of homo-coupled byproducts. How can I optimize the reaction?

A4: Low yields and homo-coupling can be minimized by controlling the reaction temperature and the rate of addition of the Grignard reagent. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) and adding the Grignard reagent slowly to the solution of the aryl halide and catalyst can favor the cross-coupling pathway. Ensure the catalyst is active and that the reaction is conducted under a strictly inert atmosphere to prevent oxidative side reactions.

Troubleshooting Guides

Problem 1: Grignard Reagent Formation Fails to Initiate or is Sluggish
Symptom Possible Cause(s) Recommended Solution(s)
No initial exotherm or disappearance of iodine color.1. Wet glassware or solvent. 2. Passivated magnesium surface. 3. Impure alkyl halide.1. Flame-dry all glassware under vacuum or in an oven at >120°C and cool under an inert atmosphere (N₂ or Ar). Use freshly distilled, anhydrous solvent. 2. Activate magnesium with a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings. 3. Purify the alkyl halide by distillation.
Reaction starts but then stops.Insufficient mixing or localized depletion of reactants.Ensure vigorous stirring to maintain contact between the reactants and the magnesium surface.
Problem 2: Low Yield of this compound in Kumada Coupling
Symptom Possible Cause(s) Recommended Solution(s)
TLC or GC-MS analysis shows significant unreacted starting materials.1. Inactive catalyst. 2. Insufficient reaction time or temperature. 3. Poor quality Grignard reagent.1. Use a fresh, high-quality nickel or palladium catalyst. 2. Monitor the reaction progress over a longer period or consider a modest increase in temperature (e.g., to 40-50 °C). 3. Titrate the Grignard reagent before use to determine its exact concentration and adjust stoichiometry accordingly.
High proportion of homo-coupled byproducts (e.g., 4,4'-diisopropylbiphenyl).1. Reaction temperature is too high. 2. Rapid addition of Grignard reagent. 3. Presence of oxygen.1. Maintain a lower reaction temperature (e.g., 0 °C to room temperature). 2. Add the Grignard reagent dropwise over an extended period. 3. Ensure the reaction is performed under a strictly inert atmosphere.
Problem 3: Difficulty in Purifying this compound
Symptom Possible Cause(s) Recommended Solution(s)
Product remains an oil and does not crystallize.Presence of isomeric impurities depressing the melting point.1. First, purify by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to remove polar impurities and potentially achieve partial separation of isomers. 2. Attempt fractional crystallization from a suitable solvent like methanol or ethanol at low temperatures.
Crystals are contaminated with other isomers after crystallization.Inefficient fractional crystallization.1. Perform multiple recrystallization steps. 2. Employ a slow cooling rate to allow for selective crystal growth of the desired isomer. 3. After initial crystallization, perform a "sweating" step by slightly increasing the temperature to melt the more impure liquid phase from the crystal surface.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromocumene

This protocol is adapted from a known procedure for the synthesis of 3-isopropylbromobenzene.

Materials:

  • 2-Bromo-4-isopropylaniline

  • 96% Ethanol

  • Concentrated Sulfuric Acid

  • Sodium Nitrite

  • Copper powder

  • Dichloromethane

  • Anhydrous Potassium Carbonate

Procedure:

  • In a flask, add 2-Bromo-4-isopropylaniline (1.0 eq.) to a mixture of 96% ethanol and concentrated sulfuric acid over 15 minutes.

  • Cool the reaction mixture to -5 °C with vigorous stirring.

  • Slowly add an aqueous solution of sodium nitrite (1.67 eq.) dropwise over 1 hour, maintaining the temperature at -5 °C.

  • Continue stirring at -5 °C for an additional 30 minutes.

  • Add copper powder to the mixture and reflux for 4 hours.

  • After the reaction is complete, filter the mixture and pour the filtrate into cold water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, dry over anhydrous potassium carbonate, and concentrate under reduced pressure.

  • Purify the residue by fractional distillation under reduced pressure to obtain 3-Bromocumene.[1]

Protocol 2: Kumada Coupling for the Synthesis of this compound

This is a general protocol for nickel-catalyzed Kumada coupling, adapted for the synthesis of this compound.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 4-Bromocumene

  • Anhydrous Tetrahydrofuran (THF)

  • 3-Bromocumene

  • [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp))

  • 2 M Hydrochloric acid

Procedure:

  • Grignard Reagent Formation:

    • Flame-dry a three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, then cool under an inert atmosphere.

    • Add magnesium turnings (1.2 eq.) and a small crystal of iodine.

    • In the dropping funnel, dissolve 4-bromocumene (1.2 eq.) in anhydrous THF.

    • Add a small portion of the 4-bromocumene solution to the magnesium. Once the reaction initiates (disappearance of iodine color, gentle reflux), add the remaining solution dropwise to maintain a steady reflux.

    • After the addition is complete, reflux for an additional 30-60 minutes. Cool to room temperature. The resulting 4-isopropylphenylmagnesium bromide solution is used in the next step.

  • Cross-Coupling Reaction:

    • In a separate flame-dried flask under an inert atmosphere, add NiCl₂(dppp) (0.5-2 mol%) and 3-bromocumene (1.0 eq.) dissolved in anhydrous THF.

    • Cool the mixture in an ice bath.

    • Slowly add the prepared Grignard reagent from the dropping funnel over 30-60 minutes.

    • After addition, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction in an ice bath and cautiously quench by the slow addition of 2 M HCl.

  • Work-up and Purification:

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography followed by fractional crystallization from methanol.

Quantitative Data Summary

The following tables provide typical quantitative data for the synthesis of this compound. Note that actual yields may vary depending on the specific reaction conditions and scale.

Table 1: Reagent Stoichiometry for Kumada Coupling

ReagentMolar Equivalents
3-Bromocumene1.0
4-Bromocumene1.2
Magnesium1.2
NiCl₂(dppp)0.01 (1 mol%)

Table 2: Typical Reaction Parameters and Yields

ParameterValue
Reaction Temperature0 °C to Room Temperature
Reaction Time12 - 24 hours
Expected Yield (after purification)60 - 80%
Purity (after crystallization)>98%

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_main_reaction Main Reaction cluster_purification Purification p1 Synthesis of 3-Bromocumene r1 Kumada Cross-Coupling p1->r1 p2 Formation of 4-isopropylphenylmagnesium bromide p2->r1 u1 Aqueous Work-up & Extraction r1->u1 Final Product: This compound u2 Column Chromatography u1->u2 Final Product: This compound u3 Fractional Crystallization u2->u3 Final Product: This compound end end u3->end Final Product: This compound

Caption: General experimental workflow for the synthesis of this compound.

kumada_cycle cluster_reactants Ni0 Ni(0)L₂ NiII_A Ar-Ni(II)(Br)L₂ NiII_B Ar-Ni(II)(Ar')L₂ NiII_A->NiII_B NiII_B->Ni0 Product This compound (Ar-Ar') NiII_B->Product Reductive Elimination ArBr 3-Bromocumene (Ar-Br) ArBr->NiII_A Oxidative Addition ArMgBr 4-isopropylphenyl- magnesium bromide (Ar'-MgBr) ArMgBr->NiII_B Transmetalation

Caption: Catalytic cycle of the Kumada cross-coupling reaction.

References

Validation & Comparative

A Comparative Analysis of 3,4'-Diisopropylbiphenyl and 4,4'-Diisopropylbiphenyl for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of isomeric differences is crucial for lead optimization and toxicological assessment. This guide provides a comparative overview of the physicochemical properties of 3,4'-Diisopropylbiphenyl and 4,4'-Diisopropylbiphenyl, supported by standardized experimental protocols.

This document summarizes the available data for this compound and its symmetric isomer, 4,4'-Diisopropylbiphenyl. While comprehensive experimental data for this compound is limited in publicly accessible literature, this guide presents the available information and outlines the necessary experimental methodologies to facilitate further research and a direct comparison.

Physicochemical Properties: A Side-by-Side Comparison

The structural difference between this compound and 4,4'-Diisopropylbiphenyl, arising from the alternative placement of an isopropyl group, is expected to influence their physical and biological properties. The following table summarizes the currently available data for these two isomers.

PropertyThis compound4,4'-Diisopropylbiphenyl
CAS Number 61434-46-618970-30-4
Molecular Formula C₁₈H₂₂C₁₈H₂₂
Molecular Weight 238.37 g/mol 238.37 g/mol
Melting Point Data not readily available49°C, 62-68°C, 66°C[1]
Boiling Point Data not readily available335°C[1]
Density Data not readily availablePredicted: 0.935 ± 0.06 g/cm³
Toxicological Data Not considered hazardous by the 2012 OSHA Hazard Communication Standard.[2]No significant acute toxicological data identified in literature search. Considered a hazardous substance according to OSHA 29 CFR 1910.1200.[1]
Pharmacological Activity Data not readily availableData not readily available

Experimental Protocols

To enable researchers to conduct their own comparative studies, the following are detailed protocols for determining key physicochemical and biological properties.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity.

Methodology:

  • Sample Preparation: A small amount of the crystalline compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block.

  • Heating: The sample is heated at a steady and slow rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance. A narrow melting point range (typically < 2°C) is indicative of a pure compound.

Determination of Boiling Point

The boiling point is a key physical constant for a liquid.

Methodology:

  • Apparatus Setup: A small quantity of the liquid is placed in a test tube. A thermometer is suspended in the test tube with the bulb just above the liquid surface. The test tube is fitted with a side arm connected to a condenser.

  • Heating: The test tube is gently heated in a heating mantle or an oil bath.

  • Observation: The temperature is recorded when the liquid begins to boil and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded atmospheric pressure.

Determination of Density

Density is a fundamental physical property that can be used for substance identification and to assess purity.

Methodology (for solids):

  • Mass Measurement: The mass of a sample of the solid is accurately determined using an analytical balance.

  • Volume Measurement (by displacement): A graduated cylinder is partially filled with a liquid in which the solid is insoluble. The initial volume is recorded. The weighed solid is then carefully added to the graduated cylinder, and the new volume is recorded. The difference between the two volumes represents the volume of the solid.

  • Calculation: The density is calculated by dividing the mass of the solid by its volume.

In Vitro Cytotoxicity Assay

This assay is fundamental in the early stages of drug discovery to assess the potential toxicity of a compound to cells.

Methodology (MTT Assay):

  • Cell Seeding: Human cancer cell lines (e.g., HeLa, HepG2) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of this compound and 4,4'-Diisopropylbiphenyl (typically from 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.

Structure-Activity Relationship Hypothesis

The differential positioning of the isopropyl groups in 3,4'- and 4,4'-diisopropylbiphenyl can lead to distinct biological activities. The asymmetric nature of the 3,4'-isomer may allow for more specific interactions with biological targets, such as enzyme active sites or receptor binding pockets, compared to the more symmetric and potentially less specific 4,4'-isomer. This hypothesis can be explored through the experimental protocols outlined above.

Structure-Activity Relationship Hypothesis Hypothetical Structure-Activity Relationship cluster_0 cluster_1 Isomer Isomer This compound This compound 4,4'-Diisopropylbiphenyl 4,4'-Diisopropylbiphenyl Asymmetric_Structure Asymmetric Structure This compound->Asymmetric_Structure Symmetric_Structure Symmetric Structure 4,4'-Diisopropylbiphenyl->Symmetric_Structure Specific_Binding Potential for Specific Target Binding Asymmetric_Structure->Specific_Binding Non-Specific_Binding Potential for Non-Specific Interactions Symmetric_Structure->Non-Specific_Binding Higher_Potency Hypothesized Higher Pharmacological Potency Specific_Binding->Higher_Potency Lower_Potency Hypothesized Lower Pharmacological Potency Non-Specific_Binding->Lower_Potency

Caption: Hypothetical structure-activity relationship based on isomerism.

Synthesis Workflow

The synthesis of diisopropylbiphenyl isomers generally involves the Friedel-Crafts alkylation of biphenyl with propylene. The specific isomer distribution is influenced by reaction conditions such as catalyst, temperature, and reaction time. The general workflow for the synthesis and purification of a specific isomer is outlined below.

Synthesis_Workflow General Synthesis and Purification Workflow Start Reactants Biphenyl + Propylene Start->Reactants Reaction Friedel-Crafts Alkylation (e.g., with AlCl₃ catalyst) Reactants->Reaction Mixture Mixture of Diisopropylbiphenyl Isomers Reaction->Mixture Separation Chromatographic Separation (e.g., Column Chromatography) Mixture->Separation Isomers Isolated Isomers (3,4'- and 4,4'-) Separation->Isomers Purification Recrystallization Isomers->Purification Final_Product Pure Isomer Purification->Final_Product End Final_Product->End

Caption: General workflow for the synthesis and purification of diisopropylbiphenyl isomers.

References

A Comparative Analysis of Diisopropylbiphenyl Isomers as High-Temperature Heat Transfer Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-temperature heat transfer fluids are critical components in a multitude of research and industrial applications, including pilot plants, pharmaceutical manufacturing, and specialty chemical production. The selection of an appropriate fluid is paramount to ensure operational efficiency, safety, and longevity of the equipment. Diisopropylbiphenyl (DIPB) isomers have emerged as a promising class of synthetic aromatic heat transfer fluids due to their excellent thermal stability. This guide provides a comparative study of diisopropylbiphenyl isomers and other commonly used heat transfer fluids, supported by available experimental data and standardized testing methodologies.

Executive Summary

Data Presentation: Thermophysical Properties

The following tables summarize the key thermophysical properties of a commercial diisopropylbiphenyl mixture, 4,4'-diisopropylbiphenyl, and two widely used high-temperature heat transfer fluids, Therminol® 66 and Dowtherm™ A. This data is essential for heat transfer calculations and system design.

Table 1: General and Thermal Properties

PropertyDiisopropylbiphenyl (Commercial Mixture)4,4'-DiisopropylbiphenylTherminol® 66 (Modified Terphenyl)Dowtherm™ A (Eutectic of Diphenyl Oxide/Biphenyl)
Appearance Clear, transparent liquidWhite to light yellow powder/crystalClear, pale yellow liquidColorless to light yellow liquid
Molecular Formula C18H22C18H22Not Applicable (Mixture)C12H10O / C12H10
Molecular Weight ( g/mol ) ~238.37238.37~252~166.2
Boiling Point (°C) 313 (Initial)335359257
Melting/Pour Point (°C) -4866-3212
Flash Point (°C, open cup) 175Not Available212118
Autoignition Temperature (°C) 422Not Available374599
Maximum Bulk Temperature (°C) 325Not Available345400
Maximum Film Temperature (°C) 355Not Available375425

Note: Data for the commercial diisopropylbiphenyl mixture is based on a product containing approximately 80% diisopropyl biphenyl and 20% triisopropyl biphenyl.[1]

Table 2: Density and Viscosity

PropertyDiisopropylbiphenyl (Commercial Mixture)4,4'-DiisopropylbiphenylTherminol® 66 (Modified Terphenyl)Dowtherm™ A (Eutectic of Diphenyl Oxide/Biphenyl)
Density at 20°C ( kg/m ³) 953.3935 (Predicted)~1008~1060
Kinematic Viscosity at 40°C (mm²/s) 12.1711.129.6Not Available
Kinematic Viscosity at 100°C (mm²/s) 2.50Not Available3.8Not Available

Note: Density for 4,4'-diisopropylbiphenyl is a predicted value.[2]

Table 3: Heat Capacity

FluidTemperature (°C)Specific Heat (kJ/kg·K)
4,4'-Diisopropylbiphenyl 1492.09
2042.30
2602.51
3162.72
Therminol® 66 251.58
1001.88
2002.21
3002.54
3452.70
Dowtherm™ A 251.57
1001.85
2002.19
3002.54
4002.90

Data for 4,4'-Diisopropylbiphenyl is derived from molar heat capacity data from the NIST WebBook.[3] Data for Therminol® 66 and Dowtherm™ A are typical values from manufacturer technical data sheets.[4][5]

Experimental Protocols

To ensure a standardized and objective comparison of heat transfer fluids, the following experimental methodologies, based on ASTM standards, are recommended.

Thermal Conductivity Measurement

Method: ASTM D2717 - Standard Test Method for Thermal Conductivity of Liquids.

This method employs a transient hot-wire technique. A thin platinum wire immersed in the liquid sample serves as both a heating element and a resistance thermometer.

Procedure:

  • A known electrical current is passed through the wire for a short duration, causing a rise in its temperature and the surrounding fluid.

  • The rate of temperature rise of the wire is measured by monitoring its change in resistance.

  • The thermal conductivity of the liquid is then calculated from the rate of temperature increase of the wire. The short measurement time is crucial to minimize the effects of natural convection.

Specific Heat Capacity Measurement

Method: ASTM E1269 - Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry (DSC).

This method determines the specific heat capacity by comparing the heat flow rate to a sample to that of a reference material with a known specific heat capacity.

Procedure:

  • A baseline is established by running the DSC with empty sample and reference pans.

  • A known mass of a reference material (e.g., sapphire) is heated at a controlled rate, and the heat flow is recorded.

  • The test is repeated with a known mass of the sample fluid under the same conditions.

  • The specific heat capacity of the sample is calculated by comparing its heat flow to that of the reference material.

Oxidative Stability Assessment

Method: Based on ASTM D2440 - Standard Test Method for Oxidation Stability of Mineral Insulating Oil.

This method provides an accelerated aging test to assess the resistance of the fluid to oxidation.

Procedure:

  • A sample of the heat transfer fluid is placed in a test cell with a copper catalyst.

  • The sample is heated to a specified temperature (e.g., 110°C) while oxygen is bubbled through it at a constant rate.

  • The test is run for a specified duration (e.g., 72 or 164 hours).

  • At the end of the test, the fluid is analyzed for the formation of sludge and acidic byproducts, which are indicators of oxidation.

Visualizations

Logical Workflow for Comparative Study

The following diagram illustrates the logical workflow for a comprehensive comparative study of heat transfer fluids.

G cluster_0 Fluid Selection cluster_1 Experimental Evaluation cluster_2 Data Analysis & Comparison cluster_3 Conclusion A Identify Candidate Fluids (DIPB Isomers, Alternatives) B Thermal Conductivity (ASTM D2717) A->B C Specific Heat Capacity (ASTM E1269) A->C D Oxidative Stability (e.g., ASTM D2440) A->D E Viscosity Measurement A->E F Tabulate Quantitative Data B->F C->F D->F E->F G Performance Comparison F->G H Recommendation of Optimal Fluid G->H

Caption: Logical workflow for the comparative evaluation of heat transfer fluids.

Signaling Pathway for Thermal Degradation

The following diagram illustrates a simplified signaling pathway for the thermal degradation of an organic heat transfer fluid.

G A High Temperature C Initiation: Bond Cleavage A->C B Organic Heat Transfer Fluid B->C D Free Radical Formation C->D E Propagation: Chain Reactions D->E F Formation of Low Boilers (Gases) E->F G Formation of High Boilers (Sludge) E->G H Termination E->H

Caption: Simplified pathway of thermal degradation in organic heat transfer fluids.

References

Spectroscopic Analysis: A Comparative Guide to 3,4'-Diisopropylbiphenyl and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic comparison of 3,4'-diisopropylbiphenyl and its structural analogs, including 2-isopropylbiphenyl, 4-isopropylbiphenyl, and 4,4'-diisopropylbiphenyl. The following sections detail the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic characteristics of these compounds, supported by experimental data and protocols. This information is crucial for the unambiguous identification, characterization, and purity assessment of these molecules in research and development settings.

Spectroscopic Data Comparison

The spectroscopic data for this compound and its analogs are summarized in the tables below, providing a clear comparison of their key spectral features.

¹H NMR Spectral Data
CompoundChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Assignment
This compound ~7.5-7.1m-Aromatic-H
~3.0sept~7.0CH(CH₃)₂
~1.3d~7.0CH(CH ₃)₂
2-Isopropylbiphenyl ~7.4-7.1m-Aromatic-H
~3.1sept~7.0CH(CH₃)₂
~1.2d~7.0CH(CH ₃)₂
4-Isopropylbiphenyl ~7.6-7.2m-Aromatic-H
~3.0sept~7.0CH(CH₃)₂
~1.3d~7.0CH(CH ₃)₂
4,4'-Diisopropylbiphenyl ~7.5d~8.0Aromatic-H
~7.3d~8.0Aromatic-H
~3.0sept~7.0CH(CH₃)₂
~1.3d~7.0CH(CH ₃)₂
¹³C NMR Spectral Data
CompoundChemical Shift (δ) [ppm]Assignment
This compound ~148-124Aromatic-C
~34C H(CH₃)₂
~24CH(C H₃)₂
2-Isopropylbiphenyl ~147-125Aromatic-C
~34C H(CH₃)₂
~24CH(C H₃)₂
4-Isopropylbiphenyl ~147-126Aromatic-C
~34C H(CH₃)₂
~24CH(C H₃)₂
4,4'-Diisopropylbiphenyl 146.9, 138.6, 126.8, 126.6Aromatic-C
33.8C H(CH₃)₂
24.1CH(C H₃)₂

Note: Specific chemical shifts for this compound are estimated. The aromatic region will show multiple distinct signals corresponding to the different carbon environments in the biphenyl system.

Mass Spectrometry Data (Electron Ionization)
CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z] (Relative Intensity)
This compound 238223 (100%), 181, 165
2-Isopropylbiphenyl 196181 (100%), 165
4-Isopropylbiphenyl 196181 (100%), 165
4,4'-Diisopropylbiphenyl 238223 (100%), 181, 165

The mass spectra of these compounds are characterized by a prominent molecular ion peak. A key fragmentation pathway involves the loss of a methyl group (-CH₃) to form the [M-15]⁺ ion, which is often the base peak. For the diisopropylbiphenyls, the base peak is typically observed at m/z 223, corresponding to the loss of a methyl radical.

Infrared (IR) Spectral Data
CompoundKey Absorption Bands (cm⁻¹)Assignment
This compound ~3050-3000C-H stretch (aromatic)
~2960-2870C-H stretch (aliphatic)
~1600, 1500C=C stretch (aromatic ring)
~830C-H bend (p-disubstituted ring)
~880, 780C-H bend (m-disubstituted ring)
2-Isopropylbiphenyl ~3060-3020C-H stretch (aromatic)
~2960-2870C-H stretch (aliphatic)
~1600, 1480C=C stretch (aromatic ring)
~750C-H bend (o-disubstituted ring)
4-Isopropylbiphenyl ~3050-3020C-H stretch (aromatic)
~2960-2870C-H stretch (aliphatic)
~1610, 1500C=C stretch (aromatic ring)
~830C-H bend (p-disubstituted ring)
4,4'-Diisopropylbiphenyl ~3050-3020C-H stretch (aromatic)
~2960-2870C-H stretch (aliphatic)
~1610, 1500C=C stretch (aromatic ring)
~830C-H bend (p-disubstituted ring)

The IR spectra of these compounds show characteristic absorptions for aromatic and aliphatic C-H stretching, as well as aromatic C=C stretching. The out-of-plane C-H bending vibrations in the 900-700 cm⁻¹ region are particularly useful for distinguishing between the different substitution patterns of the biphenyl rings.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh 5-10 mg of the biphenyl compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Spectral Width: 12 ppm.

  • Acquisition Time: 4 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 16.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: 240 ppm.

  • Acquisition Time: 1 second.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more, depending on sample concentration.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of CDCl₃ in the ¹³C spectrum.

  • Integrate the signals in the ¹H spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compounds.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

GC Conditions:

  • Column: HP-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the biphenyl compound in dichloromethane.

  • Dilute the stock solution to a final concentration of 10 µg/mL for analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecules.

Instrumentation: An FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

Sample Preparation:

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Ensure good contact between the sample and the crystal using the pressure clamp.

Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Potential Biological Signaling Pathway Interaction

Biphenyl and its derivatives have been reported to interact with the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The AhR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism and other cellular processes.

AhR_Signaling_Pathway cluster_nucleus Nucleus Biphenyl Diisopropylbiphenyl (Ligand) AhR_complex AhR-Hsp90-XAP2 (Inactive Cytosolic Complex) Biphenyl->AhR_complex Binds AhR_active Activated AhR AhR_complex->AhR_active Conformational Change AhR_ARNT AhR-ARNT Heterodimer AhR_active->AhR_ARNT Nucleus Nucleus AhR_active->Nucleus Translocation ARNT ARNT ARNT->AhR_ARNT ARNT->Nucleus DRE Dioxin Response Element (DRE) in DNA AhR_ARNT->DRE Binds Transcription Gene Transcription DRE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein CYP1A1, CYP1A2, etc. (Metabolizing Enzymes) mRNA->Protein Translation Metabolism Metabolism of Xenobiotics Protein->Metabolism

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation by a biphenyl ligand.

The diagram illustrates that upon binding of a ligand such as a diisopropylbiphenyl, the cytosolic AhR complex is activated. The activated AhR translocates to the nucleus, where it dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This heterodimer then binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, initiating their transcription. The resulting proteins, such as cytochrome P450 enzymes (e.g., CYP1A1, CYP1A2), are involved in the metabolism of xenobiotics.

Workflow for Spectroscopic Analysis

The logical workflow for the spectroscopic analysis and characterization of these biphenyl compounds is outlined below.

Spectroscopic_Workflow Sample Biphenyl Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR GCMS GC-MS Analysis Sample->GCMS FTIR FTIR Spectroscopy Sample->FTIR Structure Structural Information (Connectivity, Functional Groups) NMR->Structure MW_Frag Molecular Weight & Fragmentation Pattern GCMS->MW_Frag Func_Groups Functional Group Identification FTIR->Func_Groups Elucidation Complete Structure Elucidation Structure->Elucidation MW_Frag->Elucidation Func_Groups->Elucidation Comparison Comparison with Analogs Elucidation->Comparison

Caption: Workflow for the spectroscopic characterization of biphenyl compounds.

This workflow begins with the sample, which is subjected to parallel analysis by NMR, GC-MS, and FTIR. Each technique provides a unique piece of structural information: NMR elucidates the carbon-hydrogen framework, GC-MS provides the molecular weight and fragmentation pattern, and FTIR identifies the functional groups present. The data from all three techniques are then integrated for a complete and unambiguous structural elucidation of the target molecule, which can then be compared to its analogs.

A Comparative Guide to 3,4'-Diisopropylbiphenyl and Traditional Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis and drug development, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, process efficiency, and overall safety. While traditional solvents like toluene, xylene, and N-Methyl-2-pyrrolidone (NMP) have long been staples in the laboratory, the demand for high-performance alternatives with specific properties has led to the exploration of novel solvent systems. This guide provides an objective comparison of 3,4'-Diisopropylbiphenyl with these conventional solvents, supported by available data on their physical and chemical properties.

Executive Summary

Physical and Chemical Properties: A Tabular Comparison

The selection of a solvent is often dictated by its physical properties. The following tables summarize key data for this compound and traditional solvents.

Table 1: General and Physical Properties of Solvents

PropertyThis compoundTolueneXylene (mixed isomers)N-Methyl-2-pyrrolidone (NMP)
CAS Number 61434-46-6[2][3]108-88-3[2]1330-20-7872-50-4
Molecular Formula C18H22[2][3]C7H8C8H10C5H9NO
Molecular Weight ( g/mol ) 238.37[3][4]92.14[2]106.1699.13
Boiling Point (°C) ~335 (for 4,4'-isomer)[5]110.6[2][3]~138-144202
Melting Point (°C) 49 (for 4,4'-isomer)[5]-95[3]-47.4 to 13.3-24
Density (g/mL at 20°C) ~0.955[6]0.867[2]~0.8641.028
Flash Point (°C) 173 (closed cup, for diisopropyl biphenyl)[6]427-3291
Solubility in Water Insoluble0.05 g/100 mLInsolubleMiscible

Table 2: Solvent Performance-Related Properties

PropertyThis compoundTolueneXylene (mixed isomers)N-Methyl-2-pyrrolidone (NMP)
Viscosity (cP at 20°C) 11.1 mm²/s at 40°C (for diisopropyl biphenyl)[6]0.590.6-0.81.67
Vapor Pressure (mmHg at 20°C) Very low22~7-90.3
Thermal Stability Excellent[1]GoodGoodGood
Polarity NonpolarNonpolarNonpolarPolar aprotic

Performance in Chemical Synthesis

While specific yield comparisons for this compound in common organic reactions are not extensively documented in publicly available literature, its properties suggest its utility in specific applications.

High-Temperature Reactions: With a boiling point exceeding 300°C, this compound is an excellent candidate for reactions requiring high temperatures.[7][8] This is a significant advantage over toluene and xylene, whose lower boiling points may necessitate high-pressure equipment for certain transformations. Its excellent thermal stability ensures that the solvent itself does not decompose under harsh reaction conditions.[1]

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, particularly for the formation of C-C bonds.[9][10][11][12] Common solvents for this reaction include toluene, THF, and DMF.[13][14][15] The choice of solvent can significantly impact reaction yield and selectivity.[13][16] Given its nonpolar nature and high boiling point, this compound could potentially be a suitable solvent for Suzuki-Miyaura couplings, especially for high-temperature variations of the reaction. However, without direct experimental evidence, this remains a hypothesis.

Experimental Protocols

To facilitate a direct comparison of solvent performance in a reaction such as the Suzuki-Miyaura coupling, a standardized experimental protocol is essential.

General Experimental Protocol for Solvent Screening in a Suzuki-Miyaura Coupling Reaction:

  • Reactant Preparation: In a clean, dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K2CO3, 2.0 mmol).

  • Solvent Addition: Add the solvent to be tested (e.g., this compound, toluene, xylene, or NMP) to the reaction vessel to achieve a desired concentration (e.g., 0.1 M with respect to the aryl halide).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 0.02 mmol, 2 mol%) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100°C) and stir for a specified time (e.g., 12 hours).

  • Work-up and Analysis: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Yield Determination: The yield of the desired product is determined by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) using an internal standard, or by isolation and purification of the product followed by gravimetric analysis.

Visualizing Experimental Workflow

The following diagram illustrates a generalized workflow for evaluating the performance of different solvents in a chemical reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison Reactants Select Reactants (Aryl Halide, Boronic Acid, Base) Setup Set up Parallel Reactions (Identical conditions except for solvent) Reactants->Setup Solvents Select Solvents for Comparison (3,4'-DIPB, Toluene, Xylene, NMP) Solvents->Setup Catalyst Select Catalyst Catalyst->Setup Heating Heat and Stir (Controlled Temperature and Time) Setup->Heating Workup Reaction Work-up (Quenching, Extraction) Heating->Workup Analysis Product Analysis (GC, HPLC, NMR) Workup->Analysis Yield Determine Yield and Purity Analysis->Yield Data Tabulate and Compare Results Yield->Data Conclusion Draw Conclusions on Solvent Performance Data->Conclusion

Caption: Workflow for Comparative Solvent Performance Evaluation.

Conclusion

This compound presents itself as a specialized solvent with distinct advantages in high-temperature applications due to its high boiling point, high flash point, and excellent thermal stability. While it is a nonpolar solvent similar to toluene and xylene, its significantly lower volatility offers a greater margin of safety and potentially better process control in high-temperature synthesis. In contrast, NMP is a polar aprotic solvent with broad solvency, but its lower boiling point and associated safety considerations may limit its use in very high-temperature applications.

For researchers and professionals in drug development, this compound should be considered a viable alternative to traditional solvents when thermal stability and low volatility are paramount. Further experimental investigation is warranted to fully elucidate its performance in a wider range of chemical transformations, including popular cross-coupling reactions, to expand its application profile.

References

A Comparative Guide to the Thermal Stability of Alkylated Biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal stability of various alkylated biphenyls, supported by experimental data from thermogravimetric analysis (TGA). Understanding the thermal stability of these compounds is crucial for their application in high-temperature environments, such as in heat transfer fluids, and for assessing the shelf life and degradation pathways of pharmaceuticals and other advanced materials incorporating the biphenyl moiety.

Introduction to Thermal Stability of Alkylated Biphenyls

Biphenyl and its alkylated derivatives are known for their robust chemical nature and high thermal stability. The addition of alkyl groups to the biphenyl core can, however, influence its decomposition temperature. Factors such as the number, size, and isomeric position of the alkyl substituents play a significant role in the overall thermal performance of the molecule. This guide will explore these relationships through a comparative analysis of available experimental data. In general, biphenyl-based compounds are recognized for their superior thermal stability compared to other hydrocarbons, making them suitable for high-temperature applications. For instance, eutectic mixtures of biphenyl and diphenyl oxide are utilized as heat transfer fluids at temperatures up to 400°C.

Comparative Thermal Stability Data

The thermal stability of a compound is commonly evaluated using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. The onset temperature of decomposition, or the temperature at which a specific percentage of mass loss occurs (e.g., 5% or 10%), is a key indicator of thermal stability.

The following table summarizes the available TGA data for a selection of alkylated biphenyls.

Compound NameAlkyl Substituent(s)Onset Decomposition Temperature (°C)Temperature for 5% Mass Loss (T5%) (°C)Comments
Biphenyl (unsubstituted)None~143Not specifiedThe initial mass loss is attributed to the start of decomposition. The maximum decomposition temperature (Tmax) was observed at 160.97°C.[1][2]
4-tert-Butylbiphenyl4-tert-Butyl>430Not specifiedThermal transformations, including cracking and isomerization, were studied in the range of 430–490°C (703–763 K), indicating the onset of instability in this temperature range.[3]
4,4'-di-tert-Butylbiphenyl4,4'-di-tert-Butyl>430Not specifiedSimilar to the mono-substituted counterpart, thermal transformations were observed between 430–490°C (703–763 K).
Carbazole-based Biphenyl Derivative (CBPPO)Complex Substituent460Not specifiedThis is a complex derivative where the biphenyl core is part of a larger molecular structure designed for organic light-emitting diodes (OLEDs). The high decomposition temperature reflects the stability of the overall molecule.
Carbazole-based Biphenyl Derivative (CBPmBI)Complex Substituent494Not specifiedSimilar to CBPPO, this is a large, complex molecule with a biphenyl core, exhibiting very high thermal stability.

Note: Direct, side-by-side comparative TGA data for a systematic series of simple alkylated biphenyls (e.g., mono-, di-, tri-ethylbiphenyls) is limited in the reviewed literature. The data presented is compiled from studies on individual or small groups of related compounds.

Experimental Protocols

The data presented in this guide is primarily derived from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following are generalized experimental protocols for these techniques, based on standard practices for the thermal analysis of organic compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

  • Sample Preparation: A small amount of the alkylated biphenyl sample (typically 2-10 mg) is accurately weighed and placed into a TGA crucible (pan), commonly made of alumina or platinum.

  • Instrumentation: The crucible is placed on a sensitive microbalance within a furnace of the TGA instrument.

  • Atmosphere: An inert gas, typically nitrogen or argon, is purged through the furnace at a constant flow rate (e.g., 20-100 mL/min) to prevent oxidative degradation.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10 or 20°C/min).

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature and time.

  • Data Analysis: The resulting TGA curve plots the percentage of initial mass versus temperature. The onset temperature of decomposition is often determined by the intersection of tangents to the baseline and the decomposition slope. The temperatures for 5% (T5%) or 10% (T10%) mass loss are also commonly reported as measures of thermal stability. The first derivative of the TGA curve (DTG curve) can be plotted to identify the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as a function of temperature or time, providing information on thermal transitions such as melting, crystallization, and glass transitions.

Methodology:

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is weighed and hermetically sealed in a DSC pan, usually made of aluminum. An empty, sealed pan is used as a reference.

  • Instrumentation: The sample and reference pans are placed in the DSC cell.

  • Atmosphere: An inert atmosphere is maintained, similar to TGA.

  • Temperature Program: The sample and reference are subjected to a controlled temperature program, which can include heating, cooling, and isothermal segments. A typical heating rate is 10°C/min.

  • Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis: The resulting DSC thermogram plots heat flow versus temperature. Endothermic events (like melting) and exothermic events (like crystallization or some decomposition processes) appear as peaks. The melting point is typically taken as the onset or peak temperature of the melting endotherm.

Influence of Alkyl Substitution on Thermal Stability

The following diagram illustrates the logical relationship between the structural features of alkylated biphenyls and their resulting thermal stability.

G Factors Influencing Thermal Stability of Alkylated Biphenyls cluster_0 Structural Features cluster_1 Substitution Pattern cluster_2 Molecular Properties cluster_3 Outcome Biphenyl Biphenyl Core Bond_Strength C-C Bond Strength Biphenyl->Bond_Strength High intrinsic stability of aromatic rings Alkyl_Group Alkyl Substituent Number Number of Groups (Mono-, Di-, Poly-) Alkyl_Group->Number Position Positional Isomerism (ortho, meta, para) Alkyl_Group->Position Size Size/Branching of Group (Methyl, Ethyl, tert-Butyl) Alkyl_Group->Size Steric_Hindrance Steric Hindrance Number->Steric_Hindrance Position->Steric_Hindrance Symmetry Molecular Symmetry Position->Symmetry Size->Bond_Strength Weaker C-C bonds in branched groups Size->Steric_Hindrance Thermal_Stability Thermal Stability (Decomposition Temperature) Bond_Strength->Thermal_Stability Steric_Hindrance->Thermal_Stability Can increase or decrease stability Symmetry->Thermal_Stability Affects crystal packing and melting point

Caption: Relationship between alkyl substitution patterns and the thermal stability of biphenyls.

Conclusion

The available data indicates that alkylated biphenyls are a class of compounds with generally high thermal stability. The introduction of alkyl groups, particularly bulky ones like tert-butyl, appears to maintain or even enhance this stability, with decomposition temperatures well above 400°C. However, a systematic, comparative study across a broader range of simple alkyl substituents is needed to fully elucidate the structure-stability relationships. The experimental protocols for TGA and DSC provide a standardized framework for conducting such future investigations. For professionals in drug development and materials science, the inherent stability of the alkylated biphenyl scaffold is a significant advantage, though the specific substitution pattern must be considered for high-temperature processing or long-term storage applications.

References

Validating the Purity of 3,4'-Diisopropylbiphenyl: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount. This guide provides a comprehensive comparison of analytical techniques for validating the purity of 3,4'-Diisopropylbiphenyl, a versatile aromatic hydrocarbon. We present supporting experimental data and detailed protocols to assist in the selection of the most appropriate analytical methodology.

Comparison of Key Analytical Techniques

The purity of this compound can be assessed using several analytical techniques, each with its own strengths and limitations. The choice of technique will depend on the specific requirements of the analysis, such as the need for quantitative data, structural confirmation, or high throughput.

TechniquePrincipleInformation ObtainedSensitivitySample RequirementsProsCons
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.Purity (%), quantitative analysis of impurities, separation of isomers.High (ng to pg range)Soluble in mobile phase, ~1 mg/mLExcellent for quantitative analysis, robust, can separate non-volatile and thermally labile impurities.May require method development to achieve optimal separation of all isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and partitioning between a stationary phase and a carrier gas, followed by mass-based detection.Identification of volatile impurities, structural elucidation of unknowns, purity assessment.Very high (pg to fg range)Volatile and thermally stable, ~1 mg/mLHigh resolving power, provides structural information from mass spectra, extensive libraries for compound identification.Not suitable for non-volatile or thermally labile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.Unambiguous structural confirmation, identification and quantification of impurities with distinct signals.Moderate (µg to mg range)Soluble in deuterated solvent, ~5-10 mgProvides detailed structural information, can be quantitative (qNMR), non-destructive.Lower sensitivity compared to chromatographic methods, complex spectra for mixtures.

Potential Impurities in this compound

The synthesis of this compound, typically through Friedel-Crafts alkylation of biphenyl, can lead to the formation of several impurities. Awareness of these potential byproducts is crucial for developing effective analytical methods for their detection and quantification.

ImpurityStructurePotential Origin
4,4'-Diisopropylbiphenyl IsomerIsomerization during synthesis.
3,3'-Diisopropylbiphenyl IsomerIsomerization during synthesis.
Monoisopropylbiphenyls Incomplete reactionIncomplete alkylation of biphenyl.
Triisopropylbiphenyls Over-reactionOver-alkylation of biphenyl.
Oxidation Products (e.g., ketones, alcohols) DegradationOxidation of the isopropyl groups.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are starting points and may require optimization based on the specific instrumentation and sample matrix.

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method suitable for the separation of this compound from its isomers and other related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A biphenyl stationary phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size) is recommended for its alternative selectivity for aromatic compounds compared to standard C18 columns.[1][2]

  • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water. A typical starting point is 65% acetonitrile and 35% water.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Prepare a sample solution of this compound in the mobile phase at a concentration of approximately 0.2 mg/mL.[3]

  • Injection Volume: 10 µL.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the identification and quantification of volatile impurities in this compound.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 40 to 400.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane or hexane.

  • Data Analysis: Identify impurities by comparing their mass spectra to a reference library (e.g., NIST). Quantify using an internal standard if necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a method for the structural confirmation and purity assessment of this compound.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Chloroform-d (CDCl3) is a common solvent for this type of compound.

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of the deuterated solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Expected chemical shifts (δ) in CDCl3: Aromatic protons will appear in the range of 7.0-7.6 ppm. The methine protons of the isopropyl groups will be a septet around 3.0 ppm, and the methyl protons will be a doublet around 1.3 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected chemical shifts (δ) in CDCl3: Aromatic carbons will be in the range of 120-150 ppm. The methine carbon of the isopropyl group will be around 34 ppm, and the methyl carbons will be around 24 ppm.

  • Data Analysis: Purity can be estimated by comparing the integrals of the signals corresponding to the main compound with those of any impurity signals. The use of an internal standard of known purity and concentration allows for quantitative NMR (qNMR) analysis.

Purity Validation Workflow

The following diagram illustrates a logical workflow for validating the purity of a new batch of this compound.

Purity_Validation_Workflow cluster_0 Initial Assessment cluster_1 Quantitative Purity Analysis cluster_2 Data Evaluation and Decision cluster_3 Outcome start Receive New Batch of this compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr Structural Confirmation hplc HPLC with UV Detection nmr->hplc Primary Quantitative Method gcms GC-MS nmr->gcms Volatile Impurity Profile data_eval Compare results to specifications (Purity > 99%?) hplc->data_eval gcms->data_eval pass Batch Approved data_eval->pass Yes fail Batch Rejected (Further Investigation) data_eval->fail No

Caption: Workflow for the purity validation of this compound.

Comparison with an Alternative: 4,4'-Diisopropylbiphenyl

While this compound is a valuable compound, its performance can be compared to its isomers, such as 4,4'-Diisopropylbiphenyl, which may be used in similar applications like heat transfer fluids or as a chemical intermediate.

PropertyThis compound4,4'-DiisopropylbiphenylSignificance
Molecular Formula C₁₈H₂₂C₁₈H₂₂Identical
Molecular Weight 238.37 g/mol 238.37 g/mol Identical
Symmetry AsymmetricSymmetricAffects physical properties like melting point and crystal packing.
Melting Point Liquid at room temperatureHigher melting point solidImportant for applications requiring a specific physical state.
Boiling Point SimilarSimilarBoth are high-boiling liquids.
Potential Applications Heat transfer fluid, solvent, chemical intermediateHeat transfer fluid, solvent, chemical intermediateLargely overlapping applications.

The choice between these isomers would depend on the specific physical properties required for a given application. The analytical techniques described in this guide are equally applicable to the purity validation of 4,4'-Diisopropylbiphenyl and other isomers.

References

Uncharted Territory: The Catalytic Cross-Reactivity of 3,4'-Diisopropylbiphenyl Remains Undocumented in Public Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the catalytic applications of biphenyl-derived ligands, a comprehensive review of publicly available scientific literature and patent databases reveals a significant knowledge gap concerning the cross-reactivity and performance of 3,4'-Diisopropylbiphenyl in catalytic systems. Despite the well-established importance of substituted biphenyl scaffolds as ligands in a variety of cross-coupling reactions, no specific experimental data, performance metrics, or detailed protocols for the use of this compound as a ligand were found.

While the field of catalysis extensively utilizes bulky and electron-rich biphenyl phosphine ligands to enhance the efficiency of reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, the specific isomer this compound appears to be an unexplored entity in this context. Commonly cited high-performance ligands in these systems include structures with substitution at the ortho and ortho' positions of the biphenyl backbone, which are known to influence the steric and electronic properties of the catalyst, ultimately impacting its activity and selectivity.

The absence of performance data—such as reaction yields, selectivity, and turnover numbers—for this compound makes a direct comparison with other established ligands impossible. Chemical databases confirm the existence and basic physicochemical properties of this compound and its various isomers, but they do not provide any insights into their potential applications in catalysis.

This lack of information presents both a challenge and an opportunity for the research community. While it is not currently possible to provide a data-driven comparison guide on the catalytic performance of this compound, this highlights a novel area for investigation. Future research could focus on the synthesis of phosphine derivatives of this compound and their subsequent evaluation in common palladium-catalyzed cross-coupling reactions. Such studies would be essential to determine if the unique substitution pattern of this ligand offers any advantages over existing catalytic systems.

For scientists and professionals in drug development, the exploration of novel ligands is crucial for optimizing synthetic routes to complex molecules. The unique steric and electronic profile of this compound could potentially lead to new catalytic activities or selectivities. However, until such research is conducted and published, any discussion of its performance in catalytic systems would be purely speculative.

Researchers interested in this area are encouraged to undertake foundational studies to characterize the catalytic behavior of this compound. Such work would be a valuable contribution to the field of organometallic chemistry and catalyst development.

Performance Benchmarking of Diisopropylbiphenyl Isomers in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of diisopropylbiphenyl, a versatile aromatic hydrocarbon, in its primary industrial applications as a high-temperature heat transfer fluid and a specialized solvent. Due to the prevalence of isomeric mixtures in commercial products, this guide will focus on the properties of these mixtures while also referencing available data for specific isomers where possible.

While the biphenyl scaffold is of significant interest in medicinal chemistry, it is important to note that, based on currently available information, 3,4'-Diisopropylbiphenyl has not been specifically identified or extensively studied for applications in drug development, and no associated signaling pathway interactions have been documented. The focus of this guide, therefore, remains on its established industrial uses.

Performance as a High-Temperature Heat transfer Fluid

Diisopropylbiphenyl is valued as a synthetic heat transfer fluid due to its excellent thermal stability at high temperatures. It is often used in non-pressurized, liquid-phase systems. Commercial products are typically mixtures of diisopropylbiphenyl and triisopropylbiphenyl isomers, which enhances their performance profile.[1][2]

Comparative Data of High-Temperature Heat Transfer Fluids

The following table compares the typical properties of a commercial diisopropylbiphenyl-based heat transfer fluid with other common synthetic heat transfer fluids.

PropertyDiisopropylbiphenyl Mixture (Typical)Hydrogenated Terphenyls (Typical)Dibenzyl Toluene (Typical)
Recommended Max. Bulk Temperature (°C) 325[1]345350[3]
Max. Film Temperature (°C) 355[1]375380
Pour Point (°C) -48[1]-30-35
Flash Point (Open Cup, °C) 175[1]>190>200
Autoignition Temperature (°C) 422[1]>400>450
Kinematic Viscosity @ 40°C (mm²/s) 12.17[1]~27~18
Kinematic Viscosity @ 100°C (mm²/s) 2.50[1]~4.5~3.5
Density @ 20°C ( kg/m ³) 953.3[1]~980~1030

Note: The data presented are typical values and may vary between specific commercial products.

Experimental Protocols: Heat Stability Testing

A key performance indicator for heat transfer fluids is their thermal stability. A common method to evaluate this is through long-term heat stability tests.

Objective: To determine the rate of thermal degradation of the fluid under controlled high-temperature conditions.

Apparatus:

  • High-pressure autoclave or sealed ampoules

  • Inert atmosphere (e.g., nitrogen)

  • High-temperature oven or furnace with precise temperature control

  • Gas chromatograph (GC) for analyzing degradation products

Procedure:

  • A known quantity of the heat transfer fluid is placed into the autoclave or ampoule.

  • The container is purged with an inert gas (e.g., nitrogen) to remove oxygen, which can accelerate degradation.

  • The sealed container is placed in a high-temperature oven set to the desired test temperature (e.g., 350°C).[1]

  • The fluid is heated for a specified duration (e.g., 1000 hours).[1]

  • At regular intervals, samples are carefully extracted and analyzed using gas chromatography to quantify the amount of degradation (high and low boiling point byproducts).

  • The deterioration rate is calculated as the percentage of the original fluid that has degraded over time.[1]

Logical Workflow for Heat Transfer Fluid Selection

The selection of an appropriate heat transfer fluid is a critical decision based on multiple operational parameters.

A Define Operating Temperature Range B Liquid or Vapor Phase System? A->B C Evaluate Thermal Stability Data B->C D Consider Viscosity and Pumpability C->D E Assess Safety Profile (Flash Point, Toxicity) D->E F Compare Costs and Fluid Lifespan E->F G Select Optimal Heat Transfer Fluid F->G

Workflow for Heat Transfer Fluid Selection

Performance as a High Boiling Point Solvent

Diisopropylbiphenyl is utilized as a high boiling point, nonpolar solvent in various applications, including carbonless copy paper and as a solvent for ceramic inks and coatings.[4][5][6] Its low volatility, good thermal stability, and ability to dissolve a wide range of organic compounds are key advantages in these applications.[6]

Comparative Data of Solvents for Carbonless Copy Paper

The performance of a solvent in carbonless copy paper is critical for achieving clear and rapid color development.

PropertyDiisopropylbiphenylDiisopropylnaphthaleneKerosene
Odor Low/Odorless[5]Low/OdorlessCharacteristic
Viscosity Proper for application[5]Generally lowLow
Solvent Power for Dyes Strong[5]GoodVariable
Boiling Point Range (°C) HighHigh150-275
Environmental Concerns Lower than PCBsLower than PCBsVOC emissions
Experimental Protocols: Evaluation of Solvent Performance in Carbonless Copy Paper

Objective: To assess the color development speed and intensity of a microencapsulated dye in a given solvent.

Materials:

  • Color-forming dye (e.g., crystal violet lactone)

  • Solvent to be tested (e.g., diisopropylbiphenyl)

  • Microencapsulation materials (e.g., gelatin, synthetic polymers)

  • Coated back (CB) paper with microcapsules

  • Coated front (CF) paper with a developer (e.g., acid clay)

  • Pressure application device (e.g., calender)

  • Densitometer or colorimeter

Procedure:

  • Prepare a solution of the color-forming dye in the test solvent.

  • Microencapsulate the dye solution using an appropriate method (e.g., coacervation, interfacial polymerization).

  • Coat the back of a base paper sheet with the microcapsules to create the CB sheet.[7][8]

  • Place the CB sheet in contact with a CF sheet.

  • Apply a standardized pressure to the paper set to rupture the microcapsules.

  • Measure the color intensity on the CF sheet at specific time intervals (e.g., 30 seconds, 1 minute, 5 minutes) using a densitometer.

  • Compare the color development rate and final density to that of standard solvents.

Synthesis of Diisopropylbiphenyl

Diisopropylbiphenyl is typically produced through the Friedel-Crafts alkylation of biphenyl with propylene. This process results in a mixture of mono-, di-, and tri-isopropylbiphenyl isomers.[9] The specific isomer distribution, including the proportion of this compound, can be influenced by the choice of catalyst and reaction conditions. Subsequent purification steps like distillation and crystallization can be used to isolate specific isomers or enrich the mixture in desired components.[9]

Biphenyl Biphenyl Reaction Friedel-Crafts Alkylation Biphenyl->Reaction Propylene Propylene Propylene->Reaction Catalyst Acid Catalyst (e.g., Silica-Alumina) Catalyst->Reaction Mixture Isomeric Mixture (Mono-, Di-, Tri-isopropylbiphenyls) Reaction->Mixture Purification Purification (Distillation, Crystallization) Mixture->Purification Product Diisopropylbiphenyl Product Purification->Product

General Synthesis of Diisopropylbiphenyl

Conclusion

Diisopropylbiphenyl, primarily as an isomeric mixture, serves as a reliable and cost-effective fluid for high-temperature heat transfer and as a high-performance solvent in specialized applications. Its favorable thermal stability, low volatility, and strong solvency make it a viable alternative to other synthetic fluids and solvents. For researchers and professionals, the choice between diisopropylbiphenyl and its alternatives will depend on the specific requirements of the application, including operating temperature, material compatibility, and cost-performance targets. While the biphenyl core is a common motif in drug discovery, there is currently no specific research pointing to a role for this compound in pharmaceutical or biological applications.

References

Comparative analysis of synthesis routes for diisopropylbiphenyl isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Diisopropylbiphenyl Isomers

The synthesis of diisopropylbiphenyl (DIPB) isomers is a significant area of research in industrial chemistry, driven by the demand for specific isomers, particularly 4,4'-diisopropylbiphenyl, which serves as a key intermediate in the production of high-performance polymers and liquid crystals.[1][2] The primary industrial route to DIPB is the Friedel-Crafts alkylation of biphenyl with propylene or an isopropylating agent like isopropyl alcohol.[3][4] This guide provides a comparative analysis of different synthesis routes, focusing on the catalysts employed, the resulting isomer distributions, and the reaction conditions, supported by experimental data.

Catalytic Systems in Diisopropylbiphenyl Synthesis

The choice of catalyst is paramount in directing the regioselectivity of the biphenyl isopropylation. While traditional Friedel-Crafts catalysts like aluminum chloride can be used, modern approaches predominantly utilize solid acid catalysts, especially zeolites, due to their shape-selective properties, reusability, and reduced environmental impact.[1][5]

Zeolite Catalysts: A Focus on Shape-Selectivity

Zeolites are microporous aluminosilicates with well-defined channel and cage structures that can sterically hinder the formation of bulky isomers within their pores.[6][7] This "shape-selectivity" is crucial for maximizing the yield of the desired linear 4,4'-diisopropylbiphenyl isomer over its more sterically demanding counterparts (e.g., 3,3'-, 3,4'-, 2,4'-DIPB).[8]

Several types of zeolites have been investigated for this reaction, with their performance being highly dependent on their pore dimensions and acid site characteristics.

  • Mordenite (MOR): Mordenite, with its 12-membered ring straight channels, has demonstrated high selectivity for 4,4'-diisopropylbiphenyl.[6][8] The pore structure of mordenite is sufficiently narrow to favor the formation of the least bulky 4,4'-isomer while restricting the transition states of larger isomers.[6]

  • H-[Al]-SSZ-24 (AFI Topology): This zeolite, with its straight 12-membered ring channels, also exhibits excellent shape-selectivity for 4,4'-diisopropylbiphenyl.[9] The selectivity, however, can be temperature-dependent, with higher temperatures potentially leading to isomerization and a decrease in 4,4'-DIPB selectivity.[9]

  • Y-type Zeolites (FAU): Large-pore zeolites like Y-type zeolites have also been studied.[1][10] However, their larger pore size can lead to lower selectivity for the 4,4'-isomer compared to mordenite, as they can accommodate the formation of bulkier isomers.[8]

  • Beta Zeolites (BEA): Similar to Y-type zeolites, Beta zeolites possess a three-dimensional large-pore system, which generally results in lower shape-selectivity for the linear diisopropylbiphenyl isomer.[1]

Other Solid Acid Catalysts

Besides zeolites, other solid acid catalysts have been explored:

  • Silica-Alumina: Amorphous silica-alumina is a less selective catalyst compared to zeolites, typically resulting in a mixture of various diisopropylbiphenyl isomers.[10]

  • Superacidic Mesoporous Catalysts: A novel superacidic mesoporous catalyst, UDCaT-4, which is a synergistic combination of persulfated alumina and zirconia with hexagonal mesoporous silica, has been reported for the alkylation of biphenyl with isopropanol.[1]

Comparative Performance of Catalysts

The effectiveness of different catalysts can be compared based on biphenyl conversion and the selectivity for the desired 4,4'-diisopropylbiphenyl isomer. The following table summarizes representative data from the literature.

CatalystAlkylating AgentTemperature (°C)Biphenyl Conversion (%)4,4'-DIPB Selectivity (%)Reference
Mordenite (MOR)Propene250High~85[8]
H-[Al]-SSZ-24 (AFI)Propene150-250High70-80[9]
Y-type ZeolitePropyleneNot SpecifiedHighLower than MOR[1][10]
Beta ZeolitePropyleneNot SpecifiedHighLower than MOR[1]
Silica-AluminaPropyleneNot SpecifiedNot SpecifiedLow[10]

Experimental Protocol: Synthesis of Diisopropylbiphenyl using H-[Al]-SSZ-24 Zeolite

The following is a representative experimental protocol for the isopropylation of biphenyl using a zeolite catalyst, based on procedures described in the literature.[9]

Materials:

  • Biphenyl (BP)

  • H-[Al]-SSZ-24 zeolite catalyst

  • Propene

  • Nitrogen (for purging)

  • Toluene (for dilution)

Equipment:

  • 100-mL SUS-316 autoclave

  • Heating mantle with temperature controller

  • Pressure gauge

  • Magnetic stirrer

  • Filtration apparatus

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Charge the autoclave with 50 mmol of biphenyl and 0.25 g of the H-[Al]-SSZ-24 zeolite catalyst.

  • Purge the autoclave with nitrogen gas to remove air.

  • Heat the autoclave to the desired reaction temperature (e.g., 200 °C) with stirring.

  • Once the temperature is stable, introduce propene into the autoclave to a pressure of 0.8 MPa.

  • Maintain the constant pressure of propene throughout the reaction for a specified time (e.g., 4 hours).

  • After the reaction is complete, cool the autoclave to room temperature.

  • Vent the excess propene.

  • Filter the reaction mixture to separate the catalyst.

  • Dilute the liquid product with toluene for analysis.

  • Analyze the product mixture using gas chromatography to determine the conversion of biphenyl and the selectivity for diisopropylbiphenyl isomers.

Isomer Separation

The product of the alkylation reaction is a mixture of unreacted biphenyl, monoisopropylbiphenyls, various diisopropylbiphenyl isomers, and potentially some polyalkylated biphenyls. The separation of the desired 4,4'-diisopropylbiphenyl from this complex mixture is a critical step. Due to the close boiling points of the isomers, simple distillation is often insufficient.[11] Crystallization is a common method used to isolate the 4,4'-isomer, taking advantage of differences in melting points and solubilities.[12]

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow for the synthesis and analysis of diisopropylbiphenyl isomers.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_analysis Analysis & Separation A Reactants (Biphenyl, Propylene) C Alkylation Reaction (Autoclave) A->C B Catalyst (e.g., Zeolite) B->C D Catalyst Filtration C->D E Crude Product Mixture D->E F Gas Chromatography (GC) (Isomer Distribution) E->F G Separation (e.g., Crystallization) E->G H Isolated Isomers (e.g., 4,4'-DIPB) G->H

Caption: General workflow for the synthesis and analysis of diisopropylbiphenyl isomers.

Conclusion

The synthesis of diisopropylbiphenyl isomers, particularly the 4,4'-isomer, is heavily reliant on the use of shape-selective catalysts. Zeolites, such as Mordenite and H-[Al]-SSZ-24, have proven to be highly effective in maximizing the yield of the desired linear product by sterically directing the alkylation reaction. The choice of catalyst, along with careful control of reaction conditions, is crucial for achieving high selectivity. Subsequent separation and purification steps are necessary to isolate the target isomer from the complex reaction mixture. The continued development of novel catalysts and separation processes remains an active area of research aimed at improving the efficiency and sustainability of diisopropylbiphenyl production.

References

A Comparative Environmental Impact Assessment of 3,4'-Diisopropylbiphenyl and Other Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a solvent is a critical decision in chemical synthesis and pharmaceutical development, with significant implications for process efficiency, safety, and environmental impact. As the chemical industry increasingly embraces the principles of green chemistry, a thorough understanding of the environmental footprint of solvents is paramount. This guide provides a comparative environmental impact assessment of 3,4'-Diisopropylbiphenyl against a selection of common laboratory and industrial solvents, including traditional and greener alternatives. The comparison is based on key environmental indicators: biodegradability, aquatic toxicity, and bioaccumulation potential, supported by available experimental data.

Comparative Analysis of Environmental Impact Parameters

The following tables summarize the available quantitative data for this compound and selected alternative solvents. It is critical to note that specific experimental data for this compound is limited. Therefore, data for diisopropylbiphenyl isomers is used as a surrogate to provide an estimated environmental profile, and this is clearly indicated in the data tables.

Table 1: Biodegradability

SolventBiodegradation Test MethodResultInterpretation
This compound (surrogate data) River Die-Away Test>80% in 48 hours (for isopropylbiphenyl)Readily Biodegradable
TolueneOECD 301C86% in 28 daysReadily Biodegradable
n-HeptaneOECD 301C83% in 28 daysReadily Biodegradable
EthanolOECD 301D84% in 20 daysReadily Biodegradable
Ethyl AcetateOECD 301B100% in 28 daysReadily Biodegradable
2-Methyltetrahydrofuran (2-MeTHF)Not SpecifiedReadily BiodegradableReadily Biodegradable

Table 2: Aquatic Toxicity

SolventTest OrganismTest DurationEndpointResult (mg/L)
Diisopropylbiphenyl (isomer data) Daphnia magna48 hoursEC500.27
TolueneOncorhynchus mykiss (Rainbow Trout)96 hoursLC505.8
Daphnia magna48 hoursEC5011.5
n-HeptaneOncorhynchus mykiss (Rainbow Trout)96 hoursLC505.738
Daphnia magna48 hoursEC501.5
EthanolOncorhynchus mykiss (Rainbow Trout)96 hoursLC5013,000
Daphnia magna48 hoursEC505,100
Ethyl AcetatePimephales promelas (Fathead Minnow)96 hoursLC50230
Daphnia magna48 hoursEC50560
2-Methyltetrahydrofuran (2-MeTHF)Pimephales promelas (Fathead Minnow)96 hoursLC50>100
Daphnia magna48 hoursEC50>100

Table 3: Bioaccumulation Potential

SolventParameterValueInterpretation
Diisopropyl-1,1'-biphenyl (isomer data) Bioconcentration Factor (BCF)10,472High Potential
TolueneLog K_ow_2.73Low to Moderate Potential
n-HeptaneLog K_ow_4.66Moderate to High Potential
EthanolLog K_ow_-0.31Low Potential
Ethyl AcetateBioconcentration Factor (BCF)30Low Potential
2-Methyltetrahydrofuran (2-MeTHF)Log K_ow_1.1Low Potential

Visualizing Environmental Impact Assessment Workflows and Pathways

To provide a clearer understanding of the experimental processes and potential biological interactions, the following diagrams have been generated using Graphviz.

G cluster_biodegradation Biodegradation Assessment Workflow (OECD 301C) A Test Substance Preparation C Test Flasks: - Test Substance + Inoculum - Control (Inoculum only) - Reference (e.g., Aniline) A->C B Inoculum Preparation (Activated Sludge) B->C D Incubation (28 days, dark, 22 ± 2°C) C->D E Measurement of O2 Consumption D->E F Calculation of % Biodegradation E->F G Pass/Fail Assessment (>60% ThOD in 10-d window) F->G

Caption: Workflow for OECD 301C Biodegradability Test.

G cluster_aquatic_toxicity Aquatic Toxicity Testing Workflow (OECD 202 & 203) A Range-Finding Test (Determine concentration range) B Definitive Test Setup: - Graded concentrations of test substance - Control group A->B C Exposure of Test Organisms (Daphnia sp. or Fish) B->C D Observation Period (48h for Daphnia, 96h for Fish) C->D E Record Immobilisation (Daphnia) or Mortality (Fish) D->E F Data Analysis: Calculate EC50 or LC50 E->F G Toxicity Classification F->G

Caption: Workflow for Aquatic Toxicity Testing.

G cluster_bioaccumulation Bioaccumulation Testing Workflow (OECD 305) A Acclimation of Fish B Uptake Phase: Exposure to test substance (e.g., 28 days) A->B C Depuration Phase: Transfer to clean water (e.g., 14 days) B->C D Sampling of Fish and Water at Intervals B->D C->D E Chemical Analysis of Samples D->E F Calculation of BCF E->F G Assessment of Bioaccumulation Potential F->G

Caption: Workflow for Bioaccumulation Testing.

G cluster_toxicity_pathway Conceptual Toxicity Pathway for Aromatic Hydrocarbons A Aromatic Hydrocarbon (e.g., Diisopropylbiphenyl) B Uptake and Distribution to Tissues A->B C Metabolic Activation (e.g., by Cytochrome P450) B->C D Formation of Reactive Metabolites (e.g., Epoxides) C->D E Interaction with Cellular Macromolecules (DNA, Proteins) D->E F Oxidative Stress D->F G Cellular Damage and Toxicity E->G F->G

Caption: Conceptual Toxicity Pathway.

Experimental Protocols

The following are summaries of the standardized methodologies for the key environmental impact assessments cited in this guide.

OECD Guideline 301C: Ready Biodegradability – Modified MITI Test (I)

This test evaluates the ready biodegradability of a chemical substance by an aerobic microbial inoculum.

  • Principle: The test substance is exposed to a mixed population of microorganisms (activated sludge) in a mineral medium. The consumption of oxygen is measured over a 28-day period and is expressed as a percentage of the theoretical oxygen demand (ThOD).

  • Apparatus: Closed respirometer with a device for stirring, an oxygen supply, and a carbon dioxide absorber.

  • Procedure:

    • The test substance is added to the mineral medium in the respirometer to a concentration of 100 mg/L.

    • The medium is inoculated with activated sludge, typically at a concentration of 30 mg/L suspended solids.

    • A control with inoculum but without the test substance, and a reference substance (e.g., aniline) are run in parallel.

    • The consumption of oxygen is measured continuously or at frequent intervals for 28 days in the dark at 22 ± 2°C.

  • Interpretation: A substance is considered readily biodegradable if the oxygen consumption reaches at least 60% of the ThOD within a 10-day window, which starts when 10% of the ThOD has been reached.

OECD Guideline 203: Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour period.[1]

  • Principle: Fish are exposed to the test substance added to water at a range of concentrations for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours.[1]

  • Test Organisms: Commonly used species include Rainbow trout (Oncorhynchus mykiss) and Zebrafish (Danio rerio).[2]

  • Procedure:

    • A range-finding test is typically conducted to determine the appropriate concentration range for the definitive test.[2]

    • In the definitive test, groups of fish (at least 7 per concentration) are exposed to at least five concentrations of the test substance in a geometric series. A control group is also maintained.[1]

    • The test is conducted for 96 hours under controlled conditions of temperature, light, and dissolved oxygen.[1]

    • Observations of mortality and other signs of toxicity are made at 24, 48, 72, and 96 hours.[1]

  • Data Analysis: The LC50 and its 95% confidence limits are calculated at each observation time using appropriate statistical methods, such as probit analysis.[1]

OECD Guideline 202: Daphnia sp. Acute Immobilisation Test

This test determines the concentration of a substance that immobilizes 50% of a test population of Daphnia (EC50) over a 48-hour period.[3]

  • Principle: Young daphnids (less than 24 hours old) are exposed to the test substance in water at a range of concentrations for 48 hours. Immobilisation is observed at 24 and 48 hours.[3]

  • Test Organism: Daphnia magna is the most commonly used species.[1]

  • Procedure:

    • Groups of daphnids (at least 20 per concentration, divided into replicates) are exposed to at least five concentrations of the test substance. A control group is run in parallel.[3]

    • The test is conducted for 48 hours under controlled temperature and light conditions.[3]

    • The number of immobile daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.[4]

  • Data Analysis: The EC50 at 48 hours and its 95% confidence limits are calculated. The EC50 at 24 hours can also be determined.[3]

OECD Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure

This guideline describes procedures for determining the bioconcentration factor (BCF) of a substance in fish.[5]

  • Principle: The test consists of two phases: an uptake (exposure) phase and a depuration (post-exposure) phase. The concentration of the test substance in the fish and in the water is measured over time to determine the BCF.[5]

  • Test Organisms: Species such as Rainbow trout (Oncorhynchus mykiss) or Fathead minnow (Pimephales promelas) are commonly used.[6]

  • Procedure:

    • Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in water, typically for 28 days.[5]

    • Depuration Phase: The fish are then transferred to a medium free of the test substance for a period (e.g., 14 days) to measure the rate of elimination.[5]

    • Samples of fish and water are taken at regular intervals during both phases for chemical analysis.[6]

  • Data Analysis: The BCF is calculated as the ratio of the concentration of the test substance in the fish to its concentration in the water at steady state. A kinetic BCF can also be determined from the uptake and depuration rate constants.[5]

Conclusion

This guide provides a comparative overview of the environmental impact of this compound and several other common solvents. Based on the available data, while many common solvents are readily biodegradable, there can be significant differences in their aquatic toxicity and bioaccumulation potential. The surrogate data for diisopropylbiphenyl isomers suggests a high potential for bioaccumulation and high aquatic toxicity, which would classify it as a solvent of higher environmental concern compared to alternatives like ethanol, ethyl acetate, and 2-MeTHF. However, the lack of specific data for this compound underscores the need for further experimental investigation to perform a definitive environmental risk assessment. Researchers and drug development professionals are encouraged to consider these environmental parameters alongside performance and safety in their solvent selection process to promote more sustainable chemical practices.

References

Safety Operating Guide

Proper Disposal Procedures for 3,4'-Diisopropylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 3,4'-Diisopropylbiphenyl (CAS No. 61434-46-6). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.

Immediate Safety Considerations

While some safety data sheets (SDS) indicate that this compound is not classified as hazardous under OSHA's Hazard Communication Standard (29 CFR 1910.1200), other data for similar isomers, such as 4,4'-diisopropylbiphenyl, classify them as hazardous substances that are very toxic to aquatic life with long-lasting effects.[1][2][3] Given this conflicting information and the structural similarity to persistent biphenyl compounds, a conservative approach is mandatory. This compound must be treated as a hazardous waste to prevent environmental release. [1]

Always wear appropriate Personal Protective Equipment (PPE) when handling this chemical or its waste:

  • Nitrile gloves

  • Safety glasses or goggles

  • A lab coat

Hazard Classification Summary

The following table summarizes the hazard information for diisopropylbiphenyl isomers, guiding the rationale for cautious disposal.

Hazard CategoryClassificationSource
This compound Not considered hazardous under 29 CFR 1910.1200Fisher Scientific SDS[4]
4,4'-Diisopropylbiphenyl Skin Irritation (Category 2)Sigma-Aldrich SDS[2]
Eye Irritation (Category 2A)Sigma-Aldrich SDS[2]
Specific Target Organ Toxicity (Single Exposure)Sigma-Aldrich SDS[2]
Hazardous to the Aquatic Environment (Acute 1)Sigma-Aldrich SDS[2]
Hazardous to the Aquatic Environment (Chronic 1)Sigma-Aldrich SDS[2]
Isopropylbiphenyl (general) Aspiration Hazard (Category 1)PubChem[3]
Very toxic to aquatic life with long lasting effectsPubChem[3]

Step-by-Step Disposal Protocol

Disposal of this compound must be handled through your institution's Environmental Health & Safety (EHS) department. The primary responsibility of laboratory personnel is the correct segregation, packaging, and labeling of the waste.

Proper segregation is critical. As a non-halogenated aromatic hydrocarbon, this compound waste must not be mixed with halogenated waste streams.[5][6] Non-halogenated solvents can often be recycled as fuel, whereas halogenated solvents require high-temperature incineration and are significantly more expensive to dispose of.[5]

Follow these segregation rules:

  • DO collect in a container designated for Non-Halogenated Organic Waste .[6][7]

  • DO NOT mix with chlorinated, brominated, fluorinated, or iodated solvent waste.[5][6]

  • DO NOT dispose of this chemical down the drain.[7]

The collection procedure depends on the form of the waste.

Protocol for Solid Waste (Pure Compound):

  • Carefully sweep or transfer the solid this compound into a chemically compatible container with a secure, screw-top lid.[4]

  • Ensure the container is in good condition and suitable for holding solid chemical waste.[7]

  • Affix a "Hazardous Waste" label provided by your EHS department.

  • On the label, clearly write the full chemical name: "this compound" and specify that it is a "Non-Halogenated Organic Solid Waste."

Protocol for Liquid Waste (Solutions):

  • If this compound is dissolved in a solvent, collect the solution in a designated container for Non-Halogenated Liquid Waste .

  • Use only approved waste containers, which typically have a threaded cap that can be sealed vapor-tight.[7]

  • On the hazardous waste tag, list all chemical constituents and their estimated percentages (e.g., "Acetone: ~95%, this compound: ~5%").[8]

  • Keep the container closed at all times except when actively adding waste.[7][8]

Protocol for Contaminated Labware:

  • Items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be considered hazardous solid waste.

  • Collect these items in a clear plastic bag or a lined, lidded pail.[9] Do not use biohazard bags.[9]

  • When the bag is three-quarters full, seal it with a zip-tie or tape.

  • Attach a "Hazardous Waste" label to the bag and list the contents as "Contaminated Debris containing this compound."[9]

Empty containers that held this compound must be decontaminated before disposal to prevent environmental contamination.[10]

  • Triple Rinse: Rinse the empty container three times with a suitable organic solvent in which the compound is soluble (e.g., acetone or ethanol).[9][10]

  • Collect Rinsate: Crucially, all three rinses must be collected and disposed of as liquid hazardous waste.[9][10] Transfer the rinsate to your designated "Non-Halogenated Liquid Waste" container.

  • Prepare Container for Disposal: Once the container is triple-rinsed and fully dry, deface or remove the original manufacturer's label.[9]

  • Final Disposal: The clean, dry container can now be disposed of in the appropriate laboratory glass or plastic recycling bin, according to your institution's guidelines.[10]

  • Store all sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within your laboratory.[8][10]

  • Ensure waste containers are stored in secondary containment to prevent spills.[8]

  • When the container is nearly full, or if you are generating no more of that waste stream, request a pickup from your institution's EHS department following their specific procedures.[8]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound and related materials.

G cluster_start Waste Identification cluster_paths Disposal Paths cluster_actions Action & Segregation cluster_final Final Disposition start Identify Waste Type (this compound) solid_waste Solid Compound start->solid_waste liquid_waste Liquid Solution start->liquid_waste contaminated_items Contaminated Labware (Gloves, Wipes, etc.) start->contaminated_items empty_container Empty Original Container start->empty_container collect_solid Collect in sealed container marked 'Non-Halogenated Organic Solid Waste' solid_waste->collect_solid collect_liquid Collect in sealed container marked 'Non-Halogenated Liquid Waste'. List all components. liquid_waste->collect_liquid collect_debris Collect in sealed bag/pail marked 'Contaminated Debris' contaminated_items->collect_debris decon_container Triple-rinse with solvent. Collect ALL rinsate as liquid hazardous waste. empty_container->decon_container store_pickup Store in Satellite Accumulation Area. Request EHS Pickup. collect_solid->store_pickup collect_liquid->store_pickup collect_debris->store_pickup recycle_trash Deface label. Dispose of clean container in lab recycling/trash. decon_container->recycle_trash

Caption: Disposal workflow for this compound waste streams.

References

Essential Safety and Logistical Information for Handling 3,4'-Diisopropylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides essential, immediate safety and logistical information for 3,4'-Diisopropylbiphenyl (CAS No. 61434-46-6), including operational and disposal plans.

Hazard Assessment: According to the Safety Data Sheet (SDS) from Fisher Scientific, this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. However, it is crucial to handle all chemicals with care and adhere to standard laboratory safety protocols. Conflicting hazard information exists for other isomers of diisopropylbiphenyl, underscoring the importance of consulting the specific SDS for the compound in use.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye Protection Safety glasses or chemical safety gogglesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1].
Hand Protection Protective glovesWear appropriate chemical-resistant gloves.
Body Protection Laboratory coat or protective clothingTo prevent skin exposure[1].
Respiratory Protection Not required under normal useUnder normal conditions, no respiratory protection is needed. If dust is generated, a particle filter may be used[1].

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

Handling:

  • Avoid contact with skin, eyes, and clothing[1].

  • Avoid ingestion and inhalation[1].

  • Handle in accordance with good industrial hygiene and safety practice.

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place[1].

  • Keep the product and any empty containers away from heat and sources of ignition[1].

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. While this compound is not a polychlorinated biphenyl (PCB), it is good practice to follow guidelines for chemical waste to prevent environmental contamination.

  • Waste Characterization: Although not classified as hazardous, it should be treated as chemical waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal Route: Arrange for disposal through your institution's environmental health and safety office or a licensed chemical waste disposal contractor. Do not dispose of down the drain or in regular trash.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Receive Chemical sds Review SDS for this compound start->sds ppe Don Appropriate PPE sds->ppe area Prepare Well-Ventilated Work Area ppe->area weigh Weigh/Measure Chemical area->weigh transfer Transfer to Reaction Vessel weigh->transfer reaction Perform Experiment transfer->reaction decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate waste Segregate Chemical Waste decontaminate->waste dispose Dispose of Waste via EHS waste->dispose end Remove PPE & Wash Hands dispose->end

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.